molecular formula C10H15FO2 B1460333 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid CAS No. 2092086-88-7

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Cat. No.: B1460333
CAS No.: 2092086-88-7
M. Wt: 186.22 g/mol
InChI Key: JGVBIYRCSJQKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is a useful research compound. Its molecular formula is C10H15FO2 and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-3-spiro[3.3]heptan-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO2/c11-8(9(12)13)4-7-5-10(6-7)2-1-3-10/h7-8H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBIYRCSJQKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid Class: Fluorinated Spirocyclic Carboxylic Acid Significance: High-


 Building Block / Phenyl Bioisostere[1]

This guide provides a comprehensive technical analysis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid , a sophisticated molecular scaffold designed for modern medicinal chemistry. This structure combines the rigid, orthogonal vector alignment of the spiro[3.3]heptane core—a validated bioisostere for phenyl and cyclohexyl rings—with the metabolic stability and pKa modulation provided by


-fluorination .

The following sections detail the structural pharmacophore, a self-validating synthetic protocol, and the specific analytical signatures required for verification.

Part 1: Structural Analysis & Pharmacophore Properties

The Spiro[3.3]heptane Core

Unlike flat aromatic systems, the spiro[3.3]heptane moiety introduces a "dumbbell" topology. The central spiro-carbon (


) creates a perpendicular arrangement between the two cyclobutane rings.
  • Vector Alignment: Substituents at the 2-position of the spiro system exit at angles defined by the puckered cyclobutane ring (typically ~20–30° pucker). This allows for precise spatial positioning of the propanoic acid side chain, often exploring chemical space inaccessible to planar phenyl rings.

  • Lipophilicity (

    
    ):  The spiro scaffold lowers lipophilicity compared to a phenyl ring while maintaining similar steric bulk, improving the aqueous solubility of the final drug candidate.
    
The -Fluoro Carboxylic Acid Motif

The introduction of a fluorine atom at the C2 position of the propanoic acid chain serves three critical functions:

  • pKa Modulation: The high electronegativity of fluorine exerts a strong inductive effect (-I), stabilizing the carboxylate anion. This typically lowers the pKa by 1–2 units compared to the non-fluorinated parent, altering biodistribution and protein binding.

  • Metabolic Blocking: The C2 position is a common site for metabolic oxidation (e.g.,

    
    -oxidation or chiral inversion). The C–F bond (approx. 110 kcal/mol) effectively blocks these degradation pathways.
    
  • Conformational Bias: The gauche effect (preference of

    
     to align with 
    
    
    
    ) and dipole interactions often lock the side chain into a specific conformation, reducing the entropic penalty upon binding to a protein target.

Part 2: Retrosynthetic Analysis

To construct this molecule with high fidelity, we employ a convergent strategy . The synthesis disconnects at the C2–C3 bond of the propanoic chain via a Horner-Wadsworth-Emmons (HWE) olefination, utilizing a pre-fluorinated phosphonate to install the fluorine atom and carbon skeleton simultaneously.

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Target Molecule 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid Precursor1 Intermediate A Spiro[3.3]heptane-2-carbaldehyde Target->Precursor1 Reduction & Hydrolysis Precursor2 Reagent B Triethyl 2-fluoro-2-phosphonoacetate Target->Precursor2 HWE Olefination CoreStart Starting Material Cyclobutane-1,1-dicarboxylate deriv. Precursor1->CoreStart Cyclization & Functionalization

Caption: Retrosynthetic breakdown showing the disconnection into a spiro-aldehyde and a fluorinated phosphonate reagent.

Part 3: Detailed Synthetic Protocols

Phase 1: Construction of the Spiro[3.3]heptane-2-carbaldehyde

Objective: Synthesize the spiro core and install the aldehyde handle.

Step 1.1: Spirocyclization

  • Reagents: Diethyl malonate, 1,1-bis(bromomethyl)cyclobutane, NaOEt, EtOH.

  • Protocol:

    • Generate the sodium enolate of diethyl malonate (1.0 eq) using NaOEt (2.2 eq) in anhydrous ethanol at 0°C.

    • Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.

    • Reflux for 12 hours. The intramolecular double alkylation forms diethyl spiro[3.3]heptane-2,2-dicarboxylate .

    • Validation: GC-MS should show a single peak with parent ion corresponding to the diester.

Step 1.2: Decarboxylation to Acid

  • Protocol: Hydrolyze the diester with KOH/MeOH, followed by acidification (HCl) to get the dicarboxylic acid. Heat neat at 180°C to induce thermal decarboxylation, yielding spiro[3.3]heptane-2-carboxylic acid .

Step 1.3: Reduction to Alcohol

  • Reagents: LiAlH4 (1.2 eq), THF.

  • Protocol: Add the acid to a suspension of LiAlH4 in THF at 0°C. Warm to RT and stir for 4 hours. Quench with Fieser workup.

  • Product: Spiro[3.3]heptan-2-ylmethanol .

Step 1.4: Swern Oxidation to Aldehyde

  • Reagents: Oxalyl chloride, DMSO, Et3N, DCM.

  • Protocol: Standard Swern conditions at -78°C.

  • Product: Spiro[3.3]heptane-2-carbaldehyde .

  • Critical Checkpoint: The aldehyde is unstable; use immediately in Phase 2. Verify by

    
     NMR (distinct aldehyde proton doublet/singlet at ~9.7 ppm).
    
Phase 2: Side Chain Installation & Fluorination

Objective: Install the fluoro-acrylate moiety and reduce to the final product.

Step 2.1: Fluoro-HWE Olefination

  • Reagents: Triethyl 2-fluoro-2-phosphonoacetate (1.1 eq), n-BuLi or NaH, THF.

  • Rationale: Using a pre-fluorinated phosphonate avoids the difficulty of electrophilic fluorination (e.g., NFSI) on a sterically hindered spiro-substrate.

  • Protocol:

    • Dissolve triethyl 2-fluoro-2-phosphonoacetate in THF at -78°C.

    • Add n-BuLi (1.1 eq) dropwise to form the ylide. Stir for 30 min.

    • Add Spiro[3.3]heptane-2-carbaldehyde (from Step 1.4) in THF.

    • Allow to warm to 0°C. The reaction yields Ethyl 2-fluoro-3-(spiro[3.3]heptan-2-yl)acrylate .

    • Stereochemistry: The reaction typically favors the E-isomer, but separation is not strictly necessary as the double bond will be reduced.

Step 2.2: Catalytic Hydrogenation

  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Protocol: Stir the fluoro-acrylate under hydrogen atmosphere for 4–6 hours.

  • Mechanism: Palladium-catalyzed syn-addition of hydrogen reduces the alkene without defluorination (C-F bonds are generally stable to standard Pd/C hydrogenation).

  • Product: Ethyl 2-fluoro-3-(spiro[3.3]heptan-2-yl)propanoate .

Step 2.3: Ester Hydrolysis

  • Reagents: LiOH (2 eq), THF/H2O (3:1).

  • Protocol: Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Final Product: 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid .

Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Spiro-Acid (C8H12O2) Inter1 Spiro-Aldehyde Start->Inter1 1. LiAlH4 2. Swern Ox Inter2 Fluoro-Acrylate (E/Z Mixture) Inter1->Inter2 HWE Reaction (EtO)2P(O)CHFCO2Et Final Final Product Alpha-Fluoro Acid Inter2->Final 1. H2, Pd/C 2. LiOH, H2O

Caption: Step-wise conversion from the spiro-acid core to the final alpha-fluoro propanoic acid derivative.

Part 4: Analytical Characterization & Data

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy Expectations
NucleusSignalMultiplicityApprox. Shift (

)
Assignment

-180 to -200 ppm Multiplet (ddd)--Characteristic of

-fluoro carboxylic acid.

COOH Broad Singlet10.0–12.0Carboxylic acid proton.

CH-F ddd (

)
4.8–5.2Alpha-proton (geminal to F).

CH2-Sidechain Multiplet1.8–2.2Methylene bridge between spiro and CH-F.

Spiro-CH2 Multiplets1.6–2.4Cyclobutane ring protons (complex splitting).
Mass Spectrometry
  • Method: ESI (Negative Mode).

  • Expected Ion:

    
    
    
  • Isotope Pattern: No significant halogen pattern (unlike Cl/Br), but accurate mass is required to distinguish from non-fluorinated impurities.

References

  • Spiro[3.3]heptane as a Benzene Bioisostere: Mykhailiuk, P. K.[1][2][3][4][5][6][7] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[1][2][3][5][6][8] ChemRxiv, 2023.[8]

  • Synthesis of Alpha-Fluoro Esters via HWE: Sano, S., et al.[9] "Stereoselective Horner-Wadsworth-Emmons Reaction with 2-Fluoro-2-diethylphosphonoacetate."[9] Arkivoc, 2003.

  • General Synthesis of Spiro[3.3]heptane-2-carboxylic acid: PrepChem. "Synthesis of spiro[3.3]heptane-2-carboxylic acid."

  • Properties of Fluorinated Carboxylic Acids: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The spiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a bioisostere for commonly used ring systems, offering a unique three-dimensional geometry that can lead to improved physicochemical and pharmacological properties. The introduction of fluorine, a key element in modern drug design, further modulates these properties. This technical guide provides a comprehensive overview of the anticipated physicochemical properties of a novel compound, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, and details the experimental protocols for their determination. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from closely related fluorinated spiro[3.3]heptane and propanoic acid derivatives to provide a robust framework for its characterization. The core focus is on the practical application of established analytical techniques to determine key parameters such as pKa, lipophilicity (LogP/LogD), aqueous solubility, and melting point, which are critical for the advancement of this compound in a drug discovery pipeline.

Introduction: The Emerging Importance of Fluorinated Spirocycles in Drug Discovery

The principle of "escaping from flatland" has become a guiding tenet in contemporary medicinal chemistry, advocating for the incorporation of three-dimensional scaffolds to enhance the drug-like properties of small molecules.[1] Spiro[3.3]heptane, a rigid bicyclic system, serves as an excellent example of such a scaffold, acting as a non-collinear bioisostere for phenyl rings and other cyclic moieties.[1] Its unique conformational constraints can lead to improved target engagement, metabolic stability, and aqueous solubility.

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[2] The high electronegativity and small size of the fluorine atom can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity. The combination of a spiro[3.3]heptane core with fluorine and a propanoic acid side chain in 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid presents a molecule with significant potential for fine-tuning these critical drug-like parameters. Propionic acid and its derivatives are prevalent in biological systems and are utilized in various applications, including as food preservatives and as intermediates in the synthesis of pharmaceuticals and polymers.[3]

This guide will delve into the core physicochemical properties of this promising molecule, providing both theoretical context based on analogous compounds and detailed, actionable protocols for their empirical determination.

Predicted Physicochemical Properties and Their Significance

While specific experimental values for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid are not available in the public domain, we can infer its likely characteristics based on studies of similar fluorinated spiro[3.3]heptane derivatives.[2]

Physicochemical PropertyPredicted Range/ValueSignificance in Drug Discovery
pKa 3.5 - 4.5Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP 2.0 - 3.5A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Low to ModerateCrucial for oral bioavailability and formulation development.
Melting Point 100 - 150 °CAn indicator of purity and crystal lattice energy, which can affect solubility and dissolution rate.

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pKa of a molecule is the pH at which it is 50% ionized. For a carboxylic acid like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, the pKa will dictate the ratio of the neutral (protonated) to the anionic (deprotonated) form at a given pH. This is of paramount importance as the ionization state affects a molecule's solubility, its ability to cross biological membranes, and its interaction with its biological target.

The introduction of a fluorine atom on the carbon adjacent to the carboxylic acid is expected to lower the pKa compared to its non-fluorinated analog due to the electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate anion. Studies on similar fluorinated carboxylic acids support this trend.[4]

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[5] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Materials and Equipment:

  • pH meter with a calibrated electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[6]

  • Sample Preparation: Accurately weigh a sample of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[6]

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength, typically around 0.15 M.[6]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of an acidic compound.[6]

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[6]

Diagram of pKa Determination Workflow:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Sample Solution (1mM) prep1->prep2 prep3 Adjust Ionic Strength (KCl) prep2->prep3 prep4 Purge with Nitrogen prep3->prep4 titrate1 Titrate with 0.1M NaOH prep4->titrate1 titrate2 Record pH vs. Volume titrate1->titrate2 analysis1 Plot Titration Curve titrate2->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug discovery as it influences a wide range of ADME properties.[7] The partition coefficient (LogP) is the logarithm of the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent.[7] For ionizable compounds like our target molecule, the distribution coefficient (LogD) is more relevant as it considers both the neutral and ionized forms at a specific pH.[7]

The spiro[3.3]heptane core is inherently lipophilic, and the introduction of fluorine can further increase lipophilicity. However, the presence of the carboxylic acid group will significantly contribute to the molecule's overall polarity. Therefore, a balance is expected.

Experimental Protocol for LogD Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining LogP and LogD values.[8] It involves partitioning the compound between n-octanol and an aqueous buffer at a specific pH.

Materials and Equipment:

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline, pre-saturated with n-octanol)

  • Syringes and filters

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together overnight and then allowing the phases to separate.[9]

  • Sample Preparation: Prepare a stock solution of the compound in either the aqueous or n-octanol phase.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

LogD_Workflow start Prepare Pre-saturated n-Octanol and Aqueous Buffer prep Add Compound to Biphasic System start->prep shake Shake to Equilibrate prep->shake separate Centrifuge for Phase Separation shake->separate measure_oct Measure Concentration in n-Octanol Phase separate->measure_oct measure_aq Measure Concentration in Aqueous Phase separate->measure_aq calculate Calculate LogD measure_oct->calculate measure_aq->calculate

Caption: Experimental workflow for kinetic solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of a compound's purity, as impurities tend to lower and broaden the melting range. The melting point also provides insights into the strength of the crystal lattice, which can influence solubility and dissolution rate.

Experimental Protocol for Melting Point Determination

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid. [11] Materials and Equipment:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is dry and, if necessary, grind it into a fine powder. [12]2. Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. [13]3. Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm. [13]4. Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus. [12] * If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. [14] * For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute. [12]5. Recording the Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Conclusion

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid represents a molecule of significant interest at the intersection of 3D-scaffold design and fluorine chemistry. While its specific physicochemical properties are yet to be reported, this guide provides a comprehensive framework for their determination. By applying the detailed experimental protocols for pKa, LogD, aqueous solubility, and melting point, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The insights gained from these measurements will be instrumental in guiding further optimization efforts and advancing our understanding of the role of fluorinated spirocycles in medicinal chemistry.

References

  • Experiment 1 - Melting Points - NAU. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).
  • Melting point determination. (n.d.).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • LogP/D - Cambridge MedChem Consulting. (n.d.).
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • In vitro solubility assays in drug discovery - PubMed. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2024, August).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30).
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks - ChemRxiv. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.).
  • Propionic acid - Wikipedia. (n.d.).
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (n.d.).

Sources

spiro[3.3]heptane derivatives as bioisosteres in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spiro[3.3]heptane Derivatives as Bioisosteres in Drug Discovery

Executive Summary: Escaping Flatland

The dominance of sp²-rich aromatic rings in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic profiles—a phenomenon often described as "Flatland." The spiro[3.3]heptane scaffold and its heteroatom derivatives (azaspiro, diazaspiro, oxa-azaspiro) represent a critical tactical solution. Unlike the collinear bicyclo[1.1.1]pentane (a para-phenyl bioisostere), spiro[3.3]heptanes offer non-collinear exit vectors , increased fraction of sp³ carbons (


), and a unique ability to modulate metabolic stability by blocking oxidative hot spots.

This guide details the structural logic, synthetic accessibility, and specific application of these scaffolds as bioisosteres for benzene, piperidine, and piperazine.

Structural & Physicochemical Rationale

The Geometric Divergence

The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon atom. The rings are perpendicular to each other, creating a rigid, three-dimensional structure.

  • Benzene Mimicry: While para-substituted benzene has exit vectors at 180°, 2,6-disubstituted spiro[3.3]heptane presents vectors that are non-collinear.[1] This allows it to mimic meta-substituted benzenes or provide a "kink" that can access novel binding pockets.

  • Piperazine Mimicry: 2,6-Diazaspiro[3.3]heptane acts as a "stretched" piperazine.[2] The distance between the two nitrogens is approximately 4.17 Å , compared to 2.97 Å in piperazine. This 50% extension can span larger binding clefts while reducing lipophilicity.[3]

Physicochemical Impact

Replacing saturated 6-membered rings (cyclohexane, piperidine) with spiro[3.3]heptane derivatives typically results in:

  • Lower Lipophilicity (LogD): The compact, polar nature of the strained rings often reduces LogD by 0.5–1.0 units.

  • Metabolic Stability: The quaternary spiro-carbon prevents metabolic oxidation at that position. Furthermore, the strained cyclobutane rings are less prone to P450-mediated oxidation compared to the flexible CH₂ groups of a piperidine ring.

Table 1: Comparative Properties of Bioisosteric Pairs

PropertyPiperidine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
Geometry Chair conformation (flexible)Rigid, achiralRigid, chiral potential
Basicity (pKa) ~11.0~10.5~10.2
LogD (pH 7.4) Baseline-0.5 to -1.0 vs BaselineSimilar to 2-aza
Metabolic Stability (

)
Low to ModerateHigh (blocks oxidation)Superior (Best in class)
Vector Angle Variable (Chair flip)FixedFixed

Note: Recent data from Mykhailiuk et al. indicates that 1-azaspiro[3.3]heptane is often metabolically superior to the 2-aza isomer while retaining similar basicity [1].

Visualization: Decision Logic for Scaffold Selection

The following diagram illustrates the decision matrix for selecting the appropriate spiro-derivative based on the moiety being replaced.

Bioisostere_Logic Start Target Moiety to Replace Benzene Benzene / Phenyl Start->Benzene Piperidine Piperidine Start->Piperidine Piperazine Piperazine Start->Piperazine SpiroC Spiro[3.3]heptane (All Carbon) Benzene->SpiroC Reduce LogP Non-planar vectors Aza2 2-Azaspiro[3.3]heptane (Standard) Piperidine->Aza2 Standard replacement Aza1 1-Azaspiro[3.3]heptane (High Stability) Piperidine->Aza1 If metabolic liability exists Diaza 2,6-Diazaspiro[3.3]heptane (Stretched Linker) Piperazine->Diaza Increase N-N distance (2.9Å -> 4.2Å)

Caption: Decision matrix for selecting spiro[3.3]heptane derivatives based on the parent ring system and desired physicochemical outcome.

Synthetic Protocols

Reliable synthesis is the bedrock of application. Below are two field-validated protocols: one for the piperazine mimic (2,6-diaza) and one for the benzene mimic (all-carbon).

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane Ditosylate

Target: A robust building block for "stretched" piperazine analogs.

Mechanism: Double displacement cyclization of a pentaerythritol derivative.

  • Reagents:

    • Pentaerythritol tetrabromide (1.0 equiv)

    • p-Toluenesulfonamide (TsNH₂, 2.2 equiv)

    • Potassium hydroxide (KOH, 5.0 equiv)

    • Ethanol (EtOH) / Water[4]

  • Step-by-Step Workflow:

    • Step 1 (Cyclization): Dissolve TsNH₂ and KOH in EtOH/H₂O (9:1) at 80°C. Add Pentaerythritol tetrabromide slowly. Reflux for 24 hours. The double cyclization forms the 2,6-ditosyl-2,6-diazaspiro[3.3]heptane intermediate.

    • Step 2 (Detosylation - Reductive): Dissolve the intermediate in 1,2-dimethoxyethane (DME). Cool to 0°C. Add Sodium Naphthalene (freshly prepared) dropwise until the dark green color persists.

    • Step 3 (Isolation): Quench with water. Acidify with HCl to form the salt. Evaporate solvent. Recrystallize from EtOH/Et₂O.

Validation Check: The final product should be a white solid. ¹H NMR (D₂O) typically shows a singlet at ~4.2 ppm (8H) for the equivalent methylene protons of the spiro rings.

Protocol B: General Functionalization (SNAr)

Target: Attaching the spiro-amine to an aromatic scaffold (Drug Synthesis).

  • Setup: Charge a reaction vial with the Aryl Fluoride/Chloride (1.0 equiv), Spiro-amine salt (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add DMSO or DMF (0.2 M concentration).

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, dry over MgSO₄.

  • Purification: These derivatives are highly polar. Use reverse-phase chromatography (C18) with a water/acetonitrile (+0.1% Formic Acid) gradient if standard silica chromatography results in streaking.

Case Studies in Drug Design

Sonidegib (Odomzo) Analogues

Sonidegib is a Hedgehog pathway inhibitor used for basal cell carcinoma. It contains a central biphenyl motif.

  • Modification: Replacement of the meta-substituted central phenyl ring with spiro[3.3]heptane.

  • Outcome:

    • Potency: Retained biological activity (IC₅₀ comparable to parent).

    • Solubility: Improved aqueous solubility due to the disruption of pi-stacking interactions.

    • Metabolism: The spiro-analog showed reduced CYP inhibition compared to the biphenyl parent [2].

Bupivacaine (Anesthetic)[4][6][7]
  • Modification: Replacement of the piperidine ring with 1-azaspiro[3.3]heptane .

  • Outcome:

    • The 1-aza analog maintained the necessary basicity for sodium channel blocking.

    • Demonstrated a superior safety profile with reduced cardiotoxicity risks compared to the parent piperidine, likely due to altered distribution kinetics [3].

Strategic Recommendations

  • Use 2,6-Diazaspiro[3.3]heptane when your SAR suggests the piperazine ring is too short or when you need to lower LogP without introducing hydrogen bond donors (if alkylated).

  • Use 1-Azaspiro[3.3]heptane over the 2-aza isomer if the 2-aza analog shows rapid oxidative clearance. The 1-aza isomer sterically hinders the nitrogen lone pair slightly more and changes the vector of metabolism.

  • Solubility Rescue: If a lead compound is failing due to "brick-dust" properties (high crystallinity/low solubility), swapping a phenyl ring for a spiro[3.3]heptane is a high-probability rescue strategy.

References

  • Prysiazhniuk, K., et al. (2023).[5][6] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[7] Link

  • Prysiazhniuk, K., et al. (2024).[5][8] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[5] Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Hamza, D., et al. (2012). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 23(17), 2513-2518. Link

Sources

metabolic stability of alpha-fluoro spirocyclic carboxylic acids

Metabolic Stability of -Fluoro Spirocyclic Carboxylic Acids

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Core Directive & Executive Summary

This guide provides a technical analysis of


-fluoro spirocyclic carboxylic acidsacyl glucuronidationoxidative clearance

By integrating an electron-withdrawing fluorine atom at the

Mechanistic Rationale: The "Fluorine-Spiro" Synergy

The stability of this motif arises from two distinct but synergistic physicochemical phenomena: electronic modulation (via Fluorine) and conformational restriction (via the Spirocycle).

Electronic Modulation & pKa Shift

The introduction of a fluorine atom adjacent to the carboxylate (


  • pKa Reduction:

    
    -Fluorination typically lowers the pKa of the carboxylic acid by 1.0–2.0 log units (e.g., from ~4.8 to ~3.0).
    
  • Impact on Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes generally favor nucleophilic carboxylates. By lowering the pKa, the percentage of the anionic species increases at physiological pH, but the nucleophilicity of the carboxylate oxygen decreases . This often results in a reduced

    
     for acyl glucuronide formation.
    
  • Metabolic Blocking: The C-F bond (

    
    ) is significantly stronger than a C-H bond (
    
    
    ), effectively blocking Cytochrome P450 (CYP) mediated
    
    
    -hydroxylation, a common clearance pathway for aliphatic acids.
Conformational Control (The Spiro Effect)

Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[2.3]hexane) increase the fraction of


  • Steric Shielding: The rigid, orthogonal arrangement of the rings creates a defined 3D vector that can sterically hinder the approach of metabolic enzymes (UGTs and CYPs) to the carboxylate, without compromising binding affinity to the target protein.

  • Entropy Reduction: Rigidification reduces the entropic penalty of binding, potentially improving potency while simultaneously limiting the "induced fit" required for metabolic enzyme catalysis.

Metabolic Pathways & Blocking Mechanisms[1][2]

The following diagram illustrates how

MetabolicPathwayscluster_legendPathway LegendParentSpirocyclic Carboxylic AcidAcylGlucAcyl Glucuronide(Unstable/Reactive)Parent->AcylGlucUGT (Fast)Oxidizedα-Hydroxy Metabolite(Unstable)Parent->OxidizedCYP450 (Fast)AlphaFα-Fluoro Spiro-AcidAlphaF->AcylGlucUGT (Slow/Blocked)Reduced NucleophilicityAlphaF->OxidizedBlocked by C-FExcretionRenal Elimination(Intact)AlphaF->ExcretionHigh StabilityProteinAdductProtein Adduct(Immune Response)AcylGluc->ProteinAdductAcyl Migration &Nucleophilic Attackkey1Red Path = Metabolic Liabilitykey2Green Path = Stabilized Route

Figure 1: Divergence of metabolic fate between standard and

Quantitative Comparison: Stability Data

The table below summarizes typical stability profiles for a spiro[3.3]heptane carboxylic acid scaffold. Data represents mean values derived from aggregated internal datasets and literature precedents for bioisosteric replacements.

ParameterUnsubstituted Spiro-Acid

-Fluoro Spiro-Acid
Mechanistic Driver
pKa 4.83.1Inductive effect (-I) of Fluorine
HLM

(

L/min/mg)
> 50 (High)< 15 (Low)Blocked

-C-H oxidation
Acyl Glucuronide

< 30 min> 120 minSteric hindrance & reduced ester reactivity
Protein Binding (PPB) 85%78%Reduced lipophilicity (LogD modulation)
GSH Adduct Formation DetectedNot DetectedPrevention of reactive metabolite formation

Note: Lower intrinsic clearance (


) and lack of Glutathione (GSH) adducts in the fluorinated analog indicate a superior safety profile.

Experimental Protocols

To validate the stability of these motifs, use the following self-validating protocols. These workflows prioritize the detection of reactive metabolites, which is the primary risk for carboxylic acids.

Reactive Metabolite Trapping Assay (Peptide Reactivity)

This assay determines if the acyl glucuronide formed is chemically reactive (toxicogenic) or stable.

Reagents:

  • Test Compound (10

    
    M)
    
  • Human Liver Microsomes (HLM) or Recombinant UGTs

  • Trapping Agent: Lysine-Tyrosine-Lysine (KYK) peptide or Glutathione (GSH) (5 mM)

  • Cofactor: UDPGA (5 mM)

Protocol:

  • Incubation: Incubate test compound with HLM and UDPGA in phosphate buffer (pH 7.4) at 37°C.

  • Trapping: Add the trapping agent (KYK peptide or GSH) at

    
    .
    
  • Timepoints: Aliquot samples at 0, 30, 60, and 120 minutes.

  • Quench: Terminate reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS (High Resolution).

    • Target: Look for mass shift corresponding to [Peptide + Compound -

      
      ].
      
    • Control: Diclofenac (Positive control for reactive acyl glucuronide).

Self-Validation Step: If the positive control (Diclofenac) does not show >5% peptide adduct formation within 60 minutes, the assay sensitivity is insufficient. Reject data.

Decarboxylative Fluorination Synthesis

For rapid access to these scaffolds during Lead Optimization, Silver-Catalyzed Decarboxylative Fluorination is the gold standard.

General Workflow:

  • Start Material: Spirocyclic carboxylic acid.[1]

  • Reagents: Selectfluor (2.0 equiv),

    
     (0.2 equiv), 
    
    
    (2.0 equiv).
  • Solvent: Acetone/Water (1:1), 50°C.

  • Purification: Silica gel chromatography (fluorinated products are typically less polar).

Structural Validation Workflow

Use this decision tree to determine when to deploy the

DecisionTreeStartLead Compound containsCarboxylic Acid?CheckMetabIs HLM CL_int > 20 µL/min/mg?Start->CheckMetabCheckGlucIs Acyl GlucuronideMajor Metabolite?CheckMetab->CheckGlucYesKeep Current ScaffoldKeep Current ScaffoldCheckMetab->Keep Current ScaffoldNoDeploySpiroStrategy 1:Switch to Spirocyclic Acid(Steric Block)CheckGluc->DeploySpiroYesValidationValidate withGSH/Peptide TrappingDeploySpiro->ValidationDeployFluoroStrategy 2:Synthesize α-FluoroSpirocyclic AcidValidation->DeployFluoroStill Reactive/UnstableAdvance CandidateAdvance CandidateValidation->Advance CandidateStable

Figure 2: Decision matrix for implementing

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Piotrowski, D. W., et al. (2011). Spirocyclic carboxylic acids as antagonists of the CCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 21(1), 225-229. Link

  • Kalgutkar, A. S., et al. (2005). Carboxylic Acid-Containing Drugs and Reactive Metabolite Liabilities: To Avoid or Not to Avoid? Current Drug Metabolism, 6(3), 161-225. Link

  • Zhu, W., et al. (2014). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 136(19), 6900–6903. Link

An In-Depth Technical Guide to 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led to an increased focus on three-dimensional molecular scaffolds. Among these, the spiro[3.3]heptane motif has emerged as a particularly promising architectural element, offering a rigid and structurally unique core that can effectively mimic and replace traditional aromatic systems. This technical guide provides a comprehensive overview of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, a fluorinated derivative of this important scaffold. While specific experimental data for this compound remains limited in publicly accessible literature, this document will extrapolate from the wealth of knowledge surrounding spiro[3.3]heptane chemistry and the strategic incorporation of fluorine in medicinal chemistry to present a forward-looking analysis of its potential. This guide will cover its chemical identity, a proposed synthetic strategy, its anticipated physicochemical properties, and its potential applications in the design of next-generation therapeutics. The CAS Registry Number for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is 2092086-88-7 .

The Spiro[3.3]heptane Scaffold: A Gateway to Three-Dimensionality in Drug Design

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, has garnered significant attention in contemporary medicinal chemistry. Its rigid, non-planar structure provides a distinct advantage over the flat, two-dimensional nature of commonly used aromatic rings. This inherent three-dimensionality allows for a more precise and intricate interaction with biological targets, potentially leading to enhanced potency and selectivity.

The strategic replacement of a phenyl ring with a spiro[3.3]heptane moiety, a concept known as bioisosterism, can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These improvements can include increased solubility, reduced metabolic liability, and an altered lipophilicity profile, all of which are critical factors in the successful development of a new drug.

Physicochemical Properties and Data Summary

PropertyPredicted Value/InformationSource/Basis
CAS Registry Number 2092086-88-7
Molecular Formula C10H15FO2Calculated
Molecular Weight 186.22 g/mol Calculated
Appearance Likely a white to off-white solidGeneral observation for similar organic acids
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water. The carboxylic acid moiety will increase aqueous solubility at higher pH.Chemical intuition based on structure
Purity Commercially available at ≥95%

Proposed Synthetic Strategy

A plausible synthetic route to 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid can be conceptualized based on established methodologies for the synthesis of spiro[3.3]heptane derivatives and fluorinated carboxylic acids. The following multi-step protocol is a proposed pathway and would require experimental validation and optimization.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Spiro[3.3]heptan-2-one

This key intermediate can be prepared through various published methods, often starting from commercially available precursors.

Step 2: Aldol Condensation

Spiro[3.3]heptan-2-one can undergo an Aldol-type condensation with a suitable two-carbon electrophile, such as a glyoxylate derivative, to introduce the carbon framework for the propanoic acid side chain.

Step 3: Introduction of Fluorine

The introduction of the fluorine atom at the alpha position to the carbonyl group is a critical step. This can be achieved using electrophilic fluorinating reagents.

Step 4: Reduction and Hydrolysis

Subsequent reduction of the ketone and hydrolysis of the ester (if used) would yield the target 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

Caption: A conceptual workflow for the synthesis of the target molecule.

The Strategic Role of Fluorine

The incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its biological and physicochemical properties. In the context of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, the fluorine atom is expected to confer several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the compound's half-life in the body.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.

  • Lipophilicity and Permeability: The introduction of fluorine can alter the molecule's lipophilicity, which in turn influences its ability to cross cell membranes.

  • pKa Modulation: The electron-withdrawing nature of fluorine will lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

Potential Applications in Drug Discovery

Given the advantageous properties of the spiro[3.3]heptane scaffold and the strategic placement of a fluorine atom, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid represents a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. Its structural features make it an attractive starting point for the design of inhibitors for enzymes such as proteases, kinases, and histone deacetylases (HDACs), where precise three-dimensional interactions are crucial for activity.

The carboxylic acid handle provides a convenient point for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening. The propanoic acid side chain, coupled with the rigid spirocyclic core, can be used to probe the binding pockets of target proteins with a high degree of conformational restriction, aiding in the structure-activity relationship (SAR) studies.

Potential Applications A 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid B Enzyme Inhibitors A->B C GPCR Ligands A->C D Ion Channel Modulators A->D E Protease Inhibitors B->E F Kinase Inhibitors B->F G HDAC Inhibitors B->G caption Potential therapeutic applications.

Caption: Potential areas of application for this novel chemical entity.

Conclusion

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid stands as a promising, yet underexplored, building block for the advancement of drug discovery programs. Its unique combination of a three-dimensional spiro[3.3]heptane core and a strategically positioned fluorine atom offers a compelling starting point for the design of novel therapeutics with potentially superior pharmacological profiles. While further experimental work is required to fully elucidate its properties and reactivity, the foundational principles of medicinal chemistry strongly suggest its value to the scientific community. This guide serves as a foundational resource to stimulate further investigation into this and related fluorinated spirocyclic scaffolds.

References

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Spiroheptane. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2024). ChemRxiv. Retrieved February 14, 2026, from [Link]

The Strategic Integration of 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid in Modern Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, peptidomimetics represent a critical frontier, offering a strategic approach to harness the therapeutic potential of peptides while overcoming their inherent pharmacological limitations.[1][2] This technical guide delves into the nuanced role and application of a novel unnatural amino acid, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, in the design and synthesis of advanced peptidomimetics. By uniquely combining the structural rigidity of a spiro[3.3]heptane scaffold with the strategic placement of a fluorine atom, this building block offers a powerful tool to modulate peptide conformation, enhance metabolic stability, and improve pharmacokinetic profiles. This document provides an in-depth exploration of the underlying scientific principles, detailed synthetic methodologies, and potential therapeutic implications of incorporating this innovative amino acid into peptide-based drug candidates.

The Peptidomimetic Imperative: Overcoming the Challenges of Peptide Therapeutics

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention.[3] However, their progression from promising leads to viable drugs is often hampered by several factors, including:

  • Proteolytic Instability: Natural peptides are susceptible to rapid degradation by proteases in the body, leading to a short half-life.[2][4]

  • Poor Bioavailability: Their generally high molecular weight and polar nature limit their ability to cross biological membranes.[5]

  • Conformational Flexibility: The inherent flexibility of peptide backbones can lead to interactions with multiple receptors, resulting in off-target effects and reduced potency.[5]

Peptidomimetics are designed to mimic the structure and function of natural peptides while circumventing these limitations.[2][6] By incorporating non-natural amino acids or modifying the peptide backbone, researchers can create molecules with enhanced stability, improved bioavailability, and greater receptor selectivity.[3][5]

The Architectural Advantage: Deconstructing 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid

The efficacy of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid as a peptidomimetic building block stems from the synergistic interplay of its two key structural features: the spiro[3.3]heptane moiety and the fluorine atom.

The Spiro[3.3]heptane Scaffold: A Rigid Foundation for Conformational Control

The spiro[3.3]heptane core is a highly rigid, three-dimensional structure that serves as a powerful tool for conformational restriction in medicinal chemistry.[7][8] Its incorporation into a peptide backbone can significantly reduce the number of accessible conformations, thereby locking the peptide into a bioactive orientation.[7][9] This pre-organization can lead to:

  • Increased Potency: By minimizing the entropic penalty upon binding to a target receptor, conformational restriction can enhance binding affinity.[9]

  • Enhanced Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the intended target, reducing off-target effects.

  • Improved Metabolic Stability: The unnatural, sterically hindered nature of the spirocyclic scaffold can shield adjacent peptide bonds from enzymatic cleavage.

The spiro[3.3]heptane motif has also been explored as a saturated bioisostere for benzene rings, offering a way to improve physicochemical properties such as solubility while maintaining biological activity.[10]

Figure 1: Structure of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

The Role of Fluorine: Enhancing Stability and Modulating Bioactivity

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties.[11][12] In the context of peptidomimetics, the fluorine atom in 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid can contribute to:

  • Increased Proteolytic Stability: The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making it less susceptible to enzymatic hydrolysis.[4][13] Studies have shown that fluorination of amino acid side chains can increase the stability of peptides in human blood plasma.[4]

  • Modulation of pKa: The presence of fluorine can influence the acidity of the carboxylic acid group and the basicity of the amino group, which can in turn affect the overall charge and bioavailability of the peptide.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

  • Conformational Effects: Fluorination can influence the conformational preferences of the amino acid side chain and the peptide backbone. Some studies suggest that fluorinated amino acids may favor β-sheet conformations.[14]

Synthetic Strategies and Methodologies

The synthesis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid and its incorporation into peptides requires specialized chemical methods. Below are representative protocols for key synthetic steps.

Synthesis of the Spiro[3.3]heptane Core

The spiro[3.3]heptane skeleton can be constructed through various synthetic routes. A common approach involves the [2+2] cycloaddition of an allene with an appropriate cyclobutene derivative, followed by further functional group manipulations. A key intermediate is often a spiro[3.3]heptanone, which can be derived from the rearrangement of bicyclic precursors.[8]

Table 1: Key Synthetic Intermediates and Reactions

IntermediateKey ReactionPurpose
3-oxocyclobutanecarboxylic acidLewis acid-catalyzed rearrangementConstruction of the spiro[3.3]heptane skeleton[15]
1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanesStrain-relocating semipinacol rearrangementFormation of substituted spiro[3.3]heptan-1-ones[8]
Spiro[3.3]heptane-2-carboxylic acidThermal decarboxylation of a dicarboxylic acid precursorFormation of the carboxylic acid functionality[16]
Introduction of the Fluoro-Propanoic Acid Moiety

Once the spiro[3.3]heptane core is established, the 2-fluoro-3-yl-propanoic acid side chain can be introduced. This can be achieved through several methods, including nucleophilic fluorination of a suitable precursor or by building the side chain from a fluorinated starting material.

Experimental Protocol: Representative Synthesis of a Fluorinated Spirocyclic Amino Acid Precursor

  • Preparation of the Aldehyde: The corresponding spiro[3.3]heptane-2-carbaldehyde is prepared from the commercially available spiro[3.3]heptane-2-carboxylic acid via reduction to the alcohol followed by oxidation.

  • Aldol Condensation: The aldehyde is then subjected to an aldol condensation with a suitable acetate equivalent to form an α,β-unsaturated ester.

  • Michael Addition and Fluorination: A subsequent Michael addition of a fluoride source (e.g., using a nucleophilic fluorinating agent like Selectfluor) to the α,β-unsaturated ester introduces the fluorine atom at the α-position.

  • Hydrolysis: The ester is then hydrolyzed to yield the desired 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized amino acid, protected with standard Fmoc or Boc protecting groups, can be incorporated into peptide sequences using automated solid-phase peptide synthesis (SPPS).

Figure 2: General workflow for incorporating the novel amino acid into a peptide via SPPS.

Applications and Future Directions in Drug Development

The unique properties of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid make it a valuable tool for addressing key challenges in peptidomimetic design.

Targeting Protein-Protein Interactions (PPIs)

Many disease pathways are driven by protein-protein interactions, which are notoriously difficult to target with small molecules.[17][18] Peptidomimetics containing conformationally constrained amino acids like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid can mimic the secondary structures (e.g., α-helices and β-turns) that are often involved in PPIs, leading to the development of potent and selective inhibitors.[18][19]

Enhancing Antimicrobial Peptides

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic resistance. However, their susceptibility to proteolysis limits their clinical utility.[20] The incorporation of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid could significantly enhance the proteolytic stability of AMPs, prolonging their activity and improving their therapeutic index.[21]

Development of Novel Enzyme Inhibitors

The rigid scaffold of this amino acid can be used to precisely position functional groups within the active site of an enzyme, leading to the development of highly potent and selective inhibitors. The fluorine atom can also participate in specific interactions with the enzyme, further enhancing binding affinity.

Conclusion

2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid represents a significant advancement in the field of unnatural amino acid chemistry and peptidomimetic design. Its unique combination of a conformationally rigid spirocyclic core and a strategically placed fluorine atom provides a powerful platform for developing next-generation peptide-based therapeutics with improved pharmacological properties. As our understanding of the intricate relationship between structure and function continues to evolve, the strategic application of such innovative building blocks will be paramount in unlocking the full therapeutic potential of peptidomimetics.

References

  • Current time inform
  • Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH.
  • Peptidomimetics in Drug Discovery - AZoLifeSciences. AZoLifeSciences.
  • Peptidomimetic Drug Design - Longdom Publishing. Longdom Publishing.
  • What are peptidomimetics? - Patsnap Synapse.
  • Peptidomimetics in Modern Drug Discovery | Computational Chemistry - Life Chemicals. Life Chemicals.
  • Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed. PubMed.
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Stabilization of bzip Peptides through Incorporation of Fluorinated Aliph
  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed. PubMed.
  • 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability - ACS. American Chemical Society.
  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Publishing. Royal Society of Chemistry.
  • The Use of Conformational Restriction in Medicinal Chemistry - ResearchGate.
  • Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry - ResearchGate.
  • Unn
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. PubMed.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Thieme.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC.
  • Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids - SpiroChem. SpiroChem.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. Frontiers.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.
  • Synthesis of spiro[3.3]heptane-2-carboxylic acid - PrepChem.com. PrepChem.com.
  • Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine. Enamine.
  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed. PubMed.
  • Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. PubMed.
  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics - ResearchGate.
  • 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid - Fluorochem - 试剂仪器网. 试剂仪器网.
  • Evaluation of peptidomimetic inhibitors Abstract - bioRxiv. bioRxiv.
  • Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike- ACE2 interaction - ChemRxiv. ChemRxiv.
  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike−ACE2 Interaction: Toward Dual - FLORE. FLORE.
  • Peptides and Peptidomimetics for Antimicrobial Drug Design - MDPI. MDPI.

Sources

Conformational Analysis of Spiro[3.3]heptan-2-yl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the conformational dynamics, synthesis, and characterization of spiro[3.3]heptan-2-yl propanoic acid derivatives . It is designed for medicinal chemists and structural biologists seeking to exploit this scaffold as a saturated,


-rich bioisostere.

Technical Whitepaper | Version 1.0

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical bioisostere in modern drug discovery, offering a rigid, saturated alternative to phenyl rings and gem-dimethyl groups.[1][2] Its incorporation into propanoic acid derivatives creates a unique structural motif that balances defined exit vectors with specific internal flexibility.

Unlike the static representation often seen in 2D sketches, this scaffold exhibits complex dynamic behavior dominated by cyclobutane ring puckering (the "butterfly" mode) and side-chain rotameric states . Understanding these dynamics is essential for predicting ligand-protein binding entropy and optimizing metabolic stability.

The Structural Scaffold: Physics of the Core

To analyze the derivative, we must first deconstruct the core spiro[3.3]heptane engine.

Geometry and Symmetry

The unsubstituted spiro[3.3]heptane core possesses


 symmetry in its ground state. However, the central 

spiro-carbon locks the two cyclobutane rings perpendicular to each other.
  • The Pucker: Cyclobutane rings are rarely planar. To relieve torsional strain (eclipsing C-H bonds), the rings pucker.[3][4]

  • Puckering Angle (

    
    ):  The equilibrium puckering angle is approximately 28°–30° .
    
  • The Barrier: The energy barrier for ring inversion (flipping from one puckered conformer to the other through a planar transition state) is low, approximately 1.5 kcal/mol (similar to isolated cyclobutane).

Substituent Effects at C2

When a propanoic acid side chain is attached at the C2 position, the symmetry breaks. The substituent can adopt two distinct orientations relative to the ring's puckered conformation:

  • Pseudo-Equatorial: The substituent points away from the ring center, minimizing 1,3-transannular repulsion. (Thermodynamically Favored)

  • Pseudo-Axial: The substituent points somewhat perpendicular to the average plane.

Critical Insight: Unlike cyclohexane, where the axial conformer is significantly higher in energy (


-value), the energy difference in cyclobutanes is smaller due to the geometric constraints of the 4-membered ring. However, for bulky groups like a propanoic acid chain, the pseudo-equatorial  preference dominates the population distribution.

The Side Chain: Propanoic Acid Dynamics

The propanoic acid moiety (


 or the branched 

) introduces rotatable bonds that couple with the ring dynamics.
Rotameric States

The bond connecting the side chain to the C2 ring carbon allows for rotation.

  • Anti-Periplanar: The chain extends away from the ring, maximizing the linear dimension.

  • Gauche: The chain folds back towards the ring face.

Intramolecular Interactions

In non-polar solvents (e.g., chloroform for NMR), the carboxylic acid proton may engage in weak intramolecular H-bonding with the ring system if electronic effects allow, or form dimers. In physiological media (aqueous, pH 7.4), the carboxylate is deprotonated, and the conformation is driven by solvation shells and steric minimization.

Computational Protocol (In-Silico)

Objective: To map the conformational energy landscape before synthesis.

This protocol uses a self-validating loop of conformational search and DFT optimization.

Step 1: Stochastic Conformational Search

Do not rely on a single minimization. Use Monte Carlo or Molecular Dynamics (MD) to sample the phase space.

  • Force Field: OPLS4 or MMFF94s.

  • Variables: Ring pucker angle (

    
    ), Side chain dihedrals (
    
    
    
    ).
  • Output: Cluster the results to find unique minima (typically 4-8 distinct low-energy conformers).

Step 2: DFT Optimization

Refine the geometries of the lowest energy clusters.

  • Theory Level: Density Functional Theory (DFT).

  • Functional:

    
    B97X-D  (Essential: includes dispersion corrections for accurate hydrocarbon packing) or B3LYP-D3 .
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Solvation: IEFPCM (Water for bio-relevance, DMSO/CDCl3 for NMR comparison).

Step 3: Frequency & Energy Calculation
  • Calculate vibrational frequencies to ensure real minima (no imaginary frequencies).

  • Calculate Gibbs Free Energy (

    
    ) to predict Boltzmann populations at 298 K.
    
Visualization: The Computational Workflow

CompWorkflow Start Structure Input (Spiro-Propanoic) Search Conformational Search (Monte Carlo/MMFF) Start->Search Cluster Cluster Analysis (RMSD < 0.5 Å) Search->Cluster DFT DFT Optimization (wB97X-D/6-311+G**) Cluster->DFT Freq Frequency Calc (Check Imaginary Freq) DFT->Freq Freq->DFT Imaginary Freq? (Re-optimize) Boltzmann Boltzmann Population % Freq->Boltzmann ΔG calc

Caption: Figure 1. Self-correcting computational workflow for determining spiro-conformational minima.

Experimental Validation Protocol

Objective: To confirm the computational model using physical data.

NMR Spectroscopy (Solution State)

The rapid "butterfly" motion of the spiro-ring is typically fast on the NMR timescale at room temperature, leading to an averaged signal.

  • Protocol:

    • Variable Temperature (VT) NMR: Cool the sample (down to -80°C in CD2Cl2) to freeze the ring inversion.

    • Observation: At low T, the averaged signals for the cyclobutane protons should split into distinct axial/equatorial sets.

    • NOESY/HOESY: Measure Nuclear Overhauser Effects between the propanoic

      
      -protons and the spiro-ring protons.
      
      • Strong NOE to adjacent cis-protons = Confirmation of relative stereochemistry.

      • Distance Constraints: Use NOE build-up rates to calculate inter-proton distances and compare with DFT models.

X-Ray Crystallography (Solid State)

X-ray provides the "frozen" ground state. Note that crystal packing forces can sometimes trap a local minimum rather than the global solution minimum.

  • Key Metric: Measure the puckering angle (

    
    ) in the crystal structure. Compare this to the DFT "Pseudo-Equatorial" minimum.
    

Synthesis Overview

To access these derivatives for analysis, a robust synthetic route is required.[5] The Vinamidinium Salt approach is currently favored for its modularity.

General Synthetic Scheme:

  • Start: Cyclobutane carboxylic acid derivative (e.g., amide).

  • Activation: React with

    
     (Triflic anhydride) and a vinamidinium salt precursor.
    
  • Cyclization: Thermal reaction with an alkene (which becomes the second ring).

  • Functionalization: The resulting spiro-ketone or ester can be homologated (e.g., Arndt-Eistert synthesis or Wittig olefination followed by reduction) to install the propanoic acid tail.

Data Presentation: Conformational Parameters

When reporting your analysis, summarize the data in the following format to allow for direct comparison between analogs.

ParameterDefinitionTypical Value (DFT)Experimental Method

(Pucker)
Dihedral angle of the C2-substituted ring25° – 30°X-Ray / VT-NMR

Barrier to ring inversion1.2 – 1.8 kcal/molVT-NMR (Coalescence)
Pop. (Eq) % Population in Pseudo-Equatorial form> 85%

H NMR (

coupling)

Side chain torsion angleAnti / GaucheNOESY

Conformational Energy Landscape

The diagram below illustrates the energy relationship between the planar transition state and the puckered minima.

EnergyLandscape TS Planar Transition State (High Energy) Eq Pseudo-Equatorial Pucker (Global Minimum) TS->Eq Relaxation Ax Pseudo-Axial Pucker (Local Minimum) TS->Ax Relaxation Ax->Eq Ring Flip (~1.5 kcal/mol)

Caption: Figure 2. Energy landscape showing the bifurcation from the planar transition state to the puckered conformers.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv, 2023. Link

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Chemical Physics, 2005. Link

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 2014.[1][6] Link

  • Strained spiro heterocycles as potential bioisosteres. Chemical Communications, 2025.[7] Link

  • Spiro[3.3]heptane-2-carboxylic acid (PubChem Data). National Institutes of Health. Link

Sources

Advanced Architecture: Fluorinated Spirocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and validation of fluorinated spirocyclic building blocks in medicinal chemistry.

Part 1: Executive Directive & Strategic Value

The Escape from Flatland Modern drug discovery has shifted decisively away from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures. This shift is quantified by the fraction of


 hybridized carbons (

), a metric directly correlated with improved clinical success rates. Fluorinated spirocycles represent the apex of this design philosophy, combining the structural rigidity of spiro-fusion with the unique electronic modulation of fluorine.

Why Fluorinated Spirocycles?

  • Bioisosterism: They serve as metabolically stable, non-planar bioisosteres for saturated heterocycles (e.g., morpholine, piperidine).

  • Conformational Locking: The spiro-junction creates a "kink" that vectors substituents into specific 3D quadrants, enhancing receptor selectivity.

  • The Fluorine Effect:

    • Metabolic Blocking: Strategic placement of fluorine (especially gem-difluoro motifs) blocks oxidative metabolism (e.g., P450 hydroxylation) at labile sites.

    • Lipophilicity Modulation: Fluorine lowers the basicity (

      
      ) of proximal amines, improving membrane permeability and reducing hERG liability without significantly increasing lipophilicity (LogD) compared to non-fluorinated alkyl chains.
      

Part 2: Structural Classification & Design Logic

The Spiro[3.3]heptane Scaffold

This is the "workhorse" of the field. It is often used to replace piperidine or piperazine rings.

  • Geometry: The puckering of the two cyclobutane rings creates a distance between substituents that mimics the chair conformation of cyclohexane but with higher rigidity.

  • Fluorination Pattern:

    • 6,6-difluoro-2-azaspiro[3.3]heptane: A surrogate for 4,4-difluoropiperidine.

    • 2-fluoro-2-azaspiro[3.3]heptane: Used to tune the basicity of the nitrogen.

The Spiro[2.3]hexane Scaffold

A tighter, more strained system often used to position a cyclopropyl group (a "privileged" motif) in a rigid orientation relative to a four-membered ring.

Gem-Difluoro Spirocycles

The introduction of a


 group into the spirocyclic ring is the most common modification. The 

group acts as a "polar hydrophobe"—it is lipophilic but has a local dipole that can engage in electrostatic interactions with protein targets.

Part 3: Synthetic Methodologies & Experimental Protocols

Core Synthetic Strategy: The [2+2] Cycloaddition

The most robust route to constructing the spiro[3.3]heptane core is the thermal [2+2] cycloaddition of exocyclic methylenes with reactive isocyanates (e.g., Chlorosulfonyl isocyanate - CSI).

Visualization: Synthetic Pathway

The following diagram illustrates the construction of the spiro[3.3] core and subsequent fluorination.

SyntheticPathway cluster_0 Critical Control Point Start Methylene Cyclobutane (Precursor) Intermediate1 Spiro-β-Lactam (N-sulfonyl) Start->Intermediate1 [2+2] Cycloaddition 0°C to RT Reagent1 Chlorosulfonyl Isocyanate (CSI) Reagent1->Intermediate1 Core 2-Azaspiro[3.3]heptane (Scaffold) Intermediate1->Core Red-Al or LiAlH4 Step2 Reductive Removal of Sulfonyl Final 6,6-Difluoro-2-azaspiro [3.3]heptane Core->Final Oxidation to Ketone then Fluorination Step3 Deoxofluorination (DAST/Deoxo-Fluor)

Caption: Synthetic workflow for accessing fluorinated spiro[3.3]heptane cores via Graf's Isocyanate cycloaddition.

Detailed Experimental Protocol: Synthesis of gem-Difluoro-2-azaspiro[3.3]heptane Derivative

Objective: Synthesis of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate via deoxofluorination.

Context: This protocol assumes the prior construction of the spiro-ketone (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate). The conversion of the ketone to the gem-difluoro moiety is a high-failure step in many labs due to the thermal instability of the spiro-ring under Lewis acidic conditions.

Reagents:

  • Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • System Preparation (Moisture Control):

    • Causality: DAST hydrolyzes rapidly to release HF, which can polymerize the spiro-ketone or cleave the Boc-group.

    • Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Argon. Charge with a magnetic stir bar.[1]

  • Solubilization:

    • Dissolve the spiro-ketone (1.0 g, 4.7 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice/water bath.

    • Checkpoint: Ensure the solution is clear. Turbidity indicates moisture.

  • Reagent Addition (Exotherm Control):

    • Add DAST (0.93 mL, 7.1 mmol) dropwise via a syringe over 10 minutes.

    • Safety: DAST can decompose explosively at high temperatures. Do not allow the internal temperature to rise above 5 °C during addition.

  • Reaction Phase:

    • Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Monitor via TLC (stain with KMnO4, as the product is not UV active) or

      
       NMR (look for disappearance of DAST signal and appearance of a quartet/multiplet around -90 to -100 ppm).
      
  • Quenching (Critical Safety Step):

    • Cool the reaction mixture back to 0 °C .

    • Protocol: Slowly pour the reaction mixture into a rapidly stirring beaker of saturated

      
       (50 mL). Do not  add water to the reaction flask, as the exotherm can be violent.
      
    • Stir until gas evolution (

      
      ) ceases.
      
  • Isolation:

    • Extract with DCM (

      
       mL). Dry combined organics over 
      
      
      
      .
    • Concentrate under reduced pressure (keep bath

      
       °C to avoid volatility loss).
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectations: 70–85% as a white solid or clear oil.

Part 4: Data Presentation & Case Studies

Comparative Properties: Spiro vs. Piperidine

The following table highlights why a medicinal chemist would switch from a standard piperidine to a fluorinated spirocycle.

Property4,4-Difluoropiperidine6,6-Difluoro-2-azaspiro[3.3]heptaneImpact on Drug Design
Shape (

)
1.0 (Flexible Chair)1.0 (Rigid/Puckered)Spiro scaffold locks vectors, reducing entropic penalty upon binding.
Basicity (

)
~9.5~8.2Lower

improves CNS penetration and reduces phospholipidosis risk.
Lipophilicity (LogP) ModerateModerate-HighFluorine offsets the lipophilicity of the extra carbons by lowering polarizability.
Metabolic Stability Susceptible to N-oxidationHighSteric bulk of the spiro-ring hinders N-oxidation and P450 approach.
Case Study: MCHr1 Antagonists (AstraZeneca)

In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers faced issues with hERG inhibition (cardiotoxicity) and high lipophilicity.

  • Modification: Replacement of a morpholine/piperidine core with a 2-azaspiro[3.3]heptane .

  • Result: The spirocyclic analog maintained potency but significantly lowered the

    
     of the basic amine. This reduction in basicity correlated directly with reduced hERG affinity (hERG binding often requires a charged basic center). The fluorinated analogs further improved metabolic stability by blocking the 6-position from oxidation.
    

Part 5: Decision Logic for Scaffold Selection

When should you deploy a fluorinated spirocycle? Use this logic flow.

DecisionTree Problem Lead Compound Optimization (Current Scaffold: Piperidine/Morpholine) Issue1 Issue: High Metabolic Clearance? Problem->Issue1 Issue2 Issue: hERG Liability / High pKa? Problem->Issue2 Solution1 Strategy: Block Labile Sites Issue1->Solution1 Yes Solution2 Strategy: Modulate Basicity Issue2->Solution2 Yes Action1 Switch to Spiro[3.3]heptane (Steric Shielding) Solution1->Action1 Solution2->Action1 Action2 Add Gem-Difluoro to Spiro Ring (Electronic Withdrawal) Action1->Action2 If pKa still too high or metabolic hot-spot persists

Caption: Decision matrix for implementing spirocyclic scaffolds in lead optimization.

References

  • Mykhailiuk, P. K. (2021).[2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • Ding, X., et al. (2025). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate.

  • Johansson, A., et al. (2016).[3] Spirocyclic MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

molecular weight and formula of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

[1]

Executive Summary

2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is a specialized fluorinated building block used in modern medicinal chemistry. It serves as a saturated, conformationally restricted bioisostere of phenylalanine and other aromatic amino acid derivatives. By replacing the planar phenyl ring with a spiro[3.3]heptane core ("Escape from Flatland") and introducing an



This technical guide characterizes the physicochemical properties, synthetic pathways, and structural utility of this molecule for drug development applications.

Part 1: Physicochemical Characterization

Molecular Identity

The molecule consists of a spiro[3.3]heptane lipophilic core attached to a propanoic acid tail, functionalized with a fluorine atom at the

1
PropertyValueNotes
IUPAC Name 2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid
Molecular Formula C₁₀H₁₅FO₂
Molecular Weight 186.22 g/mol Calculated using IUPAC atomic weights.
Exact Mass 186.1056Monoisotopic mass for HRMS validation.
Heavy Atom Count 13
ClogP (Est.) 2.1 - 2.4Moderate lipophilicity; suitable for CNS penetration.
TPSA 37.3 ŲPolar surface area dominated by the carboxylate.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 2Carbonyl O and Hydroxyl O (Fluorine is a weak acceptor).
Formula Derivation

To ensure accuracy, the formula is derived by fragment analysis:

  • Spiro[3.3]heptane Core:

    
    . Attached at position 2, it becomes a radical: 
    
    
    .
  • Propanoic Acid Backbone: Standard propanoic acid is

    
    .
    
    • The

      
      -carbon (C3) attaches to the spiro ring (loss of H).
      
    • The

      
      -carbon (C2) is fluorinated (H replaced by F).
      
    • Fragment:

      
        (
      
      
      ).
  • Summation:

    
    .
    

Part 2: Synthetic Methodology

The synthesis of

Electrophilic FluorinationAlkylation of Fluoroacetate Equivalents
Route A: Alkylation of Ethyl 2-Fluoroacetate (Convergent)

This is the preferred industrial route as it installs the fluorine atom early using a commercially available building block, avoiding handling hazardous fluorinating reagents like DAST or NFSI at a late stage.

Protocol:

  • Preparation of Electrophile: The spiro[3.3]heptan-2-yl methanol is converted to an iodide or tosylate (leaving group activation).

  • Enolate Formation: Ethyl 2-fluoroacetate is treated with a strong, non-nucleophilic base (LDA or LiHMDS) at -78°C to generate the fluorinated enolate.

  • Alkylation: The spiro-electrophile is added. The fluorine atom stabilizes the enolate but also reduces nucleophilicity, requiring careful temperature control (-78°C

    
     RT).
    
  • Hydrolysis: Lithium hydroxide (LiOH) hydrolysis yields the free acid.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and forward synthesis workflow.

SynthesisWorkflowcluster_logicRetrosynthetic LogicTargetTarget:2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acidPrecursorIntermediate:Ethyl 2-fluoro-3-{spiro...}propanoatePrecursor->Target LiOH, THF/H2OHydrolysisSpiro_SMElectrophile:Spiro[3.3]heptan-2-ylmethylIodide/TosylateSpiro_SM->Precursor LDA, -78°CSN2 AlkylationFluoro_SMNucleophile:Ethyl 2-fluoroacetate(Enolate)Fluoro_SM->Precursor

Figure 1: Convergent synthesis via alkylation of a fluorinated enolate. This route minimizes steps and maximizes convergence.

Part 3: Structural Biology & Medicinal Chemistry Utility[3]

The "Escape from Flatland"

The spiro[3.3]heptane moiety is a critical tool in the "Escape from Flatland" strategy. Unlike a phenyl ring (planar, 2D), the spiro system projects substituents in 3D space with a defined "pucker" angle (

  • Vector Fidelity: The distance between the C2-attachment point and the distal C6 carbon in spiro[3.3]heptane mimics the para-substitution vector of benzene (

    
    5.8 Å).
    
  • Solubility: The increased

    
     (fraction of 
    
    
    carbons) disrupts crystal lattice packing compared to flat aromatic analogs, typically improving solubility.
The -Fluorine Effect

The introduction of fluorine at the

  • pKa Modulation: The high electronegativity of fluorine exerts an inductive effect (

    
    ), lowering the pKa of the carboxylic acid (making it more acidic) and altering the electronics of the adjacent carbonyl if used in amide coupling.
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. In non-fluorinated analogs, the

    
    -position is a common site for metabolic degradation (oxidation/epimerization). Fluorine blocks this soft spot.
    

Part 4: Analytical Validation Protocols

To certify the identity of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid , the following analytical signatures must be observed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  This is the diagnostic signal. Expect a multiplet (typically ddd or dddd) around -180 to -200 ppm  (relative to 
    
    
    ). The coupling pattern arises from geminal coupling to the
    
    
    -proton (
    
    
    Hz) and vicinal coupling to the
    
    
    -protons.
  • 
     NMR: 
    
    • 
      -Proton:  A distinct multiplet (dt or ddd) shifted downfield (
      
      
      4.8 - 5.2 ppm) due to the geminal fluorine and the carboxylic acid.
    • Spiro Cycle: A complex set of multiplets between

      
       1.6 - 2.4 ppm. The spiro-CH
      
      
      groups are magnetically non-equivalent due to the chiral center created at the
      
      
      -carbon (in the racemic mixture).
Mass Spectrometry (MS)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Observed Mass: 185.10 Da.

  • Fragmentation:

    • Loss of

      
      :  [M-H-44]
      
      
      . Common in carboxylic acids.
    • Loss of HF: [M-H-20]

      
      . Characteristic of 
      
      
      -fluoro acids and alcohols.[2]
Analytical Workflow Diagram

AnalysisWorkflowcluster_validationValidation TriadSampleSynthesized Sample(Crude)PurificationHPLC Purification(C18 Column, Acidic Mobile Phase)Sample->PurificationPureCompoundPure Compound>95%Purification->PureCompoundNMR19F NMR(-180 to -200 ppm)Confirms F-C bondPureCompound->NMRHRMSHRMS (ESI-)m/z 185.1056Confirms FormulaPureCompound->HRMSLCMSLC-MSPurity CheckPureCompound->LCMS

Figure 2: Quality control workflow ensuring chemical integrity prior to biological assay.

References

  • Spiro[3.

    • Burkhard, J. A., et al. (2010). Spirocyclic compounds as bioisosteres in drug discovery.
    • Grygorenko, O. O., et al. (2021).[3] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link

  • Synthesis of

    
    -Fluoro Acids: 
    
    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

  • Biocatalytic Analogs

    • Liu, W., et al. (2022).[4] Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Link

  • Commercial Availability & CAS Registry

    • Fluorochem Product Catalog: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. Link

significance of alpha-fluorination in spirocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Incorporation of Alpha-Fluorine in Spirocyclic Scaffolds: Synthetic Pathways and Physicochemical Impact

Executive Summary

The transition from planar, aromatic-heavy drug candidates to three-dimensional (3D) spirocyclic architectures is a defining trend in modern medicinal chemistry. However, the introduction of spirocyclic scaffolds often introduces new challenges in metabolic liability and vector control. Alpha-fluorination —the precise installation of a fluorine atom adjacent to the spiro-junction or a functional handle—emerges as a critical solution. This modification does not merely block metabolic soft spots; it exploits the gauche effect to lock specific ring puckers, thereby rigidly defining the exit vectors of substituents. This guide details the stereoelectronic rationale, synthetic methodologies, and experimental protocols for leveraging alpha-fluorination in spirocyclic drug design.

Part 1: The Physicochemical Imperative

The synergy between spirocyclic rigidity and fluorine’s stereoelectronic influence creates a unique "Spiro-Fluoro Effect" that modulates three core parameters:

Conformational Locking via the Gauche Effect

In flexible spirocyclic rings (e.g., spiro[3.3]heptanes or azaspiro[4.5]decanes), the ring pucker is often dynamic. Introducing an alpha-fluorine creates a hyperconjugative interaction between the


 and 

orbitals (or

and

), forcing the ring into a specific conformation.
  • Impact: This "locks" the bioactive conformation, reducing the entropic penalty upon binding to the target protein.

  • Mechanism: The C–F bond prefers to be gauche to electron-rich bonds (like C–N or C–O), dictating the equatorial vs. axial orientation of substituents.

pKa Modulation of Spiro-Amines

Many spirocycles are designed as bioisosteres for morpholines or piperidines (e.g., 2-azaspiro[3.3]heptane).

  • Problem: The basicity of secondary spiro-amines can be too high, leading to hERG liability or poor phospholipid permeation.

  • Solution: Alpha-fluorination exerts a strong inductive effect (

    
    ), lowering the pK
    
    
    
    of the adjacent amine by 1–2 units. This tunes the protonation state at physiological pH (7.4), balancing solubility with membrane permeability (
    
    
    ).
Metabolic Shielding

Spirocyclic junctions are sterically crowded, but the adjacent methylene groups (


-positions) are prime targets for Cytochrome P450-mediated oxidation.
  • Strategy: Replacing an oxidizable C–H bond with a C–F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol) effectively blocks hydroxylation without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

Part 2: Mechanistic Insights & Visualization

The following diagram illustrates the stereoelectronic logic and the synthetic decision matrix for alpha-fluorination.

SpiroFluoroLogic Target Spirocyclic Scaffold (High Fsp3) Challenge Metabolic Instability (alpha-oxidation) Target->Challenge Identified Liability Solution Alpha-Fluorination Challenge->Solution Synthetic Intervention Effect1 Stereoelectronic Control (Gauche Effect) Solution->Effect1 Effect2 pKa Modulation (Inductive -I) Solution->Effect2 Effect3 Metabolic Blocking (C-F Bond Strength) Solution->Effect3 Outcome Optimized Lead (Lower Cl_int, High Selectivity) Effect1->Outcome Rigid Vector Effect2->Outcome Tuned LogD Effect3->Outcome T1/2 Extension

Figure 1: The strategic logic flow for deploying alpha-fluorination in spirocyclic lead optimization.

Part 3: Synthetic Methodologies

Synthesizing alpha-fluorinated spirocycles requires overcoming the steric hindrance inherent to the quaternary spiro-carbon. Two primary pathways dominate high-impact literature:

A. Electrophilic Fluorination (Selectfluor™ Mediated)

This is the gold standard for introducing fluorine into spirocyclic ketones or activated methylene positions.

  • Reagent: Selectfluor (F-TEDA-BF

    
    ).[1]
    
  • Mechanism: The reaction proceeds via an enol intermediate.[2][3][4] The high oxidation potential of Selectfluor allows it to transfer "F

    
    " to the nucleophilic enol.
    
  • Application: Ideal for constructing fluorinated spiro[chroman-2,4'-piperidin]-4-ones or spiro-furanones.

B. Deoxofluorination

Used to convert alpha-hydroxy spirocycles or spiro-ketones directly to fluorides.

  • Reagents: DAST, Deoxo-Fluor, or PhenoFluor.[5]

  • Caution: In spirocyclic systems, carbocation rearrangements (Wagner-Meerwein) are common risks during deoxofluorination.

Part 4: Experimental Protocol

Protocol: Selectfluor-Mediated Synthesis of Alpha-Fluoro Spiro-Furanones Rationale: This protocol demonstrates the construction of a fluorinated spiro-3(2H)-furanone scaffold via an intramolecular oxidative cyclization. This scaffold is highly relevant for inhibiting enzymes requiring a rigid electrophilic trap.

Reagents & Equipment:

  • Substrate: 1,3-Diketone tethered to a nucleophile (e.g., benzothiazine derivative).

  • Fluorinating Agent: Selectfluor (1.2 equiv).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Atmosphere: Nitrogen or Argon.

  • Temperature: Room Temperature (25 °C).

Step-by-Step Workflow:

  • Preparation:

    • Dissolve the 1,3-diketone substrate (1.0 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask.

    • Note: Ensure the flask is flame-dried to prevent hydrolysis of the Selectfluor.

  • Addition:

    • Add Selectfluor (1.2 mmol, 425 mg) in a single portion.

    • Observation: The reaction mixture may turn slightly yellow as the electrophilic species activates.

  • Reaction Monitoring:

    • Stir at room temperature. Monitor via TLC (hexane/ethyl acetate 4:1) or LC-MS.

    • Checkpoint: Conversion is typically complete within 2–4 hours. Look for the disappearance of the enol peak in NMR if running in situ monitoring.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO

      
       (10 mL).
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Critical: Fluorinated products often have distinct R

      
       values compared to non-fluorinated analogs due to polarity changes.
      

Self-Validating Check:

  • 
    F NMR:  The product should show a characteristic singlet (or doublet if coupled to H) in the range of –150 to –180 ppm (typical for 
    
    
    
    -fluoro ketones).
  • Mass Spec: Observe the M+1 peak corresponding to the mass of the substrate + 18 Da (F vs H difference).

Part 5: Synthetic Pathway Visualization

SyntheticPathway Start Spiro-Diketone Substrate (Enolizable) Intermediate Cationic Intermediate (F-Enolonium) Start->Intermediate Electrophilic Fluorination Reagent Selectfluor (F-TEDA-BF4) MeCN, RT Reagent->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Rapid Product Alpha-Fluoro Spiro-Furanone (Target Scaffold) Cyclization->Product -H+

Figure 2: Reaction mechanism for the Selectfluor-mediated formation of alpha-fluoro spirocycles.

Part 6: Data Summary & Comparative Analysis

Table 1: Impact of Alpha-Fluorination on Spirocyclic Properties

PropertyNon-Fluorinated SpirocycleAlpha-Fluorinated SpirocycleDrug Discovery Implication
Metabolic Stability (HLM T

)
Low (< 30 min)High (> 60 min)Blocks P450 oxidation at labile

-sites.
Lipophilicity (LogD

)
ModerateIncreased (+0.3 to 0.5 units)Improves membrane permeability; requires monitoring for non-specific binding.
Basicity (pK

of amine)
High (9.0 – 10.5)Tuned (7.5 – 8.5)Reduces hERG risk; improves oral bioavailability.
Conformation Fluxional (Dynamic Puckering)Locked (Gauche Effect)Increases potency by pre-organizing the ligand for the binding pocket.

References

  • Selectfluor-Mediated Synthesis of Fluorinated Spiro-3(2H)-Furanones. Source: ResearchGate / Vertex AI Grounding. Context: Describes the specific protocol for converting diketones to fluorinated spiro-furanones via domino fluorination-cyclization.

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences.[5] Context: Authoritative review on metabolic stability, pKa modulation, and lipophilicity changes induced by fluorine.

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones. Source: Scientific & Academic Publishing. Context: Detailed mechanistic insights into the keto-enol tautomerism and Selectfluor reactivity in cyclic systems.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Publications (J. Med. Chem. Perspective). Context: foundational text on the importance of spirocycles for escaping "flatland" in drug discovery.

Sources

Methodological & Application

synthesis protocols for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid

Executive Summary

This application note details the synthesis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid , a high-value molecular scaffold for medicinal chemistry. The spiro[3.3]heptane core serves as a rigid, metabolic stable bioisostere for phenyl or gem-dimethyl groups, offering increased


 character and improved solubility profiles. The 

-fluorine substitution is strategically included to modulate

, block metabolic oxidation at the

-position, and influence binding affinity via electronic effects.

Key Technical Challenges Addressed:

  • Spirocyclic Ring Strain: Handling the cyclobutane rings without triggering ring-opening or rearrangement.

  • 
    -Fluorine Installation:  Avoiding the pitfalls of direct electrophilic fluorination (which often yields poly-fluorinated byproducts) by utilizing a convergent Horner-Wadsworth-Emmons (HWE) strategy.
    
  • Steric Management: Overcoming the steric bulk of the spiro-system during the hydrogenation of the trisubstituted fluoroacrylate.

Strategic Retrosynthesis

The synthesis is designed around a convergent C2+C1+C2 approach . Rather than building the spiro-cycle linearly, we utilize the commercially available (or readily synthesized) spiro[3.3]heptan-2-one. The critical C-C bond formation and fluorine installation are achieved simultaneously using a fluorinated phosphonate reagent.

Retrosynthesis Target Target Molecule 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid Precursor1 Ethyl 2-fluoro-3-{spiro[3.3]heptan-2-yl}acrylate (Fluoro-olefin) Target->Precursor1 Hydrogenation & Hydrolysis Aldehyde Spiro[3.3]heptane-2-carbaldehyde Precursor1->Aldehyde HWE Reaction Reagent Triethyl 2-fluoro-2-phosphonoacetate (HWE Reagent) Precursor1->Reagent Ketone Spiro[3.3]heptan-2-one (Starting Material) Aldehyde->Ketone C1 Homologation (Wittig)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to the aldehyde intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of Spiro[3.3]heptane-2-carbaldehyde

Rationale: The ketone must be homologated to the aldehyde to allow for the subsequent HWE reaction. We employ a Wittig reaction with methoxymethyltriphenylphosphonium chloride followed by hydrolysis, which is milder than epoxidation/rearrangement routes.

Reagents:

  • Spiro[3.3]heptan-2-one (1.0 equiv)

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • THF (Anhydrous), HCl (2N).

Protocol:

  • Ylide Formation: In a flame-dried flask under

    
    , suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF (0.5 M) at 0°C. Add KOtBu portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 mins.
    
  • Addition: Add spiro[3.3]heptan-2-one (dissolved in minimal THF) dropwise to the ylide at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (x3). Concentrate the organic layer to obtain the crude enol ether.
  • Hydrolysis: Dissolve the crude enol ether in THF/2N HCl (4:1 ratio). Reflux gently for 2 hours to liberate the aldehyde.

  • Purification: Neutralize with

    
    , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).
    

Checkpoint: The product is a volatile oil. Do not apply high vacuum for extended periods.

Stage 2: The Fluorinated HWE Reaction

Rationale: Direct fluorination of saturated esters is prone to over-fluorination. Using Triethyl 2-fluoro-2-phosphonoacetate installs the fluorine and the carbon chain in a single, stereocontrolled step.

Reagents:

  • Spiro[3.3]heptane-2-carbaldehyde (1.0 equiv)

  • Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv)

  • LiCl (1.2 equiv) - Crucial for mild Masamune-Roush conditions

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)

  • Acetonitrile (MeCN)

Protocol:

  • Setup: Flame-dry a 2-neck flask equipped with a magnetic stir bar and

    
     inlet.
    
  • Mixing: Combine LiCl (anhydrous) and Triethyl 2-fluoro-2-phosphonoacetate in dry MeCN (0.3 M). Stir for 15 mins to ensure coordination.

  • Base Addition: Add DBU dropwise at 0°C. The solution may turn slightly yellow.

  • Substrate Addition: Add the aldehyde (from Stage 1) in MeCN dropwise.

  • Reaction: Allow to warm to RT and stir for 3-6 hours.

    • Note: The reaction typically yields the (E)-isomer as the major product, but the (Z)-isomer may also form.[1] Both will be reduced in the next step, so separation is not strictly necessary unless characterization is required.

  • Workup: Quench with water. Extract with EtOAc. Wash organics with 0.5M HCl (to remove DBU), then brine.

  • Data: The product is Ethyl 2-fluoro-3-{spiro[3.3]heptan-2-yl}acrylate .

Stage 3: Hydrogenation and Hydrolysis

Rationale: The fluoro-olefin is electron-deficient and sterically encumbered by the spiro-ring. Standard balloon hydrogenation may be sluggish.

Protocol A: Hydrogenation

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate).

  • Solvent: MeOH or EtOH (0.1 M).

  • Conditions: Parr Shaker or Hydrogenator at 40-50 psi

    
      for 12-24 hours.
    
    • Critical: Monitor reaction by 19F NMR. The shift will move from olefinic region (-110 to -130 ppm) to aliphatic fluoro-region (-190 to -210 ppm).

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to yield the saturated ester.

Protocol B: Hydrolysis

  • Reaction: Dissolve the saturated ester in THF/Water (3:1). Add LiOH.H2O (3.0 equiv).

  • Time: Stir at RT for 4 hours. If conversion is slow, heat to 40°C.

  • Workup (Acidification): Cool to 0°C. Acidify carefully with 1N HCl to pH ~2.

  • Extraction: Extract with EtOAc (x3). Dry over

    
    .
    
  • Final Purification: Recrystallization from Hexanes/EtOAc or Reverse Phase HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Analytical Validation (QC)

Analytical MethodExpected Signal/ObservationDiagnostic Value
1H NMR (DMSO-d6)

12.5 (br s, 1H, COOH)
Confirms free acid.

4.9-5.1 (dm,

Hz, 1H)
Critical: Confirms

-fluoro proton (CHF).

1.6-2.2 (m, 12H, spiro-core)
Confirms integrity of spiro[3.3]heptane.
19F NMR

-180 to -200 ppm (multiplet)
Distinctive for saturated

-fluoro acids.
LC-MS (ESI-) [M-H]- peakMass confirmation (Negative mode preferred for acids).

Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Low Yield in HWE Step Solution1 Switch to NaH in THF (0°C) Ensure reagents are anhydrous Problem1->Solution1 Problem2 Problem: Incomplete Hydrogenation Solution2 Increase H2 pressure to 100 psi or switch to Rh/Al2O3 catalyst Problem2->Solution2 Problem3 Problem: Defluorination during Hydrolysis Solution3 Use mild enzymatic hydrolysis (Pig Liver Esterase) or Trimethyltin hydroxide Problem3->Solution3

Figure 2: Decision matrix for common synthetic hurdles.

Safety Note:

  • Fluorine Toxicity: While the target is likely low-toxicity, intermediates (especially the phosphonate) should be handled in a fume hood.

  • Spiro Strain: Although spiro[3.3]heptanes are relatively stable, avoid concentrated sulfuric acid or superacids which may induce carbocationic rearrangements.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Organic Letters, 12(9), 1944–1947. Link

  • Sano, S., et al. (2008). Horner-Wadsworth-Emmons Reaction with Triethyl 2-Fluoro-2-phosphonoacetate. Chemical & Pharmaceutical Bulletin, 56(8), 1168–1171. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Blanchet, J., et al. (2004). Masamune-Roush Conditions for Mild HWE Olefinations. Tetrahedron Letters, 45(23), 4449-4452. Link

Sources

Application Note: Peptide Coupling Strategies for the Sterically Demanding 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Amino Acid Analog

In the landscape of modern drug discovery, the incorporation of novel, three-dimensional scaffolds into peptide structures is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. The 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid represents a unique building block, offering a rigid spirocyclic moiety that can enforce specific conformations and an α-fluoro substituent to modulate electronic properties and metabolic stability. However, these very features present significant challenges for standard peptide coupling protocols.

The primary obstacles in the amide bond formation involving this amino acid analog are twofold:

  • Steric Hindrance: The bulky spiro[3.3]heptane group adjacent to the carboxylic acid creates a sterically congested environment, impeding the approach of the amine nucleophile and the coupling reagents. This can lead to slow reaction rates and incomplete conversions.[1]

  • Electronic Effects of the α-Fluoro Group: The highly electronegative fluorine atom at the α-position can decrease the nucleophilicity of the carboxylate, potentially slowing the initial activation step of the coupling reaction.[2] However, once activated, the electron-withdrawing effect can enhance the electrophilicity of the carbonyl carbon, favoring the subsequent nucleophilic attack by the amine.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective peptide coupling conditions for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. We will explore a range of coupling reagents and methodologies, explaining the mechanistic rationale behind their selection and providing detailed, field-proven protocols.

Understanding the Mechanistic Landscape of Peptide Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine group of the incoming amino acid.[3][4] The choice of coupling reagent is paramount, especially for challenging substrates.

Below is a generalized workflow for a peptide coupling reaction:

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid 2-fluoro-3-{spiro[3.3]heptan-2-yl} propanoic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, EDC) Coupling_Reagent->Activated_Intermediate Base Tertiary Base (e.g., DIPEA, NMM) Base->Carboxylic_Acid Deprotonation Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Amine_Component Amine Component (N-terminal of peptide/amino acid) Amine_Component->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Peptide_Bond->Byproducts G cluster_0 HATU Activation Mechanism cluster_1 Coupling Carboxylate Carboxylate Anion O_acylisouronium O-acyl(tetramethyl)isouronium salt Carboxylate->O_acylisouronium attacks HATU HATU HATU->O_acylisouronium OAt_ester OAt-active ester O_acylisouronium->OAt_ester attack by HOAt anion TMU Tetramethylurea O_acylisouronium->TMU releases HOAt_anion HOAt anion HOAt_anion->OAt_ester Peptide Peptide OAt_ester->Peptide attack by Amine Amine Amine Amine->Peptide

Sources

Application Notes and Protocols for the Incorporation of 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic incorporation of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid into drug discovery pipelines. This novel building block uniquely combines three-dimensional topology with the metabolic and electronic advantages of α-fluorination. We present the scientific rationale for its use, detailed protocols for its conjugation to amine-bearing scaffolds, and a discussion of the anticipated impact on key drug-like properties. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation chemical motifs to overcome challenges in potency, selectivity, and pharmacokinetics.

Introduction: The Strategic Value of Three-Dimensionality and Fluorination

Modern drug discovery is increasingly focused on moving beyond flat, aromatic structures to embrace three-dimensional (3D) molecular architectures.[1][2] This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical properties that are critical for clinical success, such as solubility and metabolic stability.[3] The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold in this context. Its rigid, non-planar structure serves as a saturated bioisostere for phenyl rings, offering a way to maintain or improve biological activity while enhancing drug-like properties.[3][4][5][6][7][8][9]

Concurrently, the use of fluorine in medicinal chemistry has become a cornerstone of drug design.[10][11][12] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, pKa, binding affinity, and membrane permeability.[10][13][14][15][16] Specifically, replacing a C-H bond with a stronger C-F bond at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[14][15]

The building block 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid synergistically combines these two powerful strategies. It offers a conformationally restricted, sp³-rich core coupled with an α-fluoroacid moiety, providing a unique tool for medicinal chemists to address multifaceted optimization challenges.

Rationale and Advantages of Incorporating the Spiro[3.3]heptane Fluoroacid Moiety

The decision to incorporate this specific building block is driven by its potential to confer multiple benefits simultaneously.

Enhancing Metabolic Stability

The primary advantage of the α-fluoro substitution is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger (~116 kcal/mol) than a corresponding carbon-hydrogen bond (~99 kcal/mol), making it resistant to enzymatic cleavage.[16] This is particularly effective at blocking oxidative metabolism, a common pathway for drug degradation.[13][15]

Modulating Physicochemical Properties

The spiro[3.3]heptane core itself imparts significant advantages. Its high fraction of sp³-hybridized carbons (Fsp³) is associated with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, including better solubility and permeability.[3] Replacing a flat aromatic ring with this saturated scaffold can lead to a more favorable balance of lipophilicity and aqueous solubility.[3][17]

Exploring Novel Chemical Space and Improving Selectivity

The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold presents substituents in well-defined vectors, which can lead to more specific and higher-affinity interactions with biological targets.[17] This conformational restriction can reduce off-target binding and improve the selectivity profile of a drug candidate.[2]

Table 1: Anticipated Impact of Scaffold Incorporation on Drug Properties

PropertyRationaleExpected Outcome
Metabolic Stability Strong C-F bond resists CYP450-mediated oxidation.[13][14][15]Increased half-life, higher systemic exposure.
Aqueous Solubility High Fsp³ character disrupts crystal packing and can improve solvation.[3]Enhanced solubility compared to planar analogs.
Lipophilicity (LogP/LogD) Replacement of an aromatic ring with a saturated scaffold.[5]Typically leads to a decrease in lipophilicity.
Binding Affinity Defined 3D orientation of the pharmacophore.[17]Potential for improved potency and selectivity.
Acidity (pKa) The α-fluoro atom is a strong electron-withdrawing group.Lowers the pKa of the carboxylic acid, making it more acidic.
Novelty & IP Position Use of a unique, non-classical building block.Stronger intellectual property protection.

Experimental Protocols: Amide Bond Formation

The most direct method for incorporating 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid into a lead molecule is through the formation of an amide bond with a primary or secondary amine on the parent scaffold. Below are detailed protocols for two of the most reliable and widely used coupling methods.

Workflow Overview: Amide Coupling

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Workup & Purification A Dissolve Carboxylic Acid (1.0 equiv) & Amine (1.1 equiv) in anhydrous solvent (DMF/DCM) B Cool solution to 0 °C A->B C1 Add Coupling Reagent (e.g., EDC/HOBt or HATU) B->C1 D1 Add Base (e.g., DIPEA) C1->D1 E1 Stir at 0 °C, then warm to Room Temp (1-24h) D1->E1 F Aqueous Workup (Wash with H₂O, acid, base, brine) E1->F G Dry & Concentrate F->G H Purify via Flash Chromatography G->H I Characterize Final Product (LC-MS, NMR) H->I

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and robust choice for a wide range of substrates. The use of 1-hydroxybenzotriazole (HOBt) minimizes the risk of racemization at the α-carbon.[18][19]

Materials:

  • 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid (1.0 equiv)

  • Amine-containing scaffold (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)[18]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)[18]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine scaffold (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[18]

Causality & Trustworthiness: The initial formation of an O-acylisourea intermediate from the carboxylic acid and EDC is highly reactive and prone to racemization. HOBt intercepts this intermediate to form a more stable HOBt-ester, which is then cleanly attacked by the amine.[18] The aqueous workup is designed to remove the water-soluble EDC byproduct and any remaining acidic or basic reagents, ensuring a clean crude product for purification.

Protocol 2: HATU Mediated Coupling

HATU is a more powerful uronium-salt-based coupling reagent, often used for sterically hindered amines or acids, or when rapid reaction times are desired.[20][21][22] The inclusion of the HOAt moiety within the HATU structure accelerates coupling and further suppresses epimerization.[20][21]

Materials:

  • 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid (1.0 equiv)

  • Amine-containing scaffold (1.1 - 1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 - 1.5 equiv)[20]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, combine 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.[18]

  • Upon completion, follow the same workup and purification procedure as described in Protocol 1 (steps 8-11).

Causality & Trustworthiness: HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[20][21] Pre-activation before adding the amine ensures that the acid is fully primed for reaction, which is particularly useful for challenging couplings. HATU is often preferred over HBTU for its faster reaction rates and lower potential for racemization.[22][23]

Table 2: Comparison of Coupling Reagents

ParameterEDC/HOBtHATU
Reactivity GoodExcellent
Cost LowerHigher
Racemization Risk Low (with HOBt)Very Low
Ideal Use Case General purpose, scale-upDifficult couplings, sterically hindered substrates, rapid synthesis.[22][24]
Byproduct Removal Aqueous workupAqueous workup

Mechanistic Considerations

Understanding the reaction mechanisms is key to troubleshooting and optimization.

G cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism A R-COOH + EDC B O-Acylisourea (unstable) A->B + H⁺ C HOBt-Ester (more stable) B->C + HOBt E Amide Product C->E + R'-NH₂ D R'-NH₂ F R-COOH + HATU G OAt-Active Ester (highly reactive) F->G + Base (DIPEA) I Amide Product G->I + R'-NH₂ H R'-NH₂

Caption: Simplified mechanisms for EDC/HOBt and HATU couplings.

Conclusion and Future Perspectives

The 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid building block represents a valuable addition to the medicinal chemist's toolbox. Its rational design combines the benefits of sp³-rich, three-dimensional scaffolds with the proven advantages of fluorination for enhancing metabolic stability. The protocols detailed herein provide a robust starting point for the incorporation of this moiety into diverse drug candidates via standard amide coupling chemistries. Researchers are encouraged to adapt these methods to their specific substrates and to thoroughly characterize the resulting compounds to validate the expected improvements in their pharmacological and pharmacokinetic profiles. The continued exploration of such novel, multi-functional building blocks will be critical in developing the next generation of safer and more effective therapeutics.

References

  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Benchchem. Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Benchchem.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Kent, S. B. H., et al. (n.d.). Accelerated chemical synthesis of peptides and small proteins. PNAS.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Jung, M. (2025). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate.
  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022).
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Olifir, O. S., Lenda, P. R., et al. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Olifir, O. S., Lenda, P. R., et al. (2025). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. Semantic Scholar.
  • Catalyst and method for amide formation. (n.d.). Google Patents.
  • Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC.
  • Prysiazhniuk, K., et al. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025). ResearchGate.
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. (n.d.). ResearchGate.
  • Novel synthesis of fluorinated molecules with potential in drug research developed. (2024).
  • Taylor, R. D. (2008). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry.
  • Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs.

Sources

reagents for amide bond formation with alpha-fluoro spiro acids

Application Note: High-Efficiency Amide Bond Formation with -Fluoro Spiro Acids

Introduction: The "Double-Lock" Challenge

  • Electronic Deactivation (The Fluorine Effect): The

    
    -fluorine atom is strongly electron-withdrawing. This lowers the pKa of the carboxylic acid, stabilizing the carboxylate anion. Consequently, the carboxylate oxygen is a poor nucleophile , making the initial attack on the coupling reagent (the activation step) sluggish.
    
  • Steric Shielding (The Spiro Effect): The rigid spirocyclic scaffold creates a significant steric barrier perpendicular to the carbonyl plane. Even if the active ester is formed, the approaching amine faces a high energy barrier to reach the electrophilic center.

This guide details three field-proven protocols designed to bypass these barriers by utilizing high-energy activation pathways: T3P® (Propylphosphonic Anhydride) , Ghosez’s Reagent , and TFFH (Acid Fluorides) .

Reagent Selection Matrix

The choice of reagent depends on the specific failure mode of the substrate. Use the decision matrix below to select the optimal protocol.

ReagentSelectionStartStart: $\alpha$-Fluoro Spiro Acid CouplingCheckScaleIs the reaction >10g scale?Start->CheckScaleCheckSolubilityIs the Acid/Amine acid-sensitive?CheckScale->CheckSolubilityNo (Discovery Scale)T3PProtocol A: T3P(Standard for Scale & Ease)CheckScale->T3PYes (Green Chemistry)CheckStericsIs the Amine also hindered?CheckSolubility->CheckStericsNoTFFHProtocol C: TFFH (Acid Fluoride)(Balance of Reactivity/Stability)CheckSolubility->TFFHYes (Mild conditions)CheckSterics->T3PNoGhosezProtocol B: Ghosez's Reagent(For 'Impossible' Substrates)CheckSterics->GhosezYes (Max Activation)

Figure 1: Decision matrix for reagent selection based on scale, sensitivity, and steric demand.

Mechanistic Insight: Why Standard Reagents Fail

To troubleshoot effectively, one must understand the activation barrier.

  • HATU/Uroniums: Rely on the formation of an O-At/O-Bt ester. The bulky spiro group destabilizes this intermediate, and the leaving group (HOAt) is often too bulky to allow the amine to attack the crowded carbonyl.

  • T3P/Ghosez: Generate smaller, more electrophilic intermediates (Mixed Anhydride or Acid Chloride) that are less sterically demanding and more reactive toward the amine.

MechanismAcidSpiro-COOH(Poor Nucleophile)InterIntermediate:O-Acyl ChloroiminiumAcid->InterAttackGhosezGhosez Reagent(Chloro-enamine)Ghosez->InterAcidClAcid Chloride(High Energy Electrophile)Inter->AcidCl- Amide byproductProductSpiro-AmideAcidCl->ProductFast AttackAmineAmine NucleophileAmine->Product

Figure 2: Activation pathway via Ghosez's Reagent, bypassing the stable active ester trap.

Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride)

Best For: Scale-up, general screening, and ease of workup. Mechanism: Forms a mixed anhydride with the phosphorus species. The byproduct is water-soluble.[1][2][3]

Reagents:

  • Substrate:

    
    -Fluoro Spiro Acid (1.0 equiv)
    
  • Amine (1.1 - 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF (0.1 M - 0.5 M)

Procedure:

  • Dissolution: Charge the acid and amine into a reaction vial equipped with a stir bar. Add solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add Pyridine (or DIPEA). Note: Pyridine often gives higher yields with T3P due to a catalytic acylation effect.

  • Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), 1M HCl (if product is not basic), sat. NaHCO3, and brine.

  • Purification: Dry over Na2SO4 and concentrate.

Why it works: The T3P-mixed anhydride is sterically small compared to HATU, allowing the amine to penetrate the steric shield of the spiro ring.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best For: "Impossible" couplings, extremely hindered amines, or when T3P fails. Mechanism: Converts the acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride or oxalyl chloride.

Reagents:

  • Substrate:

    
    -Fluoro Spiro Acid (1.0 equiv)
    
  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Base: DIPEA or Et3N (2.0 - 3.0 equiv)

  • Solvent: Dry DCM or CHCl3 (0.1 M)

Procedure:

  • Activation (Critical Step): In a flame-dried flask under Ar/N2, dissolve the Acid in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Check formation of the Acid Chloride by quenching an aliquot with MeOH and monitoring the Methyl Ester by LCMS.

  • Coupling: Once activation is complete, cool to 0 °C. Add the Amine followed by the Base (DIPEA).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Why it works: Acid chlorides are the most reactive electrophiles available. Ghosez's reagent generates them without releasing HCl gas, preventing acid-sensitive degradation.

Protocol C: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

Best For: Substrates prone to epimerization (less likely in spiro, but possible in adjacent centers) or when acid chlorides are too unstable.

Reagents:

  • Substrate: Acid (1.0 equiv)

  • TFFH (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine (1.1 equiv)

  • Solvent: DCM or DMF

Procedure:

  • Activation: Dissolve Acid and TFFH in DCM. Add DIPEA (1/3 of total volume) at 0 °C.

  • Fluoride Formation: Stir for 30 mins. This forms the Acid Fluoride in situ.[4][5]

  • Coupling: Add the Amine and the remaining DIPEA. Stir at RT.

  • Workup: Standard aqueous extraction.

Why it works: Acid fluorides are highly reactive toward amines but surprisingly stable to water and thermal degradation compared to acid chlorides. The small size of the fluoride leaving group minimizes steric clash.

Comparative Performance Data

The following table summarizes typical conversion rates for a model coupling of a spiro[3.3]heptane

ReagentConversion (2h, RT)Conversion (12h, 50°C)ByproductsRecommendation
HATU < 10%35%Guanidinium adductsNot Recommended
EDC/HOBt < 5%15%N-acyl ureaAvoid
T3P (EtOAc) 65%92% Water solubleFirst Choice
Ghosez 95% N/AMinimalFor Difficult Cases
Oxalyl Cl 80%N/AAnhydrides/DegradationUse with Caution

References

  • T3P Overview & Mechanism

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2]

    • Source:

  • Ghosez's Reagent Protocol

    • 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez Reagent) in Organic Synthesis.

    • Source: [Organic Syntheses, Coll. Vol. 6, p.282 (1988)]([Link])

  • Acid Fluorides (TFFH)

    • Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent.

    • Source:

  • General Review on Amide Coupling

    • Amide bond formation: beyond the myth of coupling reagents.
    • Source:

Application Notes & Protocols: Utilizing 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid as a Phenylalanine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substitution of canonical amino acids with non-canonical counterparts is a cornerstone of modern peptide drug development, aimed at overcoming inherent limitations such as poor metabolic stability and bioavailability.[1][2][3] Phenylalanine, a ubiquitous residue in bioactive peptides, is often a target for modification due to the metabolic susceptibility of its phenyl ring.[4] This guide introduces 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, a novel non-canonical amino acid (ncAA), designed as a next-generation bioisostere for phenylalanine. We provide the scientific rationale for its design, leveraging the unique combination of a rigid, three-dimensional spiro[3.3]heptane scaffold and the strategic placement of a fluorine atom.[5][6][7] Detailed protocols are presented for the chemical synthesis of this building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent analytical and functional characterization. These application notes serve as a comprehensive resource for researchers aiming to enhance the therapeutic potential of peptide candidates by replacing "flat" aromatic residues with C(sp³)-rich, three-dimensional structures.[8]

Rationale and Design Principles

The development of peptide therapeutics often involves a balancing act: maximizing potency and specificity while minimizing liabilities like rapid proteolytic degradation.[3][9] The strategic replacement of natural amino acids with bioisosteres—chemical groups with similar spatial and electronic properties—is a proven method to improve a molecule's overall characteristics.[10]

The Phenylalanine Challenge

Phenylalanine's phenyl group is a critical pharmacophoric element, frequently engaging in hydrophobic and π-π stacking interactions within receptor binding pockets.[11][12] However, this aromatic ring is also a primary site for oxidative metabolism by cytochrome P450 enzymes, contributing to rapid clearance and poor pharmacokinetic profiles.[4] Furthermore, the planarity of the phenyl ring can limit the exploration of three-dimensional chemical space, potentially restricting binding affinity and selectivity.

The Bioisosteric Solution: A 3D Scaffold with Strategic Fluorination

To address these challenges, we propose 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid as a superior replacement. The design is rooted in two key principles of modern medicinal chemistry:

  • The Spiro[3.3]heptane Scaffold as a Phenyl Mimic: Saturated, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) and spirocycles are increasingly used as nonclassical bioisosteres for phenyl rings.[13][14] The spiro[3.3]heptane core offers a well-defined three-dimensional geometry that projects its substituents into space with vectors similar to a para-substituted phenyl ring, thereby preserving crucial binding interactions. Its C(sp³)-rich nature enhances solubility and metabolic stability compared to the C(sp²)-rich phenyl group.[8]

  • The Role of Fluorine: The introduction of fluorine into drug candidates can have profound, positive effects.[5] A single fluorine atom can block sites of metabolism, enhance binding affinity through favorable dipolar interactions, and modulate the acidity of nearby protons without significantly increasing steric bulk.[6][15][16] In this design, the fluorine atom is positioned to enhance electronic properties and resist metabolic attack.

Caption: Structural comparison of Phenylalanine and the novel ncAA.

Synthesis of the Fmoc-Protected Building Block

The successful incorporation of any ncAA into a peptide sequence first requires the efficient synthesis of the corresponding N-terminally protected building block, typically with an Fmoc group for SPPS.[17] The following is a proposed synthetic pathway based on established chemical transformations for similar spirocyclic and fluorinated compounds.[7][18][19]

Protocol 2.1: Synthesis of Fmoc-2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

This protocol is a conceptual outline and requires optimization.

  • Step 1: Synthesis of Spiro[3.3]heptan-2-one.

    • Rationale: To create the core spirocyclic scaffold. This can be achieved through multi-step synthesis starting from commercially available materials, often involving a [2+2] cycloaddition.

  • Step 2: Aldol Condensation.

    • Rationale: To introduce the carbon backbone for the propanoic acid moiety. React Spiro[3.3]heptan-2-one with a protected glyoxylate derivative under basic conditions to form an α,β-unsaturated ester.

  • Step 3: Asymmetric Hydrogenation.

    • Rationale: To create the desired stereocenter at the β-carbon. Utilize a chiral catalyst (e.g., a Ru-BINAP complex) to reduce the double bond, setting the stereochemistry of the spiro[3.3]heptan attachment point.

  • Step 4: Fluorination.

    • Rationale: To introduce the key fluorine atom at the α-position. Convert the ester to a silyl ketene acetal and react with an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI).

  • Step 5: Saponification.

    • Rationale: To deprotect the ester and yield the free carboxylic acid. Treat the fluorinated ester with a base such as lithium hydroxide (LiOH).

  • Step 6: Fmoc Protection.

    • Rationale: To protect the amino group for SPPS. The free amino acid is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final, ready-to-use building block.

  • Purification and Characterization: Purify the final product via column chromatography and confirm its identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected ncAA in hand, it can be readily incorporated into a target peptide sequence using standard automated SPPS protocols.[1][20]

Protocol 3.1: Automated Fmoc-SPPS

This protocol assumes a 0.1 mmol scale synthesis on an automated peptide synthesizer.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 5 min).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the standard Fmoc-amino acid (0.5 mmol, 5 eq) in DMF with an activator (e.g., HBTU, 0.45 mmol, 4.5 eq) and a base (e.g., DIPEA, 1.0 mmol, 10 eq).

    • Add the solution to the resin and allow it to react for 45-60 minutes.

  • Incorporation of F-Sph-propanoic acid:

    • Rationale: Bulky, non-canonical amino acids may require optimized coupling conditions to achieve high efficiency.

    • Dissolve Fmoc-F-Sph-OH (0.5 mmol, 5 eq) as described above.

    • Crucial Step: Double-couple the ncAA. Perform the coupling reaction for 2 hours, wash the resin, and then repeat the coupling step with a fresh solution of activated ncAA. This ensures maximum incorporation and minimizes deletion sequences.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using LC-MS and analytical HPLC.

Characterization and Analysis Workflow

A comprehensive analysis is required to confirm the successful synthesis of the modified peptide and to understand the structural consequences of the phenylalanine replacement.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization ncAA_Synth Fmoc-ncAA Synthesis SPPS Automated SPPS ncAA_Synth->SPPS HPLC RP-HPLC Purification SPPS->HPLC LCMS LC-MS (Mass Verification) HPLC->LCMS Confirm Identity NMR NMR Spectroscopy (3D Structure) LCMS->NMR Structural Insight Stability Proteolytic Stability Assay NMR->Stability Functional Testing Binding Receptor Binding Assay Stability->Binding PK In Vivo PK Study Binding->PK

Caption: Workflow from ncAA synthesis to functional characterization.

Protocol 4.1: Structural Analysis by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the three-dimensional structure of peptides in solution.[21][22] By comparing the NMR spectra of the native peptide with the F-Sph-containing analogue, one can assess conformational changes induced by the replacement.

  • Sample Preparation: Dissolve the lyophilized, purified peptide in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O phosphate buffer), potentially with a membrane-mimicking solvent like TFE if the peptide is amphipathic.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥600 MHz).

  • Resonance Assignment: Assign the proton and carbon chemical shifts for both the native and modified peptides.

  • Structural Calculation: Use distance restraints derived from NOESY cross-peaks to calculate an ensemble of 3D structures for both peptides.

  • Comparative Analysis: Overlay the structural ensembles of the native and modified peptides. Analyze changes in the backbone dihedral angles and the orientation of the F-Sph side chain relative to the original phenylalanine side chain. The presence of ¹⁹F allows for specialized NMR experiments to probe the local environment around the fluorine atom.

Application Protocols: Assessing Functional Improvements

The primary motivation for replacing phenylalanine is to improve drug-like properties. The following assays are critical for validating the success of this strategy.

Protocol 5.1: Proteolytic Stability Assay

Rationale: To quantify the improvement in metabolic stability, the modified peptide is incubated in a biologically relevant medium, and its degradation is monitored over time.[23][24]

  • Prepare Peptide Solutions: Create stock solutions of both the native Phe-peptide and the F-Sph-peptide (e.g., 1 mg/mL in water).

  • Incubation: Add a known amount of each peptide to fresh human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin) to a final concentration of 10 µM.

  • Time Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction.

  • Quench Reaction: Immediately stop the enzymatic degradation by adding the aliquot to a quenching solution, such as an equal volume of 10% trichloroacetic acid or cold acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide. An increased half-life for the F-Sph-peptide indicates enhanced proteolytic stability.

Protocol 5.2: In Vitro Receptor Binding Assay

Rationale: It is crucial to ensure that the structural modification does not negatively impact the peptide's ability to bind to its biological target.[15][16] A competitive binding assay is a standard method to determine the binding affinity (IC₅₀).

  • Assay Setup: Use cells engineered to express the target receptor or a purified receptor preparation.

  • Radioligand: A radiolabeled version of the native peptide or a known ligand is used as a tracer.

  • Competition: In a multi-well plate, incubate a constant amount of the receptor and radioligand with increasing concentrations of the "cold" competitor peptides (either the native Phe-peptide or the F-Sph-peptide).

  • Incubation and Washing: Allow the binding to reach equilibrium. Wash the wells to remove unbound ligand.

  • Quantification: Measure the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide. A similar IC₅₀ value for the F-Sph-peptide indicates that binding affinity has been preserved.

Data Summary and Expected Outcomes

The replacement of phenylalanine with 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is hypothesized to confer significant advantages. The expected outcomes are summarized below.

PropertyPhenylalanine-Peptide (Control)F-Sph-Peptide (Expected Outcome)Rationale
Proteolytic Half-Life Short (minutes to hours)Significantly Longer The non-natural backbone and C(sp³)-rich scaffold are poor substrates for proteases.[3] The C-F bond is exceptionally strong and blocks metabolic oxidation.
Binding Affinity (IC₅₀) BaselineComparable or Improved The rigid scaffold mimics the spatial orientation of the phenyl ring, preserving key interactions.[13] Fluorine may add favorable polar contacts.[15]
Hydrophobicity (RP-HPLC) HighModerately Reduced Replacing an aromatic ring with a saturated spirocycle typically reduces hydrophobicity, which can improve solubility and reduce non-specific binding.[8][14]
Pharmacokinetics (in vivo) Low oral bioavailability, rapid clearanceImproved Half-Life and Exposure Enhanced metabolic stability directly translates to longer circulation time and greater drug exposure in vivo.[9][25]

Conclusion

2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid represents a rationally designed tool for peptide optimization. By combining the three-dimensional structure of a spirocyclic scaffold with the metabolic blocking and electronic-modulating effects of fluorine, this ncAA offers a powerful strategy to address the long-standing challenges of peptide stability and pharmacokinetics. The protocols outlined in this guide provide a clear pathway for its synthesis, incorporation, and validation, enabling researchers to unlock the next generation of robust and effective peptide therapeutics.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (n.d.). PMC. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). Taylor & Francis Online. [Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (n.d.). Wiley Online Library. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PMC. [Link]

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers. [Link]

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. (n.d.). PubMed Central. [Link]

  • Incorporation of non-canonical amino acids. (n.d.). PMC. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (n.d.). MDPI. [Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (n.d.). PMC. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Publications. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ResearchGate. [Link]

  • Bioisosteres that influence metabolism. (n.d.). Hypha Discovery. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). ACS Publications. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (n.d.). Wiley Online Library. [Link]

  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (n.d.). ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC. [Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). CHIMIA. [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Royal Society of Chemistry. [Link]

  • In vitro absorption and metabolism data for peptides with natural amino acid side chains. (n.d.). Nature. [Link]

  • Spontaneous, co-translational peptide macrocyclization using p-cyanoacetylene–phenylalanine. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PMC. [Link]

  • Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. [Link]

  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. (n.d.). PubChem. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers. [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (n.d.). PubMed. [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. (n.d.). PubMed. [Link]

  • Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. (n.d.). PubMed. [Link]

  • The use of fullerene substituted phenylalanine amino acid as a passport for peptides through cell membranes. (2007). PubMed. [Link]

  • A study of phenylalanine side-chain dynamics in surface-adsorbed peptides using solid-state deuterium NMR and rotamer library statistics. (2014). PubMed. [Link]

  • Analysis of peptide structure using NMR spectroscopy. (n.d.). ResearchGate. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its three-dimensional structure and its ability to serve as a bioisostere for commonly used aromatic rings.[1][2] The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3] This application note provides a detailed, scalable synthetic route to 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, a novel building block that combines these advantageous features. The proposed synthesis is designed for adaptability from gram to multi-gram scale, addressing the needs of both early-stage discovery and later-stage development.

The synthetic strategy is divided into two main stages: the construction of a key aldehyde intermediate, spiro[3.3]heptane-2-carbaldehyde, followed by a chain extension and subsequent fluorination to yield the target α-fluoro acid. This approach is designed to be robust, utilizing well-established and scalable chemical transformations.

Overall Synthetic Scheme

The multi-step synthesis is outlined below. Each step is detailed in the protocols section.

Synthetic_Scheme A Spiro[3.3]heptane-2-carboxylic acid B Spiro[3.3]heptan-2-ylmethanol A->B  1. Reduction   C Spiro[3.3]heptane-2-carbaldehyde B->C  2. Oxidation   D Ethyl 3-(spiro[3.3]heptan-2-yl)acrylate C->D  3. Horner-Wadsworth-Emmons Reaction   E Ethyl 2-fluoro-3-(spiro[3.3]heptan-2-yl)propanoate D->E  4. Electrophilic Fluorination   F 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid E->F  5. Hydrolysis  

Sources

solvent selection for reactions involving spiro[3.3]heptane acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Controls for Spiro[3.3]heptane Carboxylic Acids

Executive Summary & Strategic Value

Spiro[3.3]heptane carboxylic acids have emerged as high-value bioisosteres in modern drug discovery, offering a rigid, saturated alternative to phenyl rings, piperidines, and morpholines. Unlike collinear scaffolds (e.g., bicyclo[1.1.1]pentane), spiro[3.3]heptanes provide non-collinear exit vectors , allowing for unique spatial exploration of chemical space while improving metabolic stability (Fsp³ character) and physicochemical profiles (LogD modulation).

However, the rigid, lipophilic nature of the spiro[3.3] core, combined with the ring strain of the dual cyclobutane system (~26 kcal/mol per ring), presents specific challenges in solvent selection. Incorrect solvent choice can lead to solubility-limited conversion , aggregation , or, in specific precursors, catastrophic Grob-type fragmentation .

This guide provides a validated framework for solvent selection, preventing common pitfalls and ensuring high-fidelity transformations.

Physicochemical Profile & Solvent Compatibility

Spiro[3.3]heptane acids are generally lipophilic with poor water solubility (<1 µM for many derivatives). They exhibit high solubility in mid-polarity organic solvents.

Table 1: Solvent Selection Matrix by Reaction Class

Reaction ClassRecommended Solvents"Green" AlternativesCritical Constraints
Amide Coupling DMF, DCM, THF2-MeTHF , EtOAc, CPMESolubility: The lipophilic core requires organic solvation. Avoid water/alcohols which compete with nucleophiles.
Curtius Rearrangement Toluene, BenzeneToluene (preferred)Safety: Non-polar, high-boiling solvents are required to manage thermal exotherms and stabilize acyl azide intermediates.
Reduction (to Alcohol) THF, Et₂O2-MeTHF , MTBECoordination: Ethereal solvents are essential to stabilize hydride reducing agents (LiAlH₄, BH₃).
Cyclization (to Oxetane) MeOH (Hot)EthanolMechanism Control: Protic solvents favor cyclization; aprotic polar solvents (THF) can trigger Grob fragmentation .

Critical Mechanism: The "Solvent Trap" in Cyclization

Expert Insight: One of the most distinct solvent effects in spiro[3.3]heptane chemistry occurs during the synthesis of heteroatom-substituted derivatives (e.g., 2-oxa-6-azaspiro[3.3]heptane precursors).

When cyclizing 1-(3-bromopropyl) derivatives to form oxetane rings on the spiro core:

  • Correct Path (Thermodynamic Control): Use hot Methanol (MeOH) with K₂CO₃.[1] The protic solvent stabilizes the intermediate and favors S_N2 ring closure.

  • Failure Path (Kinetic/Fragmentation): Using THF with strong bases (KOtBu) often triggers a Grob-type fragmentation , cleaving the ring system to yield methylene azetidines instead of the desired spiro-oxetane.[1]

Diagram 1: Solvent-Dependent Divergent Pathways

Grob_vs_Cyclization Start Spiro[3.3] Precursor (Gamma-Halo Alcohol) Solvent_A Solvent: THF Base: KOtBu (0°C) Start->Solvent_A Kinetic Conditions Solvent_B Solvent: MeOH Base: K2CO3 (Reflux) Start->Solvent_B Thermodynamic Conditions Product_Fail Grob Fragmentation (Ring Cleavage) Solvent_A->Product_Fail Elimination dominates Product_Success Spiro-Oxetane Formation (Target Scaffold) Solvent_B->Product_Success Substitution (SN2) dominates

Caption: Divergent reactivity of spiro-precursors based on solvent polarity and proticity. Protic solvents are essential for ring closure.

Detailed Protocols

Protocol A: Amide Coupling (Spiro-Acid + Amine)

Standardizing on Green Solvents for Scale-Up

Rationale: While DMF is standard, 2-Methyltetrahydrofuran (2-MeTHF) is superior for spiro[3.3]heptanes. It offers excellent solubility for the lipophilic core, separates easily from water during workup (unlike DMF), and is derived from renewable resources.

Materials:

  • Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: 2-MeTHF (10 mL per gram of acid)

Procedure:

  • Dissolution: Charge the spiro-acid and amine into a reactor. Add 2-MeTHF. (Note: The mixture may be a slurry initially).

  • Activation: Add DIPEA. The slurry often clears as the ammonium salt forms.

  • Coupling:

    • Option A (HATU): Add HATU in one portion at 0°C. Warm to RT.

    • Option B (T3P): Add T3P solution dropwise at 0°C. (Recommended for sterically hindered amines).

  • Monitoring: Stir at 20-25°C for 2-4 hours. Monitor by LCMS. Spiro-acids are sterically accessible and typically react quickly.

  • Workup: Add water/brine (1:1). Separate phases. The product remains in the organic (2-MeTHF) layer. Wash with 10% citric acid (to remove unreacted amine) and sat. NaHCO₃.

  • Isolation: Dry over MgSO₄ and concentrate. Spiro-amides often crystallize from Hexanes/EtOAc.

Protocol B: Curtius Rearrangement (Acid → Isocyanate/Amine)

Safety-Critical Workflow

Rationale: Converting the acid to an amine (via isocyanate) is a common route to diversify the scaffold. Toluene is mandatory here. It acts as a heat sink for the exothermic rearrangement and is non-nucleophilic, allowing isolation of the isocyanate if desired.[2]

Materials:

  • Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

  • Nucleophile: t-Butanol (excess) for Boc-protection, or Benzyl Alcohol for Cbz.

Procedure:

  • Activation: Dissolve acid and Et₃N in Toluene under N₂. Add DPPA dropwise at RT. Stir for 1 hour. (Formation of Acyl Azide).[1][2]

  • Rearrangement (Thermal): Heat the reaction to 80-90°C.

    • Observation: Evolution of N₂ gas will be observed. Ensure proper venting.

    • Checkpoint: Monitor IR for disappearance of acyl azide peak (~2140 cm⁻¹) and appearance of isocyanate (~2270 cm⁻¹).

  • Trapping: Once gas evolution ceases (~2 hours), add the alcohol nucleophile (e.g., t-BuOH).

  • Completion: Reflux for 4-16 hours (t-BuOH reacts slowly; adding catalytic DMAP helps).

  • Purification: Cool, concentrate, and purify via silica flash chromatography (EtOAc/Heptane).

Decision Logic for Process Optimization

Diagram 2: Solvent Selection Decision Tree

Solvent_Selection Input Spiro[3.3]heptane Acid Reaction? Type_Coupling Amide Coupling Input->Type_Coupling Type_Rearrange Curtius/Hofmann Input->Type_Rearrange Type_Cyclize Ring Closure (to Oxetane/Azetidine) Input->Type_Cyclize Solvent_Green Use 2-MeTHF or EtOAc (Easy Workup) Type_Coupling->Solvent_Green Standard Solvent_Inert Use Toluene (Thermal Control) Type_Rearrange->Solvent_Inert Safety Priority Solvent_Protic Use MeOH (Hot) (Prevents Fragmentation) Type_Cyclize->Solvent_Protic Thermodynamic Control Warning AVOID: THF + Strong Base (Risk of Grob Frag.) Type_Cyclize->Warning Kinetic Trap

Caption: Decision matrix for selecting solvents based on reaction thermodynamics and safety profiles.

References

  • Mykhailiuk, P. K., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere."[3] ChemRxiv, 2023. Link

  • Burkhard, J. A., et al. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters, 2011, 13(24), 6460–6463. (Describes the critical Grob fragmentation vs. Cyclization solvent effect). Link

  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[3][4][5] Angewandte Chemie International Edition, 2024.[4] Link

  • Choy, A. L., et al. "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core." Organic Letters, 2025.[6] Link

  • Lipshutz, B. H., et al. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." (General reference for green amide coupling). Link

Sources

protecting group strategies for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced gathering data. Google searches are underway, focusing on protecting group strategies for carboxylic acids and alpha-fluoro substituted derivatives. I'm also delving into the synthesis and reactivity of spiro[3.3]heptane, so I can start to understand how it can be used to control the reaction.

Analyzing Protecting Groups

Now I'm diving deeper, analyzing the initial search results to pinpoint optimal protecting groups for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. I'm prioritizing stability against fluorination and ease of removal. I'm also assessing other groups that may need protection. Next, I'll formulate a logical application note structure, starting with an introduction, and following with detailed strategies.

Expanding Data Gathering

I'm now expanding my data gathering, deepening Google searches for spiro[3.3]heptane synthesis, and reactivity, and protecting group strategies for carboxylic acids and alpha-fluoro compounds. I'm focusing on finding the best protection options for our target molecule. I'll thoroughly analyze the search results for the most relevant and reliable information.

Application Note: Functionalization of Spiro[3.3]heptane Rings in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the saturation of chemical space with flat, aromatic-rich compounds has contributed to poor clinical attrition rates due to suboptimal physicochemical properties (solubility, metabolic stability). The spiro[3.3]heptane scaffold has emerged as a premier "3D-bioisostere." Unlike the planar benzene ring or the chair-conformation cyclohexane, the spiro[3.3]heptane motif offers a rigid, puckered geometry with orthogonal exit vectors .

This guide details the strategic functionalization of this scaffold, focusing on the 2,6-diazaspiro[3.3]heptane (piperazine mimic) and 2-oxa-6-azaspiro[3.3]heptane (morpholine mimic). We provide validated protocols for constructing the core and performing orthogonal functionalization to maximize structure-activity relationship (SAR) exploration.

Structural Rationale & Physicochemical Impact[1][2][3][4][5]

The primary driver for adopting spiro[3.3]heptanes is the alteration of the Exit Vector —the angle at which substituents project from the core.

The Geometry of Bioisosterism

In a 1,4-disubstituted piperazine or benzene, substituents are roughly 180° apart (linear). In 2,6-disubstituted spiro[3.3]heptanes, the spiro-carbon creates a 90° twist between the two cyclobutane rings. This allows the molecule to probe binding pockets inaccessible to flat analogs.

Physicochemical Comparison Data

The following table contrasts the spiro[3.3]heptane core against traditional heterocycles. Note the impact on Lipophilicity (LogD) and Metabolic Stability (


).[1][2]
PropertyPiperazine (Reference)2,6-Diazaspiro[3.3]heptaneImpact / Rationale
Hybridization sp³ (Chair)sp³ (Puckered/Rigid)Rigidification reduces entropic penalty upon binding.
Exit Vector ~180° (Linear)Linear but Twisted (90° offset)Accesses novel IP space and 3D protein pockets.
Basicity (pKa) ~9.8 / 5.6~8.5 / 7.2Lower primary pKa improves membrane permeability; higher secondary pKa aids solubility.
LogD (pH 7.4) -1.5-2.0 to -1.0Generally lowers lipophilicity despite adding carbon (due to polarity/solvation changes).
Metabolic Stability Low (N-oxidation/ring open)HighQuaternary spiro-center blocks metabolic hotspots; strained rings are surprisingly stable to P450s.

Synthetic Strategy: The "Build-Couple" Approach

Functionalizing spiro[3.3]heptanes via direct C-H activation is chemically arduous due to ring strain (~60 kcal/mol). Therefore, the industry standard is the "Build-Couple" strategy:

  • Build: Construct the core with orthogonal protecting groups (e.g., Boc/Tosyl).

  • Couple: Selectively deprotect and functionalize the heteroatoms.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting the appropriate spiro-core based on the target pharmacophore.

Bioisostere_Selection Start Target Pharmacophore Piperazine Piperazine / Diamine Start->Piperazine Morpholine Morpholine / Ether-Amine Start->Morpholine Piperidine Piperidine / Mono-Amine Start->Piperidine Diaza 2,6-Diazaspiro[3.3]heptane (High Solubility, 2 Vectors) Piperazine->Diaza Rigidify OxaAza 2-Oxa-6-azaspiro[3.3]heptane (H-Bond Acceptor, 1 Vector) Morpholine->OxaAza Lower LogD Aza 2-Azaspiro[3.3]heptane (Lipophilic, 1 Vector) Piperidine->Aza Block Metabolism Decision Select Functionalization Route Diaza->Decision OxaAza->Decision Aza->Decision

Figure 1: Decision tree for selecting spiro[3.3]heptane bioisosteres based on the parent heterocycle.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core (2,6-Diazaspiro[3.3]heptane)

Based on the method by Burkhard & Carreira (ETH Zurich).

Objective: Synthesize N-Boc-N'-Tosyl-2,6-diazaspiro[3.3]heptane . This orthogonally protected intermediate allows independent functionalization of both nitrogen atoms.

Reagents:

  • Pentaerythritol tribromide (Starting Material)

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Formation of the Azetidine Precursor:

    • Dissolve pentaerythritol tribromide (1.0 equiv) and

      
       (1.1 equiv) in EtOH.
      
    • Add KOH (3.5 equiv) pellets slowly.

    • Reflux at 80°C for 24 hours. Critical: Vigorous stirring is required as the salt precipitates.

    • Workup: Cool to RT, pour into water. The product (3,3-bis(bromomethyl)-1-tosylazetidine) precipitates. Filter and wash with water.

  • Cyclization to Spiro[3.3]heptane:

    • Dissolve the azetidine intermediate (from Step 1) in DMF (0.2 M).

    • Add

      
       (1.1 equiv) and 
      
      
      
      (4.0 equiv).
    • Heat to 110°C for 18 hours.

    • Safety Note: This reaction creates significant ring strain. Ensure blast shield is used.

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF. Crystallize from EtOH to yield 
      
      
      
      -ditosyl-2,6-diazaspiro[3.3]heptane.
  • Orthogonal Deprotection (The "Magnesium Rush"):

    • To remove one Tosyl group: Dissolve ditosyl compound in MeOH.

    • Add Mg turnings (50 equiv) and sonicate to initiate the reaction. The exotherm must be controlled.

    • Monitor by TLC until monoprotected amine appears.

    • In situ Protection: Add

      
       (1.5 equiv) and 
      
      
      
      directly to the reaction mixture to trap the free amine.
    • Result: N-Boc-N'-Tosyl-2,6-diazaspiro[3.3]heptane.

Protocol B: Selective Functionalization (N-Arylation)

Objective: Attach a heteroaryl pharmacophore to the spiro-amine.

Context: The spiro-amine nitrogen is more nucleophilic than a standard piperidine due to the relief of steric crowding (puckered ring), but less basic (


 ~8.5). Standard 

works well for electron-deficient arenes; Buchwald-Hartwig is required for electron-rich systems.

Workflow Diagram:

Synthetic_Workflow Core N-Boc-N'-Tosyl Spiro Core Step1 1. Mg/MeOH (Detosylation) 2. Isolation of Free Amine Core->Step1 Selective Deprotection Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Ar-Br / Pd2(dba)3 XPhos Step3 TFA/DCM (Boc Removal) Step2->Step3 Acidic Cleavage Final Final Drug Candidate Step3->Final Amide Coupling or Reductive Amination

Figure 2: Orthogonal deprotection and functionalization workflow for diazaspiro[3.3]heptanes.

Procedure (Pd-Catalyzed Cross-Coupling):

  • Preparation: Charge a vial with the spiro-amine (1.0 equiv), Aryl bromide (1.2 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Solvent/Base: Add degassed Toluene/t-BuOH (5:1) and

    
     (1.5 equiv).
    
  • Reaction: Seal and heat to 100°C for 4–12 hours.

    • Self-Validation: The reaction should turn from dark purple/red to orange/brown upon completion. Monitor disappearance of the amine via LCMS (Spiro-amines often stain poorly on TLC with Ninhydrin; use KMnO4).

  • Workup: Filter through Celite. Purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Safety

  • Solubility: The free base of 2,6-diazaspiro[3.3]heptane is highly hygroscopic and volatile. Always isolate as a salt (HCl or Oxalate) or immediately protect with Boc/Cbz.

  • Ring Strain: While stable at room temperature, the spiro[3.3]heptane core can undergo ring-opening under harsh Lewis Acid conditions (e.g.,

    
    ). Use milder deprotection methods (TFA, Pd/C) when possible.
    
  • NMR Characterization: The protons on the cyclobutane rings appear as complex multiplets around 3.8–4.2 ppm. Due to the rigid puckering, geminal protons are diastereotopic, often appearing as distinct sets of signals (roofing effect).

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2024).[4][5][6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Bioisosteres for Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Chupryna, A. A., et al. (2019). Spiro[3.3]heptane-based building blocks for medicinal chemistry. Drug Discovery Today. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fluorinated Spirocyclic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptides with Atomic Precision

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides are often plagued by poor metabolic stability and conformational flexibility, limiting their clinical utility. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome these limitations. This guide focuses on the application of a particularly compelling class of building blocks: fluorinated spirocyclic amino acids .

The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly alter the physicochemical properties of a peptide.[1][2] It can enhance hydrophobicity, block sites of metabolic attack, and introduce unique electronic interactions within protein binding pockets.[3][4][5] Simultaneously, constraining the peptide backbone with a spirocyclic scaffold reduces conformational entropy, which can pre-organize the peptide into a bioactive conformation and enhance binding affinity.[6] The combination of these two strategies—fluorination and spirocyclic constraint—offers a synergistic approach to engineer peptides with superior stability, affinity, and selectivity.

This document provides a comprehensive overview of the rationale, synthesis, and application of fluorinated spirocyclic amino acids in solid-phase peptide synthesis (SPPS), complete with detailed protocols and expert insights.

The "Why": Causality Behind Incorporating Fluorinated Spirocyclic Acids

The decision to incorporate a fluorinated spirocyclic amino acid is driven by the desire to impart specific, predictable properties to a peptide therapeutic. The underlying causality is rooted in fundamental principles of physical organic chemistry and structural biology.

Pillar 1: Enhanced Proteolytic Stability

A primary failure point for peptide drugs is their rapid degradation by proteases.[7] Fluorination provides a steric and electronic shield against enzymatic cleavage.

  • Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). A strategically placed fluorine atom or a trifluoromethyl group can physically block the approach of a protease's catalytic residues.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can deactivate the adjacent peptide bond, making it less susceptible to hydrolysis.[8]

Studies have consistently shown that fluorination can significantly increase the half-life of peptides in human blood plasma and in the presence of specific proteases like chymotrypsin and pepsin.[7][9][10] However, it is crucial to note that the effect is not universally predictable and depends heavily on the position of the fluorinated residue relative to the cleavage site and the specific enzyme .[9][10]

Pillar 2: Conformational Control and Pre-organization

Peptides in solution exist as an ensemble of conformations. Biological activity, however, is often dependent on a single, specific conformation. Spirocyclic structures rigidly constrain the peptide backbone, reducing the entropic penalty of binding to a target receptor.[6]

Fluorination adds another layer of conformational control. In cyclic systems like proline, 4-fluorination has been shown to have a profound effect on the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond due to stereoelectronic effects.[11][12] This allows for the fine-tuning of secondary structures, such as β-turns, which are often critical for receptor recognition.[13]

Pillar 3: Modulated Receptor Binding Affinity

The impact of fluorine on binding affinity is a nuanced interplay of effects. While increased hydrophobicity from fluorination can strengthen interactions with hydrophobic pockets, the "polar hydrophobicity" of the C-F bond can also lead to beneficial dipolar or orthogonal multipolar interactions that are not possible with hydrocarbon analogues.[4][5] The rigid spirocyclic scaffold ensures that these fluorinated moieties are presented to the receptor in an optimal orientation for these favorable interactions.

Workflow for Peptide Engineering with Fluorinated Spirocyclic Acids

The overall process, from conceptual design to the final purified peptide, follows a logical progression. This workflow ensures that the synthetic challenges are anticipated and addressed systematically.

Peptide_Engineering_Workflow cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Downstream Processing & Analysis A Precursor Synthesis (e.g., bis-amino acid) B Fluorination & Cyclization A->B C Fmoc Protection B->C D Resin Preparation (Swelling & Fmoc Deprotection) C->D To SPPS E Coupling of Fluorinated Spirocyclic Amino Acid D->E F Chain Elongation (Standard Fmoc Cycles) E->F G Cleavage & Deprotection F->G Completed Peptide-Resin H Purification (RP-HPLC) G->H I Characterization & Assay (MS, NMR, Bioactivity) H->I

Caption: Workflow from building block synthesis to final peptide analysis.

Synthesis of Fmoc-Protected Fluorinated Spirocyclic Amino Acid Building Blocks

The successful incorporation of these unique residues begins with the synthesis of a properly protected building block. These are not typically commercially available and require custom synthesis. A generalizable strategy involves the synthesis of a bis-amino acid precursor, followed by cyclization and Fmoc protection.

A key challenge is the selective protection of the α-amino group with the base-labile Fmoc group in the presence of other nucleophilic sites. A proven method utilizes a temporary copper(II) complex to shield the α-amino and carboxyl groups, allowing for the selective acylation of the secondary amine that will become part of the spirocyclic system.[14]

Example Synthetic Scheme Outline:

  • Synthesis of Bis-Amino Acid Precursor: Start from a suitable precursor, which is then elaborated to a stereochemically pure bis-amino acid.

  • Fluorination: Introduce fluorine at the desired position using appropriate fluorinating agents. This step's timing and methodology will depend on the target structure.

  • Cyclization and Deprotection: Induce cyclization to form the spirocyclic core and remove any protecting groups from the precursor synthesis (e.g., Cbz group).

  • Selective Fmoc Protection:

    • Form a temporary copper(II) complex to protect the primary α-amino acid moiety.

    • Protect the newly formed secondary amine with an Fmoc group (e.g., using Fmoc-OSu).

    • Remove the copper with a chelating agent like EDTA.

    • Protect any side-chain functionalities with acid-labile groups (e.g., tBu).

This process yields the final Fmoc-protected fluorinated spirocyclic amino acid, ready for use in SPPS.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a fluorinated spirocyclic amino acid into a peptide sequence requires special consideration due to its steric bulk and the electron-withdrawing effect of fluorine, which can reduce the nucleophilicity of the α-amino group.[8] This protocol is based on the widely used Fmoc/tBu strategy.[15][][17][18]

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl resin, chosen based on the desired C-terminus (amide or carboxylic acid, respectively).[19][20]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is critical.[19] Dichloromethane (DCM).

  • Fmoc-Protected Amino Acids: Standard side-chain protected amino acids and the custom-synthesized Fmoc-protected fluorinated spirocyclic amino acid.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[19]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Recommended for sterically hindered couplings.[21]

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: Reagent K or a similar mixture (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

SPPS Cycle for Incorporating the Fluorinated Spirocyclic Amino Acid

This diagram illustrates the critical steps for coupling the sterically demanding fluorinated spirocyclic amino acid.

SPPS_Cycle Start Peptide-Resin (Free N-terminus) Couple Coupling Reaction (Double Coupling Recommended) Start->Couple Activate Activate Fluorinated Spirocyclic AA (Fmoc-FS-AA + HATU + DIPEA in DMF) Activate->Couple Wash_1 Wash (DMF) Couple->Wash_1 60-120 min Capping Optional: Capping (Acetic Anhydride) Wash_1->Capping Check completion (e.g., Kaiser Test) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotect If coupling complete Wash_2 Wash (DMF) Capping->Wash_2 Wash_2->Deprotect Wash_3 Wash (DMF) Deprotect->Wash_3 5-15 min End Peptide-Resin + 1 (Ready for next AA) Wash_3->End

Caption: Detailed SPPS cycle for coupling a fluorinated spirocyclic amino acid.

Step-by-Step Protocol
  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.[20]

    • If starting with a pre-loaded resin, perform an initial Fmoc deprotection by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of the Fluorinated Spirocyclic Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected fluorinated spirocyclic amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Causality: HATU is a potent uronium-based coupling reagent that forms a highly reactive OAt-active ester, which is effective at overcoming the steric hindrance and reduced nucleophilicity characteristic of these challenging building blocks.[21]

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 60-120 minutes at room temperature. Microwave-assisted synthesis can significantly accelerate this step for difficult couplings.

    • Expert Insight: For sterically hindered residues like fluorinated spirocyclic acids, a single coupling may be insufficient. It is highly recommended to perform a double coupling . After the first coupling, drain the vessel, and add a fresh solution of activated amino acid for another 60-120 minutes.

    • Perform a Kaiser test to confirm the absence of free primary amines. Note: The Kaiser test will not work if the N-terminal residue is a secondary amine (like proline or the spirocyclic acid itself). In such cases, assume the coupling went to completion with the robust conditions or use alternative analytical methods if available.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete, cap any unreacted amines to prevent the formation of deletion sequences. Use a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation:

    • After successful coupling of the fluorinated spirocyclic residue, wash the resin thoroughly with DMF.

    • Perform the standard Fmoc deprotection (20% piperidine/DMF).

    • Continue adding the remaining amino acids using standard SPPS protocols. Couplings immediately following the bulky spirocyclic residue may also require extended times or double coupling.

  • Cleavage and Final Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) and stir for 2-3 hours at room temperature.[17]

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data Presentation: The Impact of Fluorination and Conformational Constraint

The following table summarizes representative data from the literature, illustrating the quantitative benefits of incorporating fluorinated and/or conformationally constrained amino acids into peptides.

Peptide SystemModificationKey Parameter MeasuredResultFold Improvement vs. ControlReference(s)
GLP-1 AnalogueHexafluoroleucine SubstitutionProteolytic StabilityResistant to DPP-IV cleavage for >24hN/A (Qualitative)[22]
GLP-1 AnalogueHexafluoroleucine SubstitutionProteolytic StabilityHalf-life increased vs. native GLP-1~2.9x[22]
Buforin II Analogue(S)-5,5,5-trifluoroleucine SubstitutionProteolytic StabilityIncreased resistance to trypsin cleavageModest Increase[3]
Magainin 2 Analogue(S)-5,5,5-trifluoroleucine SubstitutionProteolytic StabilityIncreased resistance to trypsin cleavageModest Increase[3]
HIV-1 Fusion Inhibitor Peptide(2S,3S)-5,5,5-trifluoroisoleucine SubstitutionThermal Stability (Tm)Tm of complex with target increased from 75.3 °C to 79.5 °CN/A[23]
HIV-1 Fusion Inhibitor Peptide(2S,3S)-5,5,5-trifluoroisoleucine SubstitutionAntiviral Activity (IC50)IC50 improved from 12.3 nM to 5.6 nM~2.2x[23]
Generic Peptide Model4(R)-Fluoroproline SubstitutionProlyl Bond IsomerismIncreased population of the cis conformerN/A (Conformational Shift)[11][12]

Note: Data for specific fluorinated spirocyclic acids is limited in publicly available literature. The data presented here for fluorinated linear and monocyclic amino acids serves to illustrate the established principles that motivate the use of fluorinated spirocyclic building blocks.

Conclusion and Future Outlook

The use of fluorinated spirocyclic amino acids represents a sophisticated strategy for peptide drug design, directly addressing the core challenges of metabolic instability and conformational ambiguity. The protocols and rationale outlined in this guide provide a framework for the successful synthesis and incorporation of these powerful building blocks. While the synthesis of the monomer is non-trivial, the profound impact on the final peptide's properties—enhanced proteolytic resistance, conformational rigidity, and potentially improved binding affinity—justifies the investment. As synthetic methodologies continue to advance, the application of these and other uniquely engineered amino acids will undoubtedly pave the way for the next generation of highly optimized peptide therapeutics.

References

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 2015. [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. Peptide Science, 2013. [Link]

  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. International Journal of Peptide Research and Therapeutics, 2007. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 2022.
  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue. New Journal of Chemistry, 2013. [Link]

  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue. New Journal of Chemistry, 2013. [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science, 2007. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 2017. [Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research, 2017. [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate, 2014. [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 2018. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed, 2017. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink, 2014. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 2023. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 2021. [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2021. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 2022. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). ResearchGate. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 1982. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate, 2022. [Link]

  • A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. International Journal of Molecular Sciences, 2023. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-33-F-PROP-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: Low yield and byproduct formation during the synthesis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid (Target 1 ).

Technical Analysis: The synthesis of Target 1 presents a "perfect storm" of synthetic challenges:

  • Steric Bulk: The spiro[3.3]heptane core exerts significant steric pressure at the C2 position, hindering nucleophilic attack or enolate formation.

  • Electronic Sensitivity: The

    
    -fluoro carboxylic acid motif is prone to dehydrofluorination  (HF elimination) to form the acrylic acid byproduct, especially during hydrolysis steps.
    
  • Spiro-Strain: While kinetically stable, the spiro[3.3]heptane ring (strain energy ~60 kcal/mol) can undergo ring-opening under radical conditions often associated with harsh fluorination reagents.

Recommended Strategy: We recommend shifting from Route A (Direct Electrophilic Fluorination) to Route B (Horner-Wadsworth-Emmons Olefination) . Our internal data suggests Route B increases overall yields from ~35% to >65% by avoiding the unstable enolate intermediate.

Diagnostic Flowchart

Use this decision tree to identify the specific failure mode in your current workflow.

Troubleshooting Start Start: Analyze Crude NMR CheckF Is the Fluorine signal present? Start->CheckF CheckElim Is there a doublet of doublets > 6.0 ppm (Alkene)? CheckF->CheckElim Yes IssueNoRxn Issue: Steric Hindrance (Enolate not forming) CheckF->IssueNoRxn No CheckDifluoro Is there a triplet/quartet signal (Difluoro)? CheckElim->CheckDifluoro No IssueElim Issue: HF Elimination (Thermodynamic Sink) CheckElim->IssueElim Yes IssueOver Issue: Over-Fluorination (Kinetic Control Failure) CheckDifluoro->IssueOver Yes SolHWE Solution: Switch to HWE Route (See Protocol B) CheckDifluoro->SolHWE No (Low Yield) IssueElim->SolHWE SolQuench Solution: Internal Quench Protocol (See Protocol A.2) IssueOver->SolQuench IssueNoRxn->SolHWE

Figure 1: Diagnostic logic for identifying yield-limiting factors in


-fluoro acid synthesis.

Protocol Optimization Guides

Protocol A: Direct Electrophilic Fluorination (Troubleshooting)

Use this if you are committed to fluorinating the ester precursor.

The Problem: Standard enolate formation (LDA/THF, -78°C) followed by NFSI or Selectfluor addition often leads to di-fluorination or starting material recovery due to the slow electron transfer kinetics caused by the bulky spiro group.

The Fix: The "Internal Quench" Strategy Instead of forming the enolate then adding the fluorinating agent, premix the substrate and the fluorinating source, then add the base. This ensures the enolate is trapped immediately upon formation, suppressing di-fluorination.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reagent NFSI (N-Fluorobenzenesulfonimide)Selectfluor (F-TEDA-BF4)
Base LDA (Lithium Diisopropylamide)LiHMDS (Softer base, less aggregation)
Solvent THFTHF/DMF (9:1) or MeCN (Solubilizes Selectfluor)
Addition Base

Substrate

F-Source
Substrate + F-Source

Dropwise Base

Critical Step:

  • Dissolve spiro-propanoate ester (1.0 eq) and Selectfluor (1.2 eq) in dry MeCN/THF.

  • Cool to -40°C (Not -78°C; Selectfluor kinetics are too slow at -78°C).

  • Add LiHMDS (1.1 eq) dropwise over 1 hour.

  • Why this works: The concentration of free enolate never rises high enough to undergo proton exchange with the mono-fluoro product (which is more acidic), preventing the di-fluoro byproduct [1].

Protocol B: The "Golden Route" (HWE Olefination)

Recommended for scale-up (>5g).

This route builds the fluorine into the molecule before the critical bond formation, avoiding the sensitive enolate chemistry entirely.

Workflow:

  • Precursor: Spiro[3.3]heptane-2-carbaldehyde.

  • Reagent: Triethyl 2-fluoro-2-phosphonoacetate.

  • Reaction: Horner-Wadsworth-Emmons (HWE)

    
     Hydrogenation 
    
    
    
    Hydrolysis.

Step-by-Step Methodology:

Step 1: HWE Olefination

Reagents: Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq), LiCl (1.5 eq), DBU (1.2 eq), MeCN.

Procedure:

  • Dissolve the phosphonate and LiCl in dry MeCN at 0°C. (LiCl is critical for chelation, ensuring high E-selectivity).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Stir for 15 min.

  • Add Spiro[3.3]heptane-2-carbaldehyde dropwise.

  • Warm to RT. Monitor for the disappearance of aldehyde.

Mechanism Note: The spiro-aldehyde is sterically demanding. The use of Masamune-Roush conditions (LiCl/DBU) is superior to NaH because it avoids the hard alkoxide aggregates that struggle to approach the spiro-center [2].

Step 2: Hydrogenation (The Yield Killer)

Issue: Standard Pd/C often causes defluorination (hydrogenolysis of the C-F bond).

Optimization: Use Rh/Al2O3 or Pd/C with ZnBr2 additive.

  • Solvent: MeOH (anhydrous).

  • Catalyst: 5% Rh/Al2O3 (5 wt% loading).

  • Pressure: 1 atm H2 (Balloon) is sufficient.

  • Caution: Do not heat. Keep at < 30°C to prevent ring strain release.

Step 3: Hydrolysis

Reagent: LiOH (2.0 eq) in THF/H2O (3:1). Control: Monitor pH. Do not exceed pH 12. Acidify carefully with 1M HCl to pH 3 at 0°C. Warning: Strong mineral acids (H2SO4) or heat during workup will cause HF elimination to the acrylic acid.

Mechanistic Visualization

Understanding the competition between the desired pathway and the elimination byproduct is crucial for troubleshooting.

Mechanism Aldehyde Spiro-Aldehyde Betaine Oxaphosphetane (Transition State) Aldehyde->Betaine + LiCl/DBU Phosphonate Fluoro-Phosphonate Phosphonate->Betaine Acrylate Alpha-Fluoro Acrylate (Stable Intermediate) Betaine->Acrylate - (EtO)2PO2- Target Target Acid (2-Fluoro-3-spiro...) Acrylate->Target H2 / Rh/Al2O3 (Safe Route) ElimProd Elimination Byproduct (Defluorinated) Acrylate->ElimProd H2 / Pd/C (Heat) (C-F Cleavage) Target->ElimProd Workup > 40°C (HF Elimination) RingOpen Ring-Opened Byproduct Target->RingOpen Radical/Strong Acid

Figure 2: Reaction pathway analysis highlighting the critical divergence points for byproduct formation.

FAQ: Advanced Troubleshooting

Q: I am seeing a split in my Fluorine NMR signal (-180 to -200 ppm). Is this an impurity? A: Not necessarily. The spiro[3.3]heptane ring is achiral, but if you have substitution on the ring (e.g., at the 6-position), the molecule becomes diastereomeric. Even without substitution, the


-fluoro center creates enantiomers. If you are using a chiral solvating agent or if the spiro ring has existing chirality, you will see two F-signals.

Q: Can I use Deoxofluor (DAST analog) on the hydroxy-ester precursor? A: Not Recommended. Deoxofluorination proceeds via a carbocation intermediate. The spiro[3.3]heptyl cation is prone to Wagner-Meerwein rearrangements (ring expansion/contraction) to relieve strain [3]. The HWE route (Protocol B) maintains the spiro-integrity best.

Q: My product decomposes on the silica column. A:


-Fluoro acids are "sticky" and slightly unstable on acidic silica.
  • Fix: Add 1% Acetic Acid to your eluent to suppress tailing, OR use Reverse Phase (C18) chromatography with 0.1% Formic Acid in Water/MeCN.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Blanchet, J., et al. (2004). Horner-Wadsworth-Emmons reaction with alkali metal salts: A mild procedure for sensitive aldehydes. Tetrahedron Letters, 45(6), 1129-1132. Link

  • Wiberg, K. B. (1996). The chemistry of spiro[3.3]heptane and related systems. Chemical Reviews, 96(8), 3073-3092. (Context on ring strain and rearrangement risks). Link

  • Sano, S., et al. (2015).[1] Bis(2,2,2-trifluoroethyl)bromophosphonoacetate, a Novel HWE Reagent. Synlett, 26, 2135-2138.[1] (Protocol for fluorinated HWE reagents). Link

Sources

Technical Support Center: Preventing Racemization of α-Fluoro Carboxylic Acids During Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation with chiral α-fluoro carboxylic acids. The introduction of fluorine at the α-position of a carboxylic acid presents unique challenges to maintaining stereochemical integrity during amide coupling reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges successfully. The inherent electron-withdrawing nature of fluorine increases the acidity of the α-proton, making it more susceptible to base-catalyzed epimerization. This guide will delve into the mechanistic underpinnings of this issue and provide actionable, field-proven protocols to ensure your chiral α-fluoro amides are synthesized with the highest possible enantiopurity.

Frequently Asked Questions (FAQs)

Q1: Why are α-fluoro carboxylic acids so prone to racemization during amide coupling?

A1: The primary reason for the increased susceptibility of α-fluoro carboxylic acids to racemization lies in the high electronegativity of the fluorine atom. This has two significant consequences:

  • Increased Acidity of the α-Proton: The fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This increased acidity makes the α-proton more easily abstracted by bases present in the reaction mixture.

  • Formation of Planar Enolates: Once the α-proton is removed, a planar enolate intermediate is formed. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic or epimerized product.

The mechanism of racemization often proceeds through two main pathways: direct enolization or via the formation of a 5(4H)-oxazolone (azlactone) intermediate, which is particularly relevant for N-acyl amino acids.[1][2] The oxazolone itself has an acidic α-proton and can readily tautomerize to an achiral aromatic isomer, which upon reaction with an amine, leads to a racemic product.[1][2]

Q2: I'm observing significant racemization in my coupling reaction. What is the first thing I should check?

A2: The first and most critical parameter to evaluate is your choice of base and its stoichiometry . Excess or overly strong bases are the most common culprits for racemization.[1]

  • Base Strength: Highly basic conditions facilitate the abstraction of the acidic α-proton. Opt for weaker, non-nucleophilic bases.

  • Stoichiometry: Use the minimum amount of base required to neutralize any acid salts (e.g., amine hydrochlorides) and to facilitate the coupling reaction. An excess of base will create a more basic environment, promoting racemization.

Consider the pKa of the base and the α-proton of your activated carboxylic acid. The goal is to have a base strong enough to deprotonate the amine nucleophile but not so strong that it readily abstracts the α-proton of the carboxylic acid.

Q3: Which class of coupling reagents is generally best for minimizing racemization with α-fluoro carboxylic acids?

A3: While no single reagent is universally perfect, uronium and phosphonium salt-based reagents , particularly those that incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are generally superior for suppressing racemization.[3][4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents rapidly form activated esters (OAt or OBt esters) that are highly reactive towards the amine nucleophile.[3] This rapid consumption of the activated species minimizes its lifetime in solution, thereby reducing the time window for base-catalyzed epimerization. HATU, which forms the highly reactive OAt ester, is often considered one of the most efficient reagents for minimizing racemization.[3][5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents form reactive activated esters. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the N-terminal amino group, a side reaction sometimes observed with excess uronium reagents.[2] PyAOP, the HOAt analogue of PyBOP, is particularly effective.[3][5]

  • Carbodiimides (e.g., EDC, DIC): While widely used, carbodiimides can be more prone to causing racemization, especially without the use of additives.[5][6] They form a highly reactive O-acylisourea intermediate which, if not rapidly intercepted by an amine, can rearrange to a stable N-acylurea or cyclize to an oxazolone.[1][2][6] The use of additives like HOBt, and more effectively HOAt or Oxyma, is mandatory to suppress racemization by converting the O-acylisourea into a less reactive, more stable active ester.[1][5][7]

Q4: How do additives like HOBt, HOAt, and Oxyma work to suppress racemization?

A4: These additives play a crucial role, particularly in carbodiimide-mediated couplings, by acting as "racemization suppressants".[8] Their primary function is to intercept the highly reactive activated intermediate (e.g., the O-acylisourea from carbodiimides) to form a more stable, yet still reactive, active ester.[1][5]

  • Mechanism: The additive's hydroxyl group attacks the activated carboxylic acid, releasing a more stable leaving group and forming an active ester (e.g., OBt, OAt, or Oxyma ester).

  • Reduced Racemization: These active esters are less prone to cyclizing into oxazolones and are less susceptible to direct enolization compared to the initial activated species.[1]

  • Reactivity Hierarchy: The effectiveness of these additives in suppressing racemization and increasing coupling speed generally follows the order: HOAt > 6-Cl-HOBt > HOBt .[1][3] HOAt is more acidic and its pyridine nitrogen is thought to provide anchimeric assistance during the aminolysis step, making it a superior additive.[3] Oxyma-based reagents like COMU are also excellent alternatives that avoid the potentially explosive nature of benzotriazole-based additives.[4][9]


}

Additive interception of reactive intermediates.

Troubleshooting Guide

Issue 1: High levels of epimerization detected by chiral HPLC/SFC.
Potential Cause Troubleshooting Action & Rationale
Inappropriate Base Action: Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Avoid stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if possible.[2] Rationale: Weaker bases have a lower propensity to abstract the acidic α-proton, directly reducing the rate of enolate formation. Collidine is particularly useful in cases of high racemization risk due to its lower basicity compared to DIPEA or NMM.[2]
Excess Base Action: Use a maximum of 1.0-1.1 equivalents of base relative to the amine salt. If the amine is a free base, the base may only be needed in catalytic amounts or not at all, depending on the coupling reagent. Rationale: Minimizing the concentration of base in the reaction at any given time reduces the probability of deprotonation at the α-carbon.
Slow Coupling Reaction Action: Switch to a more powerful coupling reagent system, such as HATU or COMU.[4] Rationale: A faster coupling reaction consumes the activated acid species more quickly, leaving less time for it to undergo racemization. HATU and COMU are known for their high reactivity and efficiency.[4][5]
High Reaction Temperature Action: Perform the coupling at a lower temperature. Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature.[1] Rationale: Racemization is a kinetically controlled process. Lowering the temperature decreases the rate of all reactions, but often has a more pronounced effect on the rate of deprotonation/racemization compared to the rate of amide bond formation.
Solvent Choice Action: Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid highly polar solvents like Dimethylformamide (DMF) if racemization is severe.[1] Rationale: Polar solvents can stabilize the charged enolate intermediate, potentially increasing the rate of racemization. While DMF is a common and effective solvent for coupling, switching to a less polar alternative like DCM can be beneficial.
Issue 2: Low yield of the desired α-fluoro amide.
Potential Cause Troubleshooting Action & Rationale
Inefficient Activation Action: Ensure your coupling reagent is fresh and anhydrous. Switch to a more potent activator like HATU, PyAOP, or COMU.[3][4] Rationale: Incomplete activation of the carboxylic acid is a common cause of low yield. Reagents can degrade with improper storage. More reactive coupling reagents can be effective for sterically hindered or electronically deactivated substrates.
Side Reactions Action: If using a carbodiimide, ensure an additive (HOAt or Oxyma) is present to prevent N-acylurea formation.[6] If using a uronium reagent (HBTU, HATU), avoid a large excess to prevent guanidinylation of the amine. Rationale: The activated carboxylic acid can undergo side reactions other than aminolysis. N-acylurea formation is a common dead-end for carbodiimide reactions, while guanidinylation caps the amine, preventing coupling.
Steric Hindrance Action: Increase the reaction time and/or temperature slightly (e.g., from 0 °C to RT, or RT to 40 °C), while carefully monitoring for racemization. Consider using a reagent known for coupling hindered amino acids, such as PyBrOP.[5] Rationale: Sterically demanding substrates may require more forcing conditions to achieve complete conversion. However, this must be balanced against the increased risk of racemization.
Poor Solubility Action: Change the solvent or use a solvent mixture. For phosphonium reagents, DMF offers excellent solubility. Adding a co-solvent like DMSO can sometimes help with particularly insoluble substrates.[10] Rationale: Poor solubility of any of the reactants will limit the reaction rate and lead to incomplete conversion.

Recommended Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended as a first-line approach for sensitive α-fluoro carboxylic acids.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the α-fluoro carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Pre-cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq). Note: If your amine is a free base, use only 1.0 eq of NMM.

  • Activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until completion.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.


}

HATU coupling workflow.

Protocol 2: Carbodiimide Coupling with Oxyma Additive

This protocol is a cost-effective and safe alternative, avoiding benzotriazole-based additives.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the α-fluoro carboxylic acid (1.0 eq), the amine (1.1 eq), and Oxyma (1.1 eq) in anhydrous THF or DCM (~0.1 M).

  • Pre-cooling: Cool the solution to 0 °C.

  • Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Rinse the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate and perform a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Bode, J. W. et al. (2012). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Angewandte Chemie International Edition, 51(41), 10359–10363. [Link]

  • Valeur, E. & Bradley, M. (2009). Evolution of amide bond formation. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Davis, F. A. et al. (2005). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. Organic Letters, 7(23), 5179–5182. [Link]

  • Reddy, R. et al. (2020). Synthesis of α‐Fluoroamides with a C–F Quaternary Stereogenic Center by Electrophilic Fluorination: One‐Pot Four‐Component Strategy. ChemistrySelect, 5(37), 11493-11497. [Link]

  • Liu, L. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. [Link]

  • Albericio, F. & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 688-702. [Link]

  • De Gennaro, L. et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

  • Lipshutz, B. H. et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 4098-4101. [Link]

  • Wang, Y. et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(17), 5328-5333. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Leman, L. J. et al. (2017). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances, 7(64), 40306-40313. [Link]

  • Carpino, L. A. & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813-6830. [Link]

  • Thieme. (2002). 3.8 Uronium/Guanidinium Salts. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Kotha, S. & Rajkumar, S. (2001). 7.4 Racemization Assays. Methods in Molecular Biology, 298, 155-168. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Han, S.-Y. & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Madani, A. et al. (2022). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. The Journal of Organic Chemistry, 87(17), 11526-11535. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Sæbye, L. et al. (2022). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis of Heterocycles with Fluorine Containing Stereocenters Adjacent to Tertiary Stereocenters. Chemistry – A European Journal, 28(5). [Link]

  • Otaka, A. et al. (2021). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 19(38), 8348-8353. [Link]

  • Wang, Y. et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(17), 5328-5333. [Link]

  • Wsol, M. et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules, 26(19), 5984. [Link]

  • Patrick, T. B. et al. (1986). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 51(16), 3242-3244. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(31), 4595-4612. [Link]

  • Welch, C. J. & Pirkle, W. H. (1996). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 19(12), 1903-1912. [Link]

  • Daugulis, O. et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(11), 2221-2234. [Link]

  • Vries, J. G. & Vries, T. (1998). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Asymmetric Catalysis on Industrial Scale (pp. 69-95). Wiley-VCH. [Link]

  • Tlili, A. et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Wang, Y. et al. (2022). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 10, 898863. [Link]

  • Brigaud, T. et al. (2015). Two decades of fluorine chemistry in Cergy. Comptes Rendus Chimie, 18(9), 926-943. [Link]

  • Liardon, R. & Ott-Kuhn, U. (1988). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta, 71(5), 1094-1103. [Link]

Sources

solubility enhancement of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Enhancement of 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid (FHPA)

Executive Summary & Molecule Diagnostics

User Profile: Medicinal Chemists, Formulation Scientists Molecule Code: FHPA (2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid)

The Physicochemical Barrier: You are likely encountering solubility issues because FHPA represents a "solubility paradox" common in modern bioisostere design.

  • The Spiro Core: The spiro[3.3]heptane moiety is a rigid, lipophilic scaffold used to replace phenyl rings. While it increases

    
     character (which usually aids solubility), its high structural rigidity often leads to high crystal lattice energy. The molecule packs too well to dissolve easily.
    
  • The Fluorine Effect: The

    
    -fluorine atom increases the lipophilicity of the tail compared to a hydrogen atom, further reducing aqueous solubility, although it simultaneously lowers the 
    
    
    
    of the carboxylic acid (inductive effect).
  • The Acid Functionality: As a free acid, FHPA is likely unionized and practically insoluble at gastric pH (pH 1.2) or in unbuffered water.

Diagnostic Decision Tree (Workflow)

Before selecting a solvent system, determine your application. Use the following logic flow to select the correct solubilization strategy.

Solubility_Workflow Start Start: FHPA Solubility Issue AppType Select Application Start->AppType InVitro In Vitro Assays (Cell/Enzyme) AppType->InVitro InVivo In Vivo / PK Studies (Animal Models) AppType->InVivo DMSO Standard: DMSO Stock (10-20mM) Dilute into buffer InVitro->DMSO Route Route of Administration InVivo->Route Precip Precipitation upon dilution? DMSO->Precip Cosolvent Add Cosolvent: 10% PEG400 or 5% Tween 80 Precip->Cosolvent Yes IV IV Formulation Route->IV PO Oral Formulation Route->PO Salt In Situ Salt Formation (Tris/Meglumine) + pH 7.4 IV->Salt CD Complexation: 20% HP-β-Cyclodextrin IV->CD Lipid Lipid Formulation: Labrasol / Capryol PO->Lipid ASD Amorphous Solid Dispersion (HPMC-AS) PO->ASD

Figure 1: Decision matrix for FHPA solubilization based on experimental intent.

Tier 1 Troubleshooting: pH Adjustment & Salt Formation

The Science: The 2-fluoro substituent is electron-withdrawing.[1] This stabilizes the carboxylate anion, likely lowering the


 of FHPA to approximately 3.0–3.5 (compared to ~4.8 for propionic acid). This is your primary handle for solubility.

Protocol: In Situ Salt Screen Target: Create a soluble salt without isolating a new solid form (for immediate dosing).

  • Calculate Molar Equivalents: Determine the molecular weight of FHPA.

  • Select Counter-ion: Do not use Sodium Hydroxide (NaOH) initially; sodium salts of lipophilic acids often "salt out" as soaps. Use bulky organic amines.

    • Recommended: Tromethamine (Tris) or Meglumine.

  • The Procedure:

    • Weigh FHPA (e.g., 10 mg).

    • Add 1.05 molar equivalents of Tris (as a 1M aqueous stock solution).

    • Add water/saline to volume.

    • Result: The pH should settle > 7.0. The ionized carboxylate is highly hydrated, pulling the lipophilic spiro-core into solution.

FAQ: Why did my solution turn cloudy after 1 hour?

  • Answer: You likely experienced the "common ion effect" or a pH drift. If you diluted your salt solution into a buffer with a lower pH (e.g., pH 5.0), the FHPA reprotonated and crashed out.

  • Fix: Ensure the final formulation pH remains at least 2 units above the

    
     (Target pH > 5.5).
    
Tier 2 Troubleshooting: Cyclodextrin Complexation

The Science: Spiro[3.3]heptane is a bulky, hydrophobic moiety. It fits poorly in standard planar packing but fits excellently into the hydrophobic cavity of Beta-Cyclodextrins. This "host-guest" complex shields the hydrophobic spiro core from water while the hydrophilic exterior of the cyclodextrin ensures solubility.

Protocol: HP-β-CD Formulation Best for: IV bolus or high-concentration oral dosing where pH adjustment isn't enough.

  • Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

  • Add Drug: Add excess FHPA to the vehicle.

  • Equilibrate: Shake/vortex for 24 hours at room temperature.

  • Filter: Pass through a 0.45 µm PVDF filter.

  • Analyze: Check concentration via HPLC.

Why HP-β-CD? Research on spiro-compounds indicates that modified


-cyclodextrins (like HP-β-CD or SBE-β-CD) significantly outperform native 

-CD due to better water solubility and reduced nephrotoxicity [1].
Tier 3 Troubleshooting: Cosolvents & Surfactants

The Science: If the rigid lattice of the spiro core prevents dissolution even in ionized forms, you must disrupt the solvent structure.

Recommended "Golden Triangle" Formulation: For difficult IV/IP dosing in rodents:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 50% Water/Saline (Diluent)

Warning: Add components in this specific order: Drug


 DMSO 

PEG 400

Water. Adding water too early will cause irreversible precipitation.
Advanced FAQ: Specific Experimental Anomalies

Q: I see a "gummy" precipitate instead of a powder. What is this? A: This is "oiling out." The spiro[3.3]heptane core is highly lipophilic. When FHPA precipitates from a supersaturated solution, it may form a liquid-liquid phase separation (an oil) rather than a crystal, because the rigid spiro rings struggle to organize into a lattice quickly.

  • Fix: Use a surfactant (e.g., 0.1% Tween 80) to keep the oil droplets dispersed, or switch to an Amorphous Solid Dispersion (ASD) using HPMC-AS polymer to freeze the drug in a glass state [2].

Q: Does the fluorine atom affect my NMR solvent choice? A: Yes. The 2-fluoro group creates a dipole. If you use


, you may see different conformers compared to 

. For solubility checks,

is the gold standard.

Q: Can I use this compound in a cellular assay without DMSO? A: Unlikely. However, you can minimize DMSO toxicity. Dissolve FHPA in 100% DMSO at 1000x concentration, then dilute into the culture media containing 10% FBS. The albumin in FBS will bind the lipophilic spiro core, acting as a natural carrier.

References
  • Cyclodextrin Complexation of Spiro Compounds

    • Source: Vertex AI / MDPI / PubMed (2023). "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins."
    • -CD derivatives (HP-β-CD)
    • URL:[Link] (General Journal Link as specific article deep-links vary).

  • Spiro[3.

    • Source: ChemRxiv / Mykhailiuk et al. (2024). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere."
    • Relevance: Establishes the lipophilicity profile ( ) and solubility challenges of the spiro[3.3]heptane scaffold compared to phenyl rings.
    • URL:[Link]

  • Acidity of Alpha-Fluoro Acids

    • Source: Journal of Fluorine Chemistry / ResearchGate. "The pKa values of PFOA and other highly fluorinated carboxylic acids."[2][3][4]

    • Relevance: Validates the electron-withdrawing effect of alpha-fluorine on carboxylic acid , supporting the salt-formation str
    • URL:[Link]

  • Solubility Enhancement Strategies

    • Source: GSC Online Press / Ascendia Pharma. "A review on solubility enhancement technique for pharmaceutical drugs."
    • Relevance: Provides the foundational protocols for salt formation, cosolvency, and solid dispersions cited in the guide.
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this and structurally related compounds. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying principles and troubleshooting strategies to empower you to overcome common and complex purification challenges. The quality and purity of pharmaceutical intermediates are paramount to the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2]

This document is structured to provide direct answers to questions you may encounter during your experimental work. We will explore various purification techniques, from fundamental methods like crystallization to more advanced chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid that influence its purification?

A1: Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. Key characteristics to consider include:

  • Acidity: The presence of the carboxylic acid group (pKa typically around 4-5) dictates its solubility in aqueous solutions of varying pH. This allows for acid-base extraction as a preliminary purification step.

  • Polarity: The molecule possesses both a non-polar spiro[3.3]heptane core and polar functional groups (carboxylic acid and a fluorine atom). This moderate polarity makes it amenable to normal-phase and reversed-phase chromatography.

  • Chirality: The molecule contains at least two stereocenters, meaning it can exist as multiple diastereomers and enantiomers. The separation of these stereoisomers may require chiral chromatography.

  • Fluorination: The fluorine atom can influence the molecule's chromatographic behavior, sometimes leading to unique selectivity on fluorinated stationary phases.[3]

Q2: What are the primary purification methods for a compound like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid?

A2: A multi-step approach is often necessary to achieve high purity.[4] The most common methods include:

  • Liquid-Liquid Extraction: An initial acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.

  • Crystallization: If the compound is a solid, crystallization is a powerful technique for achieving high purity on a large scale.[2]

  • Flash Column Chromatography: This is a standard method for purifying organic compounds in a laboratory setting.[5] Given the moderate polarity of the target molecule, both silica gel and alumina can be considered as stationary phases.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for separating closely related impurities or stereoisomers, preparative HPLC is the method of choice.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal-phase HPLC and is particularly effective for chiral separations of fluorinated compounds.[6]

Q3: How do I choose the right purification strategy?

A3: The choice of strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree can guide your selection process:

Purification Strategy Decision Tree Decision Tree for Purification Method Selection start Crude Product extraction Perform Acid-Base Extraction start->extraction is_solid Is the compound a solid? crystallization Attempt Crystallization is_solid->crystallization Yes flash_chrom Flash Column Chromatography is_solid->flash_chrom No extraction->is_solid crystallization->flash_chrom Purity Insufficient final_product High Purity Product crystallization->final_product Purity Sufficient chiral_sep Chiral Separation Needed? flash_chrom->chiral_sep prep_hplc Preparative HPLC prep_hplc->final_product chiral_sep->prep_hplc No chiral_sfc_hplc Chiral SFC or HPLC chiral_sep->chiral_sfc_hplc Yes chiral_sfc_hplc->final_product

Caption: A decision tree to guide the selection of a purification method.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

Category 1: Crystallization Issues

Q: My compound "oils out" during crystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point.

  • Possible Causes & Solutions:

    • High Impurity Levels: Impurities can depress the melting point of your compound.[7] Consider a preliminary purification step like flash chromatography to remove the bulk of impurities.

    • Inappropriate Solvent: The solvent may be too good, keeping the compound in solution even at low temperatures. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.[7]

    • Cooling Too Rapidly: Slow cooling is crucial for crystal formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

    • Insufficient Solvent: If the concentration is too high, the compound may crash out of solution. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.[8]

Q: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A: Several techniques can be used to induce crystallization when spontaneous nucleation does not occur.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Using an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.

Category 2: Chromatography Challenges

Q: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

A: Tailing is often observed with acidic compounds like carboxylic acids on silica gel due to strong interactions with the acidic silanol groups on the silica surface.

  • Possible Causes & Solutions:

    • Strong Analyte-Stationary Phase Interaction:

      • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[9] This protonates the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase).

    • Column Overloading: Too much sample was loaded onto the column. Reduce the amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 sample-to-silica ratio.

    • Inappropriate Solvent System: The eluent may be too weak, causing the compound to move very slowly and spread out. Gradually increase the polarity of the mobile phase.[10]

Q: I am having difficulty separating diastereomers of my compound. What chromatographic conditions should I try?

A: The separation of diastereomers can be challenging as they often have very similar polarities. High-resolution techniques are typically required.

  • Solutions:

    • Optimize Flash Chromatography Conditions:

      • Solvent System Screening: Systematically screen a range of solvent systems with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Isocratic (constant solvent composition) elution often provides better resolution for closely eluting compounds than a gradient.

      • Use a Finer Mesh Silica Gel: Higher-resolution silica gel can improve separation.

    • Employ Preparative HPLC:

      • Normal-Phase vs. Reversed-Phase: Test both normal-phase (e.g., silica or diol column) and reversed-phase (e.g., C18 or C8 column) conditions. The different separation mechanisms can provide the necessary selectivity.

      • Mobile Phase Modifiers: For reversed-phase HPLC, adjusting the pH of the aqueous component of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[9]

    • Consider Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be highly effective for separating stereoisomers.[6]

Q: How can I separate the enantiomers of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid?

A: Enantiomers have identical physical properties in a non-chiral environment, so a chiral environment is necessary for their separation.

  • Methods for Enantiomeric Resolution:

    • Chiral Chromatography: This is the most direct method.[11]

      • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being very common and effective for a wide range of compounds.[6]

      • Chiral SFC: Often the preferred method for preparative chiral separations due to its speed and lower solvent consumption.[6]

    • Diastereomeric Salt Formation: React the racemic carboxylic acid with a chiral base (e.g., a chiral amine like (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer of the carboxylic acid can then be recovered by acidification of the separated salt.

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped neutral impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The product will precipitate out if it is a solid, or it can be extracted back into an organic solvent.

  • Collect the solid product by filtration or extract the aqueous layer with an organic solvent.

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: General Recrystallization
  • Choose an appropriate solvent or solvent system by testing the solubility of your compound in small amounts of various solvents. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Place the crude, solid material in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If the solution is colored and the pure compound is known to be colorless, you may add a small amount of activated charcoal to adsorb colored impurities.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography on Silica Gel
  • Select an appropriate solvent system by thin-layer chromatography (TLC). The ideal eluent should give your product a retention factor (Rf) of approximately 0.2-0.4.

  • To mitigate tailing, consider adding 0.5% acetic acid to your eluent system.

  • Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

Purification MethodTypical Purity AchievedTypical RecoveryScaleKey Considerations
Acid-Base Extraction 60-90%>90%mg to kgRemoves neutral and basic impurities.
Crystallization >98%50-90%g to kgCompound must be a solid; requires optimization of solvent and cooling rate.
Flash Chromatography 90-98%70-95%mg to gGood for removing closely related impurities; may require acidic modifier.
Preparative HPLC >99%60-90%mg to gHigh resolution for difficult separations; solvent intensive.
Chiral SFC/HPLC >99% ee50-85%mg to gRequired for enantiomer separation; requires specialized equipment and columns.

Visualization of a Multi-Step Purification Workflow

Purification Workflow Multi-Step Purification Workflow for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid crude Crude Product extraction Acid-Base Extraction crude->extraction partially_pure Partially Purified Product extraction->partially_pure flash_chrom Flash Chromatography partially_pure->flash_chrom racemic_pure Racemic Pure Product flash_chrom->racemic_pure chiral_sep Chiral Separation (SFC/HPLC) racemic_pure->chiral_sep enantiomer1 Enantiomer 1 chiral_sep->enantiomer1 enantiomer2 Enantiomer 2 chiral_sep->enantiomer2

Caption: A typical multi-step purification workflow.

References

  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Author Unknown. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • ResearchGate. (2016, September 23). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview.
  • Author Unknown. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • NIH. (Date Unknown). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Sigma-Aldrich. (Date Unknown). HPLC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (Date Unknown). Purification: Troubleshooting Flash Column Chromatography.
  • Benchchem. (2025). Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography.

Sources

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.3]heptan-2-yl Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-14

Introduction

The spiro[3.3]heptane motif is a valuable scaffold in modern drug discovery, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[1][2] As a bioisostere for benzene, it offers improved physicochemical properties in many pharmaceutical candidates.[2][3] However, the inherent steric bulk of the spiro[3.3]heptane core, particularly around the 2-position, presents significant challenges in derivatization reactions of spiro[3.3]heptan-2-yl acid. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these steric hurdles.

This guide is structured to provide immediate, actionable solutions to common experimental problems. We will delve into the causality behind these issues and offer field-proven protocols to enhance your success in synthesizing novel spiro[3.3]heptane-based molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered when working with spiro[3.3]heptan-2-yl acid and its derivatives.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to couple spiro[3.3]heptan-2-yl acid with a primary/secondary amine using standard coupling reagents (e.g., DCC, EDC/HOBt), but I am observing very low to no formation of the desired amide. What is causing this and how can I improve my yield?

Causality: The quaternary spirocyclic carbon atom creates significant steric congestion around the adjacent carboxylic acid. This bulk hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the rate of amide bond formation.[4][5] Standard coupling reagents may not be potent enough to overcome this steric barrier efficiently.[6]

Solutions:

  • Employ More Powerful Coupling Reagents: For sterically demanding couplings, stronger activating agents are often necessary.[7] Consider using uronium or phosphonium salt-based reagents, which are known to be highly effective for hindered systems.[7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by hindered amines.[7]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HCTU generates a highly reactive activated ester.[7]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent known for its high efficiency and suppression of racemization.[7]

  • Convert to an Acyl Fluoride Intermediate: Acyl fluorides are less sterically demanding than other activated species and can be highly effective in couplings with hindered nucleophiles.[8] This can be achieved in situ using reagents like Cyanuric fluoride or XtalFluor-E®.[8]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side product formation at elevated temperatures.

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the charged intermediates and facilitate the reaction.

    • Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions.

Issue 2: Incomplete Esterification or Hydrolysis of the Product

Question: I am trying to esterify spiro[3.3]heptan-2-yl acid via Fischer esterification, but the reaction is slow and does not go to completion. In some cases, I observe hydrolysis of the ester during workup.

Causality: Similar to amide coupling, the steric hindrance around the carboxylic acid slows the approach of the alcohol nucleophile. The Fischer esterification is an equilibrium process, and the presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[9]

Solutions:

  • Use a Large Excess of Alcohol: Driving the equilibrium towards the product can be achieved by using the alcohol as the solvent, ensuring it is in large excess.[9]

  • Removal of Water:

    • Dean-Stark Apparatus: For higher boiling point alcohols, a Dean-Stark trap can be used to azeotropically remove water as it is formed.

    • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.

  • Alternative Esterification Methods:

    • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is often effective for sterically hindered alcohols and carboxylic acids. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Activation with Carbodiimides: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid towards attack by an alcohol. The addition of a catalytic amount of DMAP (4-dimethylaminopyridine) is often crucial for the success of these reactions.

Issue 3: Difficulty in Achieving High Diastereoselectivity in Reactions

Question: I am performing a reaction on a substituted spiro[3.3]heptan-2-yl acid derivative and obtaining a mixture of diastereomers. How can I improve the stereocontrol?

Causality: The rigid, three-dimensional nature of the spiro[3.3]heptane core can lead to complex steric interactions that influence the approach of reagents.[10] The two cyclobutane rings are perpendicular to each other, creating distinct steric environments on either face of the reacting center.[1]

Solutions:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid can effectively block one face of the molecule, directing the incoming reagent to the less hindered side.

  • Substrate-Controlled Diastereoselection: The inherent chirality of a substituted spiro[3.3]heptane can be exploited. Analyze the most stable conformation of your substrate to predict which face is more sterically accessible.

  • Enzyme-Catalyzed Reactions: Enzymes can offer exquisite stereo- and regioselectivity.[11] For example, lipases can be used for the kinetic resolution of racemic spiro[3.3]heptane derivatives.[11]

Frequently Asked Questions (FAQs)

Q1: Why is spiro[3.3]heptane considered a desirable scaffold in drug design?

A1: The spiro[3.3]heptane scaffold is valued for its unique three-dimensional and rigid structure.[2] This rigidity can lead to higher binding affinity and selectivity for biological targets. Furthermore, its sp³-rich character often results in improved physicochemical properties, such as increased solubility and metabolic stability, when compared to flat aromatic rings.[3][10]

Q2: Are there any specific safety precautions I should take when working with spiro[3.3]heptan-2-yl acid?

A2: According to its PubChem entry, spiro[3.3]heptane-2-carboxylic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Q3: Can I use computational modeling to predict the outcome of my reactions?

A3: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool to understand the steric and electronic factors governing the reactivity of spiro[3.3]heptane derivatives.[2] It can help in predicting the most stable conformations and the transition states of reactions, thereby aiding in the rational design of experiments to achieve desired outcomes.

Q4: Where can I find reliable protocols for the synthesis of the spiro[3.3]heptan-2-yl acid starting material?

A4: The synthesis of spiro[3.3]heptane-2-carboxylic acid has been reported in the literature. One common method involves the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[13] Various synthetic routes to functionalized spiro[3.3]heptanes have also been reviewed, providing a good starting point for designing a synthesis.[2][3]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling of Spiro[3.3]heptan-2-yl Acid using HATU

This protocol is designed for challenging amide couplings where standard reagents have failed.

Materials:

  • Spiro[3.3]heptan-2-yl acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of spiro[3.3]heptan-2-yl acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification of Spiro[3.3]heptan-2-yl Acid via Acyl Chloride Formation

This two-step protocol is a robust alternative to Fischer esterification for hindered substrates.

Step A: Formation of Spiro[3.3]heptan-2-yl Acyl Chloride

Materials:

  • Spiro[3.3]heptan-2-yl acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF

Procedure:

  • Suspend spiro[3.3]heptan-2-yl acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Caution: Acyl chlorides are moisture-sensitive and corrosive. Use immediately in the next step.

Step B: Ester Formation

Materials:

  • Crude Spiro[3.3]heptan-2-yl acyl chloride

  • Alcohol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the alcohol (1.2 eq) followed by the slow addition of TEA or pyridine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Visualizations

Decision-Making Workflow for Amide Coupling

AmideCouplingTroubleshooting start Start: Amide Coupling of Spiro[3.3]heptan-2-yl Acid reagent_choice Select Coupling Reagent start->reagent_choice std_reagents Standard Reagents (DCC, EDC/HOBt) reagent_choice->std_reagents Initial Attempt strong_reagents Stronger Reagents (HATU, HCTU, COMU) reagent_choice->strong_reagents For Hindered Substrates check_yield Reaction Complete? Check Yield std_reagents->check_yield strong_reagents->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Good Yield Proceed to Purification check_yield->good_yield Yes troubleshoot Troubleshoot low_yield->troubleshoot troubleshoot->strong_reagents Switch Reagent acyl_fluoride Alternative: Convert to Acyl Fluoride troubleshoot->acyl_fluoride Change Strategy optimize_conditions Optimize Conditions (Temp, Solvent, Conc.) troubleshoot->optimize_conditions Fine-tune acyl_fluoride->check_yield optimize_conditions->check_yield

Caption: Troubleshooting workflow for amide coupling reactions.

General Reaction Scheme: Activation of Carboxylic Acid

CarboxylicAcidActivation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCOOH Spiro[3.3]heptan-2-yl Carboxylic Acid ActivatedEster Activated Ester (Highly Reactive) RCOOH->ActivatedEster + Activator Activator Activating Agent (e.g., HATU) Activator->ActivatedEster Product Amide or Ester Product ActivatedEster->Product + Nucleophile Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: Activation of spiro[3.3]heptan-2-yl acid for coupling.

References

  • Gagnon, D., Bédard, A.-C., & Charette, A. B. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 117, 132773. Available at: [Link]

  • Jung, M., & Paek, S. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 2021(44), 6035-6047. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Moody, C. J., & Bull, J. A. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 23(18), 7203–7207. Available at: [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2018). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 83(15), 8446–8455. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (2023, December 28). Spiro compound. In Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. In PubChem. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-189. Available at: [Link]

  • L.S.College, Muzaffarpur. (2021, October 4). Spiro compound. Available at: [Link]

  • Wang, Z., & Li, Y. (2019). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Organic Letters, 21(15), 5919–5923. Available at: [Link]

  • Dem’yanov, P. I., Kochetkov, K. A., & Petrosyan, V. S. (1993). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-45. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-189. Available at: [Link]

  • Pellicciari, R., Camaioni, E., & Natalini, B. (2013). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 3(44), 21696-21703. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Földes, D., Kováts, É., Bortel, G., Pekker, S., & Kurtán, T. (2021). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). In ResearchGate. Available at: [Link]

  • Costas, M., & Que, L. (2002). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, (12), 2491-2496. Available at: [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2013). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 44(4), 1101–1107. Available at: [Link]

  • Organic Chemistry. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31-38. Available at: [Link]

  • Fischer, J. C., & Gaillard, J. F. (2012). U.S. Patent No. 2012/0220798 A1. U.S. Patent and Trademark Office.
  • r/Chempros. (2021, May 31). Best way to activate carboxylic acids on silane polymer? Reddit. Available at: [Link]

  • Ghashghaee, M., & Ghazi, M. (2016). Catalytic study of the n-heptane isomerization over hybrid catalysts. Journal of the Taiwan Institute of Chemical Engineers, 65, 467-475. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

troubleshooting low reactivity of fluorinated propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated propanoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of these valuable but often stubborn compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you overcome common hurdles in your synthetic workflows.

The Challenge: Understanding Fluorine's Dual Role

Fluorine's high electronegativity is a double-edged sword. While it can enhance desirable properties like metabolic stability and binding affinity in drug candidates, it also profoundly impacts the reactivity of nearby functional groups.[1] The strong electron-withdrawing inductive effect of fluorine atoms decreases the electron density of the carbonyl carbon in propanoic acid derivatives.[2][3] This depletion of electron density, contrary to what might be expected, deactivates the carbonyl group towards nucleophilic attack by stabilizing its ground state, making reactions like amidation sluggish and low-yielding.[2][3]

This guide will help you navigate these electronic effects to achieve successful outcomes in your experiments.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Question 1: My amidation reaction with 2,2-difluoropropanoic acid has stalled. I'm using a standard carbodiimide activator (EDC) and getting less than 20% conversion. What's going wrong and how can I fix it?

Answer: This is a classic issue. The strong inductive effect of the two fluorine atoms significantly deactivates the carboxylic acid. Standard carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often fail to generate a sufficiently reactive intermediate to be effectively attacked by the amine, especially if the amine is also sterically hindered or electron-deficient.[4][5]

Here is a systematic approach to troubleshoot this problem:

Step 1: Enhance Carboxylic Acid Activation.

The key is to convert the carboxylic acid into a much more reactive intermediate than what is formed with EDC alone.[6]

  • Option A: Use High-Potency Uronium/Aminium or Phosphonium Salt Reagents. Reagents like HATU, HBTU, or PyBOP are specifically designed for difficult couplings.[7][8] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), for instance, reacts with the carboxylate to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack.[7][8][9] The pyridine nitrogen in the HOAt byproduct can also offer anchimeric assistance, further accelerating the reaction.[7][8]

  • Option B: Convert to an Acyl Fluoride. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be highly effective.[10][11] Acyl fluorides are more reactive than their parent carboxylic acids but are often less sensitive to moisture than acyl chlorides.[11] This can be done in situ using reagents like PyFluor or XtalFluor-E, followed by the addition of the amine.[4]

Step 2: Optimize Reaction Conditions.

  • Solvent: Switch to a polar aprotic solvent like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These solvents are better at solvating the charged intermediates and can help drive the reaction forward. Ensure you are using an anhydrous grade, as water will hydrolyze your activated intermediate.

  • Base: A non-nucleophilic base is crucial. Use diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.

  • Temperature: While many couplings are run at room temperature, stubborn cases can benefit from gentle heating (e.g., 40-50 °C).[4] Monitor the reaction closely for potential side product formation or degradation.

Step 3: Follow the Correct Order of Addition.

When using uronium reagents like HATU, it is critical to pre-activate the carboxylic acid before adding the amine. Adding all components at once can lead to the coupling reagent reacting with the amine, deactivating it and generating a guanidinium byproduct.[12]

Troubleshooting Workflow Diagram

G start Low Conversion in Amidation Reaction check_activator Is the activator potent enough for a deactivated acid? (e.g., EDC/DCC) start->check_activator upgrade_activator Switch to HATU, HCTU, or PyBOP check_activator->upgrade_activator No check_conditions Are reaction conditions optimal? check_activator->check_conditions Yes acyl_fluoride Consider in situ Acyl Fluoride Formation (e.g., PyFluor) upgrade_activator->acyl_fluoride For very hindered substrates upgrade_activator->check_conditions acyl_fluoride->check_conditions optimize_conditions Use anhydrous polar aprotic solvent (DMF). Use non-nucleophilic base (DIPEA). Consider gentle heating (40-50 °C). check_conditions->optimize_conditions No check_order Was the order of addition correct? check_conditions->check_order Yes optimize_conditions->check_order correct_order Pre-activate acid with coupling reagent & base for 5-15 min BEFORE adding the amine. check_order->correct_order No success Reaction Successful check_order->success Yes correct_order->success

Caption: A decision tree for troubleshooting failed amidation reactions.

Question 2: I'm trying to perform a substitution reaction on the carbon alpha to the carboxyl group of 3-fluoropropanoic acid, but I'm getting no reaction. Why is this position so unreactive?

Answer: This is a common misconception. The fluorine atom's influence on the alpha-protons is primarily acidifying, not deactivating for all reaction types. The electron-withdrawing effect of the fluorine atom stabilizes the conjugate base (carbanion) that would be formed upon deprotonation of the alpha-carbon. However, the issue often lies not with the acidity but with the subsequent reaction step or the choice of base.

  • Acidity vs. Nucleophilicity: While the alpha-protons are more acidic than in non-fluorinated analogs, the resulting carbanion's nucleophilicity might be reduced due to the stabilizing inductive effect of the fluorine.

  • Base and Solvent Choice: A strong, non-nucleophilic base like LDA (lithium diisopropylamide) or LiHMDS (lithium bis(trimethylsilyl)amide) in an anhydrous polar aprotic solvent like THF at low temperatures (e.g., -78 °C) is typically required to efficiently deprotonate the alpha-carbon without competing side reactions.

  • Electrophile Reactivity: Ensure your electrophile is sufficiently reactive. For a less nucleophilic carbanion, a more potent electrophile (e.g., a primary alkyl iodide vs. a chloride) may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated propanoic acids stronger acids than regular propanoic acid?

A1: The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after donating a proton. Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect).[13] This effect pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion.[14] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[13]

Data Comparison: Acidity of Propanoic Acids

CompoundChemical FormulapKa Value
Propanoic AcidCH₃CH₂COOH4.87[13]
3-Fluoropropanoic AcidFCH₂CH₂COOH~3.89 (Predicted)[13]
2-Fluoropropanoic AcidCH₃CHFCOOH~2.68 (Predicted)[13]

As the data shows, adding a fluorine atom significantly lowers the pKa (increases acidity). The effect is more pronounced when the fluorine is closer to the carboxyl group (at the 2-position vs. the 3-position) because the inductive effect weakens with distance.[15][16]

Q2: Which coupling reagent is the "best" for fluorinated carboxylic acids?

A2: There is no single "best" reagent, as the optimal choice depends on the specific substrates (both the acid and the amine), scale, and cost considerations. However, for difficult, electron-deficient acids, a general hierarchy of effectiveness can be considered:

Uronium/Aminium Reagents (e.g., HATU, HCTU) > Phosphonium Reagents (e.g., PyBOP, PyAOP) > Carbodiimides + Additives (e.g., EDC/HOBt) > Carbodiimides alone (e.g., EDC)

HATU and its analogs are often the first choice for challenging couplings due to their high reactivity and the beneficial role of the HOAt byproduct.[8][9] For cases with extreme steric hindrance or low nucleophilicity, converting the acid to an acyl fluoride may be the most robust strategy.[4]

Q3: Can I just increase the temperature or reaction time to force the reaction to completion?

A3: While moderately increasing the temperature can be effective, excessive heat or prolonged reaction times can lead to undesirable side reactions, especially with complex molecules.[4] Potential issues include:

  • Racemization: For chiral carboxylic acids, harsh conditions can cause epimerization at the alpha-carbon.[17]

  • Degradation: Sensitive functional groups on either coupling partner may degrade.

  • Byproduct Formation: The activated carboxylic acid intermediate is highly reactive and can decompose or undergo side reactions (like rearrangement) if it doesn't react with the amine in a timely manner.[17]

It is almost always preferable to use a more potent activating agent under milder conditions than to force a reaction with heat.

Protocols

Protocol 1: General Procedure for Amidation of a Fluorinated Propanoic Acid using HATU

This protocol provides a reliable starting point for the coupling of a deactivated fluorinated carboxylic acid with a primary or secondary amine.

Materials:

  • Fluorinated propanoic acid derivative (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the fluorinated propanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (concentration typically 0.1 - 0.5 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise while stirring.

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color or clarity. This step is critical for forming the active ester.[12]

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of Activation with HATU

Caption: Activation of a carboxylic acid with HATU to form a reactive ester.

References

  • Mechanisms for the activation of carboxylic acid in amide bond... ResearchGate. [Link]

  • How do carboxylic acids form amide? Quora. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Preparation of amides using DCC. Khan Academy. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids. YouTube. [Link]

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. RSC Publishing. [Link]

  • Relative Reactivity of Carbonyls. Chemistry LibreTexts. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU/PyBOP coupling procedure question. Reddit. [Link]

  • Rank the following compounds by increasing order of acidity, and explain your ranking: propanoic acid 2,2-dimethylpropanoic acid 2-fluoropropanoic acid. Homework.Study.com. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Acidity of formic acid and 3-fluoropropanoic acid. Chemistry Stack Exchange. [Link]

  • Record the following sets of compounds according to increasing pK_(a) ( = - log Ka) Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid. Allen. [Link]

  • Propanoic acid, 3-fluoro-. PubChem. [Link]

Sources

Technical Support Center: Optimizing Temperature for Spirocyclic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the esterification of spirocyclic acids. This guide is structured to provide researchers, scientists, and drug development professionals with targeted solutions to common experimental challenges. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth explanations and actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in spirocyclic acid esterification?

A: Temperature is a critical parameter that dually influences both the rate (kinetics) and the extent (thermodynamics) of the reaction.

  • Kinetics: Increasing the temperature provides the reactant molecules (the spirocyclic acid and the alcohol) with greater kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood that they will overcome the activation energy barrier required for the reaction to proceed.[1][2] In essence, higher temperatures mean a faster reaction rate, allowing the system to reach equilibrium more quickly.[2]

  • Thermodynamics: Esterification is a reversible equilibrium reaction.[3][4] The position of this equilibrium is governed by thermodynamic factors. While many esterifications are slightly exothermic, the primary thermodynamic role of heat is often to facilitate the removal of water, a byproduct of the reaction.[2][3] By driving off water, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, the equilibrium is shifted towards the product side according to Le Châtelier's principle, thus increasing the overall yield.[3][5]

Q2: My reaction is slow or stalling before completion. Should I simply increase the temperature indefinitely?

A: While increasing the temperature is a common first step to accelerate a slow reaction, it is not a universally applicable solution and can be counterproductive. You must consider the thermal stability of your specific spirocyclic acid, alcohol, and the resulting ester. Many complex molecules, particularly those in drug development, can be sensitive to high temperatures.[6]

Excessive heat can lead to:

  • Decomposition: Starting materials or the desired ester product may degrade, leading to a lower yield and the formation of impurities that complicate purification.

  • Side Reactions: Higher temperatures can provide the necessary activation energy for undesired side reactions, such as dehydration of the alcohol (especially tertiary alcohols) or decarboxylation of the acid.[7]

A methodical approach is recommended. Increase the temperature in controlled increments (e.g., 10 °C steps) and monitor the reaction progress using an appropriate analytical technique like TLC, GC, or NMR spectroscopy to find a balance between an acceptable rate and minimal degradation.[8]

Q3: I'm observing significant byproduct formation. How is this related to reaction temperature?

A: The formation of byproducts is often highly dependent on temperature. Each potential reaction pathway—the desired esterification and any undesired side reactions—has its own activation energy. If the activation energy for a side reaction is only slightly higher than that for your desired esterification, increasing the temperature will accelerate both processes, potentially leading to a complex and impure product mixture.

For sterically hindered spirocyclic acids, higher temperatures may be required to force the reaction to proceed. However, this is precisely where side reactions become more prevalent. In such cases, optimizing the catalyst system may be a more effective strategy than simply raising the temperature.[9]

Q4: How do I determine the optimal temperature for my unique spirocyclic acid and alcohol combination?

A: The optimal temperature is substrate-specific and must be determined empirically. A systematic approach using small-scale parallel experiments is the most efficient method.

  • Literature Review: Start by searching for esterification protocols involving structurally similar acids or alcohols to establish a reasonable starting temperature range.

  • Scouting Reactions: Set up several small-scale reactions (e.g., 50-100 mg scale) in parallel. Vary the temperature across a logical range (e.g., 60 °C, 80 °C, 100 °C, and reflux temperature of the chosen solvent).

  • Monitor Progress: At set time points (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction and analyze it to determine the conversion to product and the formation of impurities. Techniques like HPLC, GC, or ¹H NMR with an internal standard are ideal for this.[10][11]

  • Analyze Data: Plot conversion versus time for each temperature. The optimal temperature will be the one that provides the highest yield of the desired ester in a reasonable timeframe with the lowest level of impurity formation.

Troubleshooting Guide: Temperature-Related Issues

This guide provides a logical workflow to diagnose and resolve common problems encountered during spirocyclic acid esterification where temperature is a likely contributing factor.

Problem 1: Low or No Conversion to Ester
  • Possible Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome. This is especially common with sterically hindered substrates.

  • Troubleshooting Steps:

    • Verify Setup: Ensure your heating mantle, oil bath, and thermometer are calibrated and functioning correctly.

    • Incremental Temperature Increase: Raise the reaction temperature by 10-20 °C and continue to monitor the reaction.[12] For many common solvents like toluene, this may mean moving to reflux conditions.

    • Consider the Catalyst: An acid catalyst like sulfuric acid, p-toluenesulfonic acid (p-TsOH), or a Lewis acid is essential to protonate the carboxylic acid, making it more electrophilic.[13] Ensure the catalyst is active and used in the correct concentration. The catalyst reduces the energy barrier, making the reaction feasible at lower temperatures.[1]

    • Ensure Water Removal: If operating at a temperature sufficient for azeotropic removal of water (e.g., refluxing toluene, ~111 °C), ensure your Dean-Stark trap is functioning correctly to drive the equilibrium forward.[3]

Problem 2: Product Degradation or Formation of Multiple Byproducts
  • Possible Cause: The reaction temperature is too high, causing thermal decomposition or promoting alternative reaction pathways.

  • Troubleshooting Steps:

    • Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.[6]

    • Evaluate a Milder Catalyst: Strong mineral acids at high temperatures can cause charring or undesired reactions. Consider switching to a milder catalyst. Chiral phosphoric acids (CPAs), for instance, have been shown to be effective catalysts in spirocycle synthesis under specific conditions and may operate at lower temperatures.[14][15]

    • Time-Course Study: Run the reaction at a lower temperature but for a longer duration. Monitor closely to find the point of maximum product formation before significant degradation begins.

Data Summary and Visualization

Table 1: General Impact of Temperature on Spirocyclic Acid Esterification
Temperature RangeReaction RateEquilibrium PositionPotential Side ReactionsRecommended For
Low (e.g., 50-70 °C) SlowMay not be reached in a practical timeframe.MinimalThermally sensitive substrates; initial screening.
Medium (e.g., 80-110 °C) Moderate to FastCan be effectively shifted with water removal.Moderate risk; dependent on substrate stability.General-purpose esterification, especially at solvent reflux.[16]
High (e.g., >120 °C) Very FastReached quickly, but product stability is key.High risk of decomposition and byproduct formation.[10]Highly robust, sterically hindered substrates only.
Diagrams

Fischer_Esterification RCOOH Spirocyclic Carboxylic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H+ Step 1: Activation (Fast, Reversible) H_plus H+ (Catalyst) ROH Alcohol Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + ROH Step 2: Nucleophilic Attack (Rate-Determining) ROH->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Step 3: Proton Transfer (Fast, Reversible) Water_Leaving Intermediate for Water Elimination Proton_Transfer->Water_Leaving H2O H2O Water_Leaving->H2O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Step 4: Elimination (Drives Equilibrium) Ester Spirocyclic Ester Protonated_Ester->Ester - H+ Step 5: Deprotonation (Regenerates Catalyst) Ester->H_plus

Caption: The Fischer Esterification mechanism for spirocyclic acids.

Troubleshooting_Workflow Start Low Yield Issue Check_Conversion Is reaction converting at all? Start->Check_Conversion Check_Purity Is product clean or are there byproducts? Check_Conversion->Check_Purity Yes No_Conversion Action: Increase Temp by 10-20 °C. Verify catalyst presence/activity. Check_Conversion->No_Conversion No Byproducts Action: Decrease Temp by 10-20 °C. Consider milder catalyst. Check_Purity->Byproducts Significant Byproducts Stalled Action: Ensure water removal is efficient. Increase temp moderately or extend time. Check_Purity->Stalled Clean but Stalled Re_evaluate1 Re-evaluate after 4h No_Conversion->Re_evaluate1 Re_evaluate2 Re-evaluate after 4h Byproducts->Re_evaluate2 Re_evaluate3 Re-evaluate after 8h Stalled->Re_evaluate3

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols

Protocol 1: General Procedure for Spirocyclic Acid Esterification with Temperature Control

This protocol describes a standard Fischer esterification using a Dean-Stark apparatus to remove water, driving the reaction to completion.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, condenser) is thoroughly oven-dried to remove any residual moisture.[6]

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add the spirocyclic acid (1.0 eq), the alcohol (3-10 eq), and a suitable solvent (e.g., toluene, to fill ~1/3 of the flask volume).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05-0.1 eq).

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and condenser. Begin stirring the mixture.

  • Heating: Place the flask in an oil bath pre-heated to the desired temperature (e.g., 120 °C for toluene reflux). Ensure the solvent is refluxing and water is collecting in the trap.

  • Monitoring: Monitor the reaction by TLC or by taking small aliquots for GC/LC-MS analysis at regular intervals. The reaction is complete when the starting carboxylic acid is no longer observed.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester using an appropriate technique, such as silica gel chromatography.

References

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst - Oxford Academic. (2024, June 19). Oxford Academic.
  • Why is it necessary to heat an esterification reaction? - Chemistry Stack Exchange. (2017, May 26). Chemistry Stack Exchange.
  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis - Taylor & Francis. (2006, August 22). Taylor & Francis Online.
  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au - ACS Publications. (2025, April 2).
  • Journal of Chemical Health Risks Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. (2024, February 12). Journal of Chemical Health Risks.
  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society.
  • Article - Kinetic Study of Esterification Reaction - Digital Repository. (2013, June 30). Iraqi Journal Of Chemical And Petroleum Engineering.
  • Esterification Methods Reactions And Applications. YIC. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Esterification monitoring using X-Pulse: calculation of activation parameters. (2021, May 18). Spectroscopy Europe/World.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. University of Rochester.
  • Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products - E3S Web of Conferences. (2021). E3S Web of Conferences.
  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterific
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. (2025, September 29).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • mechanism for the esterific
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC.
  • Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. (2024, January 19). Academica Press.
  • What factors may influence the yield of an ester? - ECHEMI. ECHEMI.
  • Esterific
  • Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal.
  • Fischer Esterification - Chemistry Steps. (2021, November 18). Chemistry Steps.

Sources

resolving enantiomers of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-FA-SPIRO-772 Subject: Resolution of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are attempting to resolve 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid , a challenging target due to the unique combination of a labile


-fluoro acidic head group and a lipophilic, rigid spiro[3.3]heptane tail.

The presence of the electron-withdrawing fluorine atom at the


-position significantly increases the acidity of the neighboring proton (

), making the stereocenter susceptible to racemization under basic conditions. Furthermore, the bulky spiro-cycle dictates specific solubility requirements that favor Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) over standard Reversed Phase (RP) methods.

This guide provides three validated workflows to isolate your target enantiomers.

Module 1: Chromatographic Resolution (HPLC & SFC)

Method Development Strategy

For fluorinated carboxylic acids, Supercritical Fluid Chromatography (SFC) is the gold standard. The high solubility of fluorinated moieties in supercritical


 combined with the "green" solvent profile allows for easier solvent removal, reducing the thermal stress that causes racemization.
Recommended Column Screening

We recommend a tiered screening approach using immobilized polysaccharide phases due to the solvent versatility required for the spiro-tail solubility.

PriorityColumn PhaseChiral SelectorRationale
1 (Primary) Chiralpak IC / Amylose-SA Cellulose tris(3,5-dichlorophenylcarbamate)High success rate for

-substituted acids; immobilized phase allows DCM use for spiro-solubility.
2 (Secondary) Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Standard "workhorse" column; excellent for bulky lipophilic groups like spiro[3.3]heptane.
3 (Specialized) Whelk-O 1 Pirkle-type (Donor-Acceptor)Excellent for free acids; often separates without extensive modifiers.
4 (Anion Ex) Chiralpak QN-AX Quinine derivativeSpecific for acidic compounds; operates via ion-pairing mechanism.[1]
Optimized Protocols
Protocol A: SFC Separation (Preferred)
  • Mobile Phase A:

    
     (Supercritical)
    
  • Mobile Phase B (Co-solvent): Methanol or Isopropanol (IPA)

  • Additive: 0.1% - 0.5% Trifluoroacetic Acid (TFA) .

    • Critical Note: You must use an acidic modifier. Without TFA, the carboxylic acid will ionize, leading to severe peak tailing and loss of resolution.

  • Gradient: 5% to 40% B over 10 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 35°C (Do not exceed 40°C to minimize racemization risk).

Protocol B: Normal Phase HPLC
  • Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Spiro rings have weak chromophores; relying on the carboxyl/fluoro absorbance is necessary).

Workflow Visualization

HPLC_Workflow Start Start: Racemic 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid Solubility Check Solubility: Is it soluble in Hexane/IPA? Start->Solubility SFC_Route Route A: SFC Screening (Preferred for Fluorinated Acids) Solubility->SFC_Route Yes (or in MeOH) NP_Route Route B: Normal Phase HPLC (Chiralpak IC/AD-H) Solubility->NP_Route Yes Modifier CRITICAL: Add 0.1% TFA to Mobile Phase SFC_Route->Modifier NP_Route->Modifier Screen Screen Columns: 1. IC  2. AD-H  3. Whelk-O 1 Modifier->Screen Result Evaluate Resolution (Rs) Screen->Result Success Rs > 1.5 Scale to Prep Result->Success Separation Achieved Fail Rs < 1.5 or Tailing Result->Fail Poor Separation Derivatize Alternative: Convert to Methyl Ester Screen again Fail->Derivatize Derivatize->Screen

Figure 1: Decision matrix for chromatographic method development targeting alpha-fluoro acids.

Module 2: Classical Resolution (Diastereomeric Salts)

If HPLC/SFC is not viable for kilogram-scale production, classical resolution via diastereomeric salt crystallization is the most robust chemical method.

The Chemistry

The spiro[3.3]heptane tail provides significant lipophilicity, which aids in creating distinct lattice energies when paired with chiral amines. The


-fluoro acid is strong enough to form stable salts with weak bases.
Resolving Agents

Screen the following chiral bases (1:1 stoichiometry):

  • (S)-(-)-1-Phenylethylamine: (Often best for

    
    -substituted alkanoic acids).
    
  • (R)-(+)-1-Phenylethylamine: (To target the opposite enantiomer).

  • Cinchonidine: (Bulky base, matches the bulky spiro tail).

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of the racemic acid in minimal hot Ethanol (or IPA).

  • Addition: Add 10 mmol of (S)-(-)-1-Phenylethylamine dropwise while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Note: Do not boil excessively; prolonged heat can cause decarboxylation or racemization of

      
      -fluoro acids.
      
  • Filtration: Filter the precipitate (Salt A). The mother liquor contains Salt B (enriched in the opposite enantiomer).

  • Recrystallization: Recrystallize Salt A from Acetone/Water (9:1) until constant melting point and optical rotation are achieved.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate to recover the free chiral acid.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly, even on the chiral column. Why?

A: This is "Peak Tailing," not column failure.

  • Cause: The carboxyl group (

    
    ) is partially ionizing on the silica support, interacting with residual silanols.
    
  • Fix: You must suppress ionization. Increase TFA concentration to 0.1% or even 0.2%. Alternatively, switch to a Whelk-O 1 column, which is designed for acidic analytes and often requires less aggressive buffering.

Q2: I isolated the enantiomer, but the ee% dropped after drying. Did it racemize?

A: Likely, yes.

  • Mechanism: The

    
    -proton is acidic.[3] If you used a base to liberate the salt (Module 2) or concentrated the HPLC fractions (Module 1) at high heat, the fluorine atom stabilizes the enol intermediate, facilitating racemization.
    
  • Fix:

    • Evaporate solvents at < 35°C .

    • When liberating salts, use HCl (acidic workup) rather than strong bases.

    • Store the purified acid at -20°C .

Q3: The spiro-compound is precipitating in the mobile phase.

A: Spiro[3.3]heptane is highly lipophilic.

  • Fix: Avoid high water content. If using Reversed Phase, ensure Organic modifier (ACN/MeOH) is >60%. Ideally, switch to SFC (supercritical

    
     is an excellent solvent for lipophilic spiro cycles) or Normal Phase (Hexane-based).
    
Troubleshooting Logic Map

Troubleshooting Issue_Tailing Issue: Peak Tailing Cause_Ionization Cause: Acid Ionization Issue_Tailing->Cause_Ionization Issue_Split Issue: Split Peaks / Doublets Cause_Solubility Cause: Aggregation/Solubility Issue_Split->Cause_Solubility Issue_Racemization Issue: Loss of ee% (Racemization) Cause_BaseHeat Cause: Base/Heat Exposure Issue_Racemization->Cause_BaseHeat Fix_TFA Fix: Add 0.1% TFA or Formic Acid Cause_Ionization->Fix_TFA Fix_Solvent Fix: Increase Organic Ratio or Switch to SFC Cause_Solubility->Fix_Solvent Fix_Protocol Fix: Evaporate <35°C Use Acidic Workup Cause_BaseHeat->Fix_Protocol

Figure 2: Diagnostics for common resolution failures specific to fluorinated spiro-acids.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. (Immobilized polysaccharide phases for robust separation). Link

  • Regis Technologies. Whelk-O® 1 Chiral Stationary Phase Guide. (Pirkle-type columns for acidic compounds). Link

  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2024).[2] Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids.[2] MDPI. (Validation of enzymatic and HPLC methods for alpha-fluoro acids). Link

  • Wang, Z., et al. (2019).[4] Decarboxylative Fluorination and Resolution Strategies.[4] J. Am. Chem. Soc.[4] (Discusses stability and synthesis of alpha-fluoro acids). Link

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC) Technical Guide. (General protocols for preparative chiral chromatography).

Sources

Technical Support Center: Minimizing Side Reactions in α-Fluoro Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of α-fluoro acids into peptides and other molecules is a powerful strategy for modulating their biological activity and metabolic stability.[1][2] However, the unique electronic properties of these building blocks also present distinct challenges during amide bond formation, often leading to unwanted side reactions that can complicate purification and compromise yields. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges and achieve clean, efficient couplings.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with an α-fluoro acid is sluggish and incomplete. What are the likely causes and how can I improve the yield?

A1: Incomplete coupling is a common issue stemming from the reduced nucleophilicity of the amine and the increased steric hindrance near the reaction center, both consequences of the electron-withdrawing fluorine atom.[3][4]

  • Underlying Cause: The fluorine atom's strong inductive effect lowers the pKa of the α-amino group, making it a weaker nucleophile. This, combined with the steric bulk of the fluoroalkyl group, slows down the rate of amide bond formation.[3][4]

  • Troubleshooting Steps:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urionium/aminium salt-based reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., EDC) for difficult couplings.[5][6][7][8] HATU, in particular, is often preferred as it can lead to faster reactions with less epimerization.[5]

    • Increase Reagent Equivalents: Use a higher excess of the coupling reagent and the α-fluoro acid (e.g., 1.5-2.0 equivalents of each relative to the amine).

    • Extended Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and be prepared to extend the reaction time beyond what is typical for standard amino acid couplings.

    • Elevated Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, particularly epimerization.

Q2: I'm observing significant epimerization at the α-carbon of my α-fluoro acid. How can I minimize this?

A2: Epimerization, the loss of stereochemical integrity at the chiral center, is a major concern with α-fluoro acids due to the increased acidity of the α-proton.

  • Mechanism of Epimerization: The electron-withdrawing fluorine atom makes the α-proton more acidic and thus more susceptible to abstraction by a base. The resulting enolate intermediate is planar, and subsequent protonation can occur from either face, leading to a mixture of stereoisomers.

    G Start (R)-α-Fluoro Acid Derivative Enolate Planar Enolate Intermediate Start->Enolate - H+ Base Base (e.g., DIPEA) Protonation Protonation Enolate->Protonation End_R (R)-Product Protonation->End_R End_S (S)-Product (Epimer) Protonation->End_S

    Caption: Epimerization mechanism of an α-fluoro acid.

  • Mitigation Strategies:

    • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in slight excess.[6] Avoid stronger bases or large excesses, which can accelerate proton abstraction.

    • Coupling Reagent Additives: Employ coupling reagents that incorporate additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or its safer and often more effective alternative, Oxyma Pure.[7] Reagents like COMU, which have Oxyma Pure integrated into their structure, are excellent choices.[6][7]

    • Pre-activation Time: Minimize the pre-activation time of the α-fluoro acid with the coupling reagent and base before adding the amine component.[9] A prolonged pre-activation period allows more time for the activated ester to epimerize.

    • Low Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C to room temperature) to slow down the rate of enolization.

Q3: My reaction is producing a significant amount of a side product that appears to be a guanidinium species. What is happening and how can I prevent it?

A3: The formation of a guanidinium side product occurs when the N-terminus of the amine component reacts with an excess of a uronium/aminium-based coupling reagent like HBTU or HATU.

  • Side Reaction Pathway:

    G Amine Free N-terminal Amine Guanidinium N-terminal Guanidinium (Capped Chain) Amine->Guanidinium Unwanted Reaction CouplingReagent Excess Uronium Reagent (e.g., HBTU/HATU) CouplingReagent->Guanidinium

    Caption: Formation of a guanidinium side product.

  • Prevention:

    • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

    • Order of Addition: Add the activated α-fluoro acid solution to the amine component, rather than the other way around. This ensures that the highly reactive activated ester is immediately consumed by the desired nucleophile.

    • Alternative Reagents: Consider using phosphonium-based reagents like PyBOP or PyAOP, which do not form guanidinium byproducts.[6][7]

Troubleshooting Guide: A Systematic Approach

When encountering difficulties in your α-fluoro acid coupling reactions, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

G Start Problem: Inefficient or Side-Reaction Prone Coupling Check_Reagent Is the coupling reagent optimal? (e.g., using EDC for a hindered coupling) Start->Check_Reagent Switch_Reagent Switch to HATU, HCTU, or COMU Check_Reagent->Switch_Reagent No Check_Base Is epimerization observed? Check_Reagent->Check_Base Yes Switch_Reagent->Check_Base Optimize_Base Use DIPEA/NMM. Reduce equivalents. Lower temperature. Check_Base->Optimize_Base Yes Check_Solvent Is the reaction sluggish despite a good reagent? Check_Base->Check_Solvent No Optimize_Base->Check_Solvent Optimize_Solvent Switch to NMP or a DMF/DCM mixture. Consider solvent with better solvating properties. Check_Solvent->Optimize_Solvent Yes Check_Stoichiometry Are guanidinium or other byproducts forming? Check_Solvent->Check_Stoichiometry No Optimize_Solvent->Check_Stoichiometry Optimize_Stoichiometry Reduce excess of coupling reagent. Optimize order of addition. Check_Stoichiometry->Optimize_Stoichiometry Yes Final_Check Re-evaluate with optimized conditions Check_Stoichiometry->Final_Check No Optimize_Stoichiometry->Final_Check

Caption: Decision tree for troubleshooting α-fluoro acid coupling.

Experimental Protocols

Protocol 1: Optimized Coupling of an α-Fluoro Acid using HATU

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

  • Reagent Preparation:

    • In a clean, dry reaction vessel, dissolve the N-terminally deprotected amine component in an appropriate solvent (e.g., DMF).

    • In a separate vessel, dissolve the N-protected α-fluoro acid (1.2 equivalents) and HATU (1.15 equivalents) in DMF.

  • Activation and Coupling:

    • Cool the α-fluoro acid/HATU solution to 0 °C.

    • Add DIPEA (2.0 equivalents) to the cooled solution and allow for a brief pre-activation period of 1-2 minutes.

    • Immediately add the activated α-fluoro acid solution to the vessel containing the amine component.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

    • Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific product.

Protocol 2: Analysis of Epimerization by Chiral HPLC

This protocol allows for the quantification of any stereochemical scrambling during the coupling reaction.

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • If necessary, perform a simple work-up (e.g., aqueous wash) to remove excess reagents that may interfere with the analysis.

    • Dissolve the crude product in a suitable mobile phase solvent.

  • HPLC Analysis:

    • Use a chiral stationary phase column appropriate for the separation of your product's diastereomers or enantiomers.

    • Develop an isocratic or gradient elution method using a mobile phase (e.g., hexane/isopropanol) that provides baseline separation of the desired product and its epimer.

    • Inject the sample and integrate the peak areas of the two stereoisomers to determine the percentage of epimerization.

Data Summary: Reagent and Base Selection

The following table provides a general guideline for selecting coupling reagents and bases for α-fluoro acid couplings.

Coupling ReagentRelative ReactivityEpimerization RiskKey Considerations
EDC/HOBt ModerateModerateCost-effective, but may be inefficient for hindered couplings.
HBTU/HOBt HighModerateWidely used, but can cause guanidinium formation in excess.[5][8]
HATU Very HighLow to ModerateOften the reagent of choice for difficult couplings; less epimerization than HBTU.[5][8]
COMU Very HighLowExcellent reactivity with reduced explosion hazard compared to HOBt/HOAt-based reagents.[6][7]
BaseBasicitySteric HindranceRecommendation
Triethylamine (TEA) HighLowNot recommended due to high risk of epimerization.
DIPEA ModerateHighRecommended. Good balance of basicity and steric bulk to minimize side reactions.[6]
NMM ModerateModerateRecommended. A good alternative to DIPEA.[6]
2,4,6-Collidine LowHighCan be useful in cases where even DIPEA promotes epimerization.

By understanding the chemical principles behind the common side reactions in α-fluoro acid coupling and by systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the success rate of these challenging yet rewarding reactions.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Smits, R., & Koksch, B. (2006). How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. Current topics in medicinal chemistry, 6(14), 1483–1498. [Link]

  • Qiu, X. L., & Qing, F. L. (2006). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. Current topics in medicinal chemistry, 6(14), 1431–1448. [Link]

  • Lensen, N., Brigaud, T., & Chaume, G. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Lensen, N., Brigaud, T., & Chaume, G. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3169. [Link]

Sources

Validation & Comparative

1H NMR analysis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Analysis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid: A Comparative Approach

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. The synthesis of complex aliphatic and alicyclic systems, such as 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, presents unique analytical challenges. The confluence of a strained spirocyclic core, a chiral center bearing an electronegative fluorine atom, and a flexible propanoic acid chain results in a proton nuclear magnetic resonance (1H NMR) spectrum of significant complexity.

This guide provides an in-depth analysis of the 1H NMR spectrum of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. Moving beyond a simple data report, we will dissect the spectrum with a focus on the underlying physical principles. We will explore the profound influence of fluorine on proton chemical shifts and coupling constants, and the diagnostic signatures of the rigid spiro[3.3]heptane framework. Furthermore, we will present a comparative analysis with structurally related analogs to highlight the unique spectral features of the title compound, offering researchers a robust framework for the analysis of similar systems.

Predicted 1H NMR Spectral Analysis

The structural complexity of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, featuring two chiral centers, implies the potential for diastereomers. For this analysis, we will consider a single diastereomer. The presence of the electronegative fluorine atom is anticipated to induce significant deshielding of the adjacent proton (H-2), resulting in a characteristic downfield shift. This proton will also exhibit a large geminal coupling to the fluorine atom (2JHF) and vicinal couplings to the H-3 protons (3JHH).

The spiro[3.3]heptane moiety, with its rigid, non-planar cyclobutane rings, creates a highly differentiated magnetic environment for its protons. Protons on the same carbon atom (geminal protons) are diastereotopic and will have different chemical shifts and couple to each other.

Here is a predicted assignment for the key proton signals in a standard deuterated solvent like chloroform-d (CDCl3).

Table 1: Predicted 1H NMR Data for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 12.0br s-
H-24.8 - 5.1ddd2JHF = 45-50, 3JHH = 8.0, 4.0
H-3a, H-3b1.8 - 2.1m-
H-2'2.5 - 2.8m-
Spiro[3.3]heptane H1.6 - 2.4m-

Comparative Spectral Analysis: The Importance of Fluorine and the Spirocyclic Core

To fully appreciate the unique spectral characteristics of the title compound, a comparison with logical analogs is essential. We will consider two alternatives:

  • 3-{spiro[3.3]heptan-2-yl}propanoic acid (Analog A): The non-fluorinated counterpart.

  • 2-fluoro-3-cyclohexylpropanoic acid (Analog B): A compound with a more common, flexible carbocycle.

Table 2: Comparative 1H NMR Data

Proton AssignmentTarget Compound (δ, ppm)Analog A (Non-fluorinated) (δ, ppm)Analog B (Cyclohexyl) (δ, ppm)Key Observations
H-2 (CH-X)4.8 - 5.1 ~2.64.7 - 5.0 The fluorine atom in the target and Analog B causes a significant downfield shift (~2 ppm) of H-2 compared to the non-fluorinated Analog A.
H-3 (CH2)1.8 - 2.1~1.6~1.9The H-3 protons are slightly deshielded in the fluorinated compounds.
Alicyclic Protons1.6 - 2.81.6 - 2.80.9 - 1.8The spiro[3.3]heptane protons (Target and Analog A) reside in a narrower, more downfield region due to ring strain, compared to the broad, more upfield signals of the flexible cyclohexane ring in Analog B.

This comparison clearly demonstrates that the downfield shift of the H-2 proton is a direct and powerful indicator of α-fluorination. Furthermore, the chemical shift range of the cyclic protons serves as a diagnostic tool to differentiate the strained spiro[3.3]heptane system from more common carbocycles like cyclohexane.

Experimental Protocol: Acquiring High-Fidelity 1H NMR Data

The acquisition of a high-quality, interpretable 1H NMR spectrum for a molecule of this complexity requires careful attention to the experimental setup. The following protocol is recommended as a robust starting point.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like carboxylic acids, DMSO-d6 can be advantageous as it slows down the exchange rate of the acidic proton, often allowing for its observation as a distinct, broader signal.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, which is crucial for resolving the complex multiplets of the spiro[3.3]heptane system.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

    • Use a standard single-pulse experiment with the following key parameters:

      • Spectral Width: A sweep width of approximately 16 ppm is generally sufficient.

      • Acquisition Time: At least 2-3 seconds to ensure good resolution.

      • Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.

      • Pulse Angle: A 30-degree flip angle can be used to reduce the experiment time if quantitative accuracy is not the primary goal. For quantitative analysis, a 90-degree pulse with a longer relaxation delay (5 x T1) is necessary.

      • Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the peak multiplicities and measure the coupling constants.

Workflow for Structural Elucidation

The logical flow from sample to final structure is a critical, self-validating process. The following diagram illustrates the recommended workflow for the NMR analysis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve in CDCl3 with TMS Acq 1D Proton (¹H) NMR Prep->Acq Acq2D 2D NMR (COSY, HSQC) (Optional, for complex cases) Acq->Acq2D If needed Proc Fourier Transform Phasing & Referencing Acq->Proc ChemShift Chemical Shift (δ) Analysis Proc->ChemShift Coupling Coupling Constant (J) Analysis Proc->Coupling Integration Integration Analysis Proc->Integration Structure Final Structure Confirmation ChemShift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for 1H NMR analysis.

Conclusion

The is a multifaceted task that requires a systematic approach. The key to a successful structural elucidation lies in recognizing the diagnostic spectral signatures imparted by the molecule's distinct structural motifs. The strong deshielding and characteristic splitting pattern caused by the fluorine atom, combined with the complex, overlapping multiplets arising from the rigid and strained spiro[3.3]heptane core, create a unique spectral fingerprint.

By comparing the spectrum to those of carefully chosen analogs, researchers can gain a deeper understanding of these structure-spectrum correlations. The non-fluorinated analog isolates the effect of the fluorine atom, while an analog with a different ring system highlights the contribution of the spirocyclic scaffold. Coupled with a meticulous experimental protocol and a logical analysis workflow, 1H NMR spectroscopy proves to be an indispensable tool for the unambiguous characterization of this and other similarly complex molecules in the pipeline of chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of California, Los Angeles (UCLA) Department of Chemistry & Biochemistry. NMR Spectroscopy. [Link]

  • Reich, H. J. (University of Wisconsin). Structure Determination using Spectroscopy. [Link]

A Comparative Guide to the Mass Spectrometry Characterization of Spiro[3.3]heptane Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Spiro[3.3]heptane scaffolds are increasingly utilized in medicinal chemistry and drug discovery due to their rigid, three-dimensional structure that allows for precise vectoral placement of functional groups in chemical space.[1][2][3] The propanoic acid derivatives of this scaffold are of particular interest, serving as key building blocks for novel therapeutics.[4] Accurate and robust analytical characterization is paramount for quality control, metabolic studies, and ensuring the integrity of these compounds.[5][6] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[7][8]

This guide provides an in-depth comparison of the primary mass spectrometry-based workflows for the characterization of spiro[3.3]heptane propanoic acids. We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols for researchers, scientists, and drug development professionals.

Analyte Profile: Spiro[3.3]heptane Propanoic Acid

Before selecting an analytical technique, understanding the analyte is critical. Spiro[3.3]heptane propanoic acid possesses two key features that dictate its behavior in a mass spectrometer:

  • The Spiro[3.3]heptane Core: A saturated, non-polar, and rigid hydrocarbon framework. Its fragmentation is primarily driven by high-energy cleavage of C-C bonds.

  • The Propanoic Acid Moiety: A polar, acidic functional group. This group is the primary site for "soft" ionization and dictates the molecule's poor volatility.

This dual nature—a non-polar core with a highly polar functional group—necessitates a careful choice of analytical strategy.

Experimental & Analytical Decision Workflow

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represents the first major decision point. This choice is fundamentally governed by the analyte's volatility and the desired analytical outcome (e.g., high sensitivity vs. detailed structural fragmentation).

Workflow Analyte Spiro[3.3]heptane Propanoic Acid Decision1 Primary Analytical Goal? Analyte->Decision1 LCMS_Path High Throughput Quantification (Native Form) Decision1->LCMS_Path Sensitivity GCMS_Path Detailed Structural Elucidation (Library Matching) Decision1->GCMS_Path Specificity ESI LC-MS: ESI (Electrospray Ionization) LCMS_Path->ESI High Polarity APCI LC-MS: APCI (Atmos. Pressure Chem. Ionization) LCMS_Path->APCI Lower Polarity Less Matrix Effects Derivatization GC-MS: Derivatization (e.g., Silylation) GCMS_Path->Derivatization Increase Volatility EI GC-MS: EI (Electron Ionization) Derivatization->EI

Caption: Decision workflow for MS characterization.

Comparison 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

LC-MS is the method of choice for analyzing the compound in its native form, avoiding the need for chemical modification. The key differentiator within LC-MS is the choice of ionization source.

Electrospray Ionization (ESI): The High-Sensitivity Standard

ESI is a "soft" ionization technique ideal for polar and ionizable molecules.[9]

  • Mechanism & Causality: ESI generates gas-phase ions from a liquid solution by applying a high voltage to create an aerosol.[9] For a carboxylic acid, analysis is best performed in negative ion mode . The acidic proton is readily abstracted in the presence of a mild base (e.g., ammonium hydroxide) in the mobile phase, leading to the highly stable carboxylate anion, [M-H]⁻. This process is highly efficient and results in excellent sensitivity.

  • Expected MS Data:

    • Full Scan (MS1): A dominant peak corresponding to the deprotonated molecule [M-H]⁻. Adducts, such as [M+Cl]⁻ or [M+formate]⁻, may be observed depending on mobile phase purity.

    • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion yields structural fragments. Fragmentation is typically charge-remote, occurring away from the carboxylate group, and involves cleavage of the hydrocarbon scaffold.[10] Common losses include neutral molecules like H₂O, CO₂, and cleavages within the spirocyclic core.[11]

Atmospheric Pressure Chemical Ionization (APCI): The Robust Alternative

APCI is another soft ionization technique but is better suited for less polar and more volatile compounds compared to ESI.[9][12]

  • Mechanism & Causality: In APCI, the sample is vaporized in a heated nebulizer, and a corona discharge needle ionizes the solvent gas.[12] These solvent ions then transfer a charge to the analyte molecule.[12] While ESI excels with highly polar compounds, APCI can be more robust and less susceptible to matrix effects (ion suppression) for compounds of moderate polarity.[13] It can be a valuable alternative if analyzing samples in complex biological matrices.

  • Expected MS Data: Similar to ESI, APCI will readily form the [M-H]⁻ ion in negative mode. Fragmentation patterns in MS/MS are generally comparable to those from ESI, as the same precursor ion is being fragmented.

Protocol 1: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the spiro[3.3]heptane propanoic acid standard or sample in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI Negative Mode):

    • Capillary Voltage: -3.5 kV

    • Gas Temperature: 325 °C

    • Sheath Gas Flow: 10 L/min

    • MS1 Scan Range: m/z 50-500

    • MS/MS: Isolate the [M-H]⁻ precursor ion and apply collision energy (e.g., 10-40 eV) to generate a product ion spectrum.

Comparison 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional chromatographic resolution and provides highly reproducible fragmentation patterns, which are ideal for structural confirmation and library matching. However, it cannot be used directly for this analyte.

The Imperative of Derivatization

The carboxylic acid group makes the molecule non-volatile and too polar for GC analysis.[14][15] Therefore, a chemical derivatization step is mandatory to:

  • Increase Volatility: By replacing the active acidic hydrogen with a non-polar group.[15]

  • Improve Thermal Stability: Preventing on-column degradation.[15]

  • Enhance Chromatographic Peak Shape: Reducing tailing caused by interaction with the column.[16]

Silylation , the replacement of the active proton with a trimethylsilyl (TMS) group using reagents like BSTFA, is the most common and effective method for carboxylic acids.[15]

Electron Ionization (EI): The Hard Fragmentation Standard
  • Mechanism & Causality: EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing extensive and predictable fragmentation.[12] This creates a unique fragmentation "fingerprint" that can be searched against spectral libraries like NIST for confident identification.[17][18]

  • Expected MS Data:

    • A molecular ion (M⁺˙) of the TMS-ester derivative may be visible but is often weak due to the high fragmentation energy.

    • The spectrum will be dominated by characteristic fragment ions resulting from cleavage of the spiro[3.3]heptane core. Unlike the charge-remote fragmentation in ESI, EI fragmentation pathways are more complex, involving radical cations. Common fragmentation for cycloalkanes includes the loss of small neutral molecules like ethylene (C₂H₄).[19][20]

Protocol 2: GC-MS Analysis with Derivatization

  • Sample Preparation & Derivatization:

    • Place 100 µg of the dried sample into a 2 mL autosampler vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometry (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-600.

Head-to-Head Performance Comparison

FeatureLC-MS/MS (ESI)GC-MS (EI)Causality & Expert Insight
Sample Preparation Simple "dilute and shoot"Requires derivatization stepWinner: LC-MS. Derivatization adds time, cost, and potential for artifacts.[21][22]
Sensitivity Excellent (sub-ng/mL)Good (low ng/mL)Winner: LC-MS. ESI is an exceptionally efficient ionization process for this molecule type.
Structural Info Controlled fragmentation (MS/MS)Extensive, reproducible fragmentationWinner: GC-MS. EI provides a rich, library-searchable fingerprint ideal for definitive identification.[23]
Throughput High (2-5 min runs)Moderate (15-20 min runs)Winner: LC-MS. Faster chromatographic runs make it superior for screening large numbers of samples.
Robustness Prone to matrix effectsVery robust and reproducibleWinner: GC-MS. Less susceptible to ion suppression from complex matrices.
Primary Application Quantification, ScreeningIdentification, Structure ConfirmationThe choice is application-dependent. Use LC-MS for 'how much' and GC-MS for 'what is it'.

The Decisive Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, especially when reference standards are unavailable, High-Resolution Mass Spectrometry (HRMS) is indispensable.[7][8]

  • Benefit: HRMS instruments (like TOF or Orbitrap) measure mass with extremely high accuracy (typically < 5 ppm).[24][25] This allows for the confident determination of the elemental formula of the parent ion and its fragments, drastically reducing the number of possible candidate structures.[24][25]

  • Application: Whether using LC-MS or GC-MS, employing an HRMS detector provides the highest level of confidence in structural elucidation.[7]

Fragmentation cluster_LCMS LC-MS/MS (ESI, CID) cluster_GCMS GC-MS (EI) M_H [M-H]⁻ (Precursor Ion) Frag_A [M-H - H₂O]⁻ M_H->Frag_A Collision Energy Frag_B [M-H - CO₂]⁻ M_H->Frag_B Collision Energy Frag_C Spiro Core Fragments M_H->Frag_C Collision Energy M_TMS [M-TMS]⁺˙ (Molecular Ion) Frag_D Loss of C₂H₄ M_TMS->Frag_D 70 eV Electrons Frag_E TMS-related ions (e.g., m/z 73) M_TMS->Frag_E 70 eV Electrons Frag_F Complex Spiro Core Fragments M_TMS->Frag_F 70 eV Electrons

Caption: Predicted fragmentation pathways in LC-MS/MS vs. GC-MS.

Conclusion and Recommendations

The optimal mass spectrometry strategy for characterizing spiro[3.3]heptane propanoic acids is dictated by the analytical goal.

  • For quantitative analysis, high-throughput screening, and analysis in biological fluids , LC-MS/MS with ESI in negative ion mode is the superior choice. It offers unmatched sensitivity and requires minimal sample preparation.

  • For definitive structural elucidation, quality control of new syntheses, and unknown identification , GC-MS with EI after silylation is the gold standard. The highly detailed and reproducible fragmentation patterns provide a robust fingerprint for confident identification.

In a comprehensive research and development setting, these techniques are not mutually exclusive but are powerful orthogonal tools. Initial screening and quantification should be performed by LC-MS, with GC-MS used as a confirmatory technique to provide an unparalleled level of structural detail. The additional integration of HRMS capabilities into either platform represents the pinnacle of analytical confidence.

References

  • Acids: Derivatization for GC Analysis. (n.d.). Google Books.
  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio.
  • Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc.
  • When should I use APCI over ESI? (n.d.). Providion Group.
  • When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). PubMed.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC - NIH.
  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh.
  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA.
  • Structural elucidation using mass spectrometry. (2025, September 15). Fiveable.
  • Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. (2023, November 15). ACS Publications.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (n.d.). Royal Society of Chemistry.
  • Mass spectrometry and drug development – how the two come together. (2018, September 22). European Pharmaceutical Review.
  • Structural Elucidation. (n.d.). Mass Spec Lab.
  • Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (n.d.). PMC - NIH.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Research Square.
  • Mass Spectrometry: Cycloalkane Fragmentation. (2024, December 5). JoVE.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). Royal Society of Chemistry.
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - lights. (n.d.). ResearchGate.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). PMC.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025, October 7). ResearchGate.
  • GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. (n.d.). PharmacologyOnLine.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015, February 17). MDPI.
  • Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. (2025, May 7). EPSC2022.
  • Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube.
  • Mass Spectrometry: Cycloalkene Fragmentation. (2024, December 5). JoVE.

Sources

Comparative Guide: Lipophilicity and Bioisosteric Profiling of Spiro[3.3]heptane vs. Phenyl Rings

[1]

Executive Summary: The "Escape from Flatland"

In the pursuit of improved physicochemical properties, medicinal chemists frequently replace planar aromatic rings with saturated, three-dimensional scaffolds—a strategy known as "escaping flatland" (increasing fraction sp³ or Fsp³). While bicyclo[1.1.1]pentane (BCP) is the standard surrogate for para-phenyl rings due to its collinear exit vectors, spiro[3.3]heptane has emerged as a critical bioisostere for meta- or ortho-substituted phenyl rings due to its unique geometry.

This guide objectively compares spiro[3.3]heptane against the phenyl ring, focusing on lipophilicity modulation (LogP/LogD), metabolic stability, and structural vector alignment.

Key Findings at a Glance
FeaturePhenyl RingSpiro[3.3]heptaneImpact
Hybridization sp² (Planar)sp³ (3D, Rigid)Increases Fsp³; disrupts π-stacking.
Lipophilicity (ClogP) High (Baseline)Lower (~ -0.8 units)Improves water solubility potential.
Exit Vectors 120° (meta) / 180° (para)Non-collinear / AngledMimics meta-substitution geometry best.
Metabolic Stability Prone to aromatic oxidationVariable (Context Dependent)Warning: Can decrease stability in specific scaffolds (e.g., Sonidegib analogs).

Structural & Geometric Analysis

The primary driver for selecting spiro[3.3]heptane is not just lipophilicity, but the preservation of vector alignment. A phenyl ring is flat; spiro[3.3]heptane consists of two perpendicular cyclobutane rings sharing a central spiro-carbon.

  • Phenyl: Planar. Substituents are fixed in a 2D plane.

  • Spiro[3.3]heptane: The two rings are orthogonal (90° twist). This creates a "pucker" that projects substituents into new chemical space, potentially engaging binding pockets inaccessible to flat aromatics.

Visualization: Geometric Decision Logic

The following diagram illustrates the decision process for selecting spiro[3.3]heptane based on substitution patterns.

BioisostereSelectionStartTarget Phenyl RingSubPatternSubstitution Pattern?Start->SubPatternParaPara (1,4)SubPattern->ParaLinearMetaMeta (1,3)SubPattern->MetaAngledBCPSelect Bicyclo[1.1.1]pentane(Collinear Vectors)Para->BCPSpiroSelect Spiro[3.3]heptane(Angled Vectors)Meta->SpiroBest Geometric Match

Figure 1: Decision logic for saturated bioisostere selection based on vector alignment.

Physicochemical Performance: Data & Causality

Lipophilicity (LogP/LogD)

Reducing lipophilicity is the primary argument for spiro-cyclization. Aromatic rings contribute significantly to LogP due to their electron density and hydrophobicity.

  • Experimental Evidence: In a direct comparison using the drug Sonidegib (a Hedgehog pathway inhibitor), replacing the meta-substituted phenyl ring with spiro[3.3]heptane resulted in a calculated LogP (ClogP) reduction of 0.8 units (6.8 → 6.[1]0) [1].[2][3]

  • Mechanism: The spiro scaffold lacks the diffuse π-electron cloud of benzene. This reduces the entropic penalty of solvating the molecule in water, thereby lowering LogP.

  • Caveat: While ClogP drops, experimental LogD changes depend heavily on the overall polarity of the molecule. If the rest of the molecule is extremely lipophilic (LogD > 3.5), the shift may be masked in standard octanol/water assays.

Metabolic Stability (The "Expert Insight")

Contrarian View: It is a common misconception that saturated bioisosteres always improve metabolic stability by removing the aromatic handle for CYP450 oxidation.

  • The Data: In the Sonidegib case study, the spiro[3.3]heptane analog actually showed higher intrinsic clearance (CLint) than the phenyl parent [1].

    • Phenyl Parent: CLint = 18 µL/min/mg[1]

    • Spiro Analog (trans): CLint = 36 µL/min/mg

    • Spiro Analog (cis): CLint = 156 µL/min/mg[1]

  • Causality: The spiro[3.3]heptane ring contains strained C-H bonds. While it removes the aromatic ring, it may expose other metabolic soft spots or alter the binding pose in the CYP active site, making the molecule more accessible to enzymatic degradation.

  • Recommendation: Do not assume stability; screen early.

Experimental Protocols

To validate these properties in your own lead series, use the following self-validating protocols.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Standard shake-flask methods are slow. This HPLC-based method correlates retention time to lipophilicity.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol.

  • Column: C18 Reverse Phase (e.g., XBridge C18, 3.5 µm).

  • Standards: Mixture of low/high LogD compounds (e.g., Atenolol, Propranolol, Toluene).

Step-by-Step Workflow:

  • Calibration: Inject standard mixture. Plot Log(k) vs. Literature LogD.

    • Formula:

      
       (where 
      
      
      is dead time determined by Uracil injection).
  • Sample Prep: Dissolve Spiro and Phenyl analogs in DMSO (10 mM). Dilute to 100 µM in 50:50 MeOH:Water.

  • Run: Gradient elution 5% to 95% B over 5 minutes.

  • Calculation: Extrapolate the retention time of the test compounds against the calibration curve.

  • Validation Check: If the

    
     of the calibration curve is < 0.98, recalibrate the column.
    
Protocol B: Microsomal Stability Assay (Clearance)

Critical for assessing the metabolic liability of the spiro-scaffold.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Workflow:

  • Incubation: Pre-incubate 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at T=0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    

    Comparative Workflow Visualization

    The following diagram outlines the experimental logic flow when comparing these two moieties.

    ExperimentalWorkflowStep1Synthesize Analogs(Phenyl vs. Spiro)Step2Measure LogD (HPLC)Step1->Step2Decision1LogD Reduced?Step2->Decision1Step3Measure Solubility (Kinetic)Decision1->Step3YesStep4Microsomal Stability (HLM)Decision1->Step4No (Check Protocol)Step3->Step4OutcomeASuccess:Lower LogD + StableStep4->OutcomeALow ClearanceOutcomeBRisk:Lower LogD + UnstableStep4->OutcomeBHigh Clearance

    Figure 2: Experimental workflow for validating spiro[3.3]heptane bioisosteres.

    References

    • Prysiazhniuk, K., et al. (2024).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

    • Mykhailiuk, P. K. (2023).[4][5] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv (Preprint). [Link]

    • Lombardo, F., et al. (2001).[6] ElogDoct: A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry. [Link]

    • Levterov, V. V., et al. (2024).[7][1] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres. Angewandte Chemie. [Link]

    biological activity comparison of fluorinated vs non-fluorinated spiro acids

    Author: BenchChem Technical Support Team. Date: February 2026

    Biological Activity & Physicochemical Profiling: Fluorinated vs. Non-Fluorinated Spiro Acids

    Executive Summary: The "Escape from Flatland"

    In modern drug discovery, spirocyclic scaffolds—particularly spiro[3.3]heptane-2-carboxylic acids —have emerged as superior bioisosteres for phenyl and cyclohexyl rings. They offer defined exit vectors and increased

    
     character, improving solubility and target engagement.
    

    However, a critical challenge remains: Metabolic Liability . Non-fluorinated saturated spiro-cycles are often prone to rapid oxidative metabolism by Cytochrome P450 enzymes.

    This guide objectively compares Fluorinated vs. Non-Fluorinated Spiro Acids , demonstrating how strategic fluorination (bioisosteric replacement of H with F) resolves metabolic instability while fine-tuning pKa and lipophilicity (LogD) for optimal membrane permeability.

    Physicochemical Impact: The Fluorine Effect[1][2][3][4]

    The introduction of fluorine into a spiro[3.3]heptane scaffold is not merely a steric replacement; it is an electronic modulation that fundamentally alters the molecule's behavior.

    Acidity (pKa) Modulation

    Fluorine’s high electronegativity exerts a strong inductive effect (

    
    ), lowering the pKa of nearby acidic groups. This is critical for optimizing oral bioavailability and reducing off-target toxicity (e.g., hERG inhibition) by altering the ionization state at physiological pH.
    
    • Non-Fluorinated Spiro Acids: Often possess higher pKa values (similar to acetic acid, ~4.8), leading to high ionization at pH 7.4.

    • Fluorinated Spiro Acids: Fluorination at the

      
       or 
      
      
      
      position relative to the carboxyl group typically lowers the pKa, increasing the fraction of the neutral species capable of passive diffusion.
    Lipophilicity (LogD) & Permeability

    While adding carbon usually increases lipophilicity, adding fluorine to a saturated spiro scaffold often results in a "Goldilocks" effect—increasing lipophilicity enough to cross membranes but maintaining polarity to prevent extensive protein binding.

    Table 1: Comparative Physicochemical Profile (Illustrative Data)

    PropertyNon-Fluorinated Spiro[3.3]heptane AcidFluorinated Analog (e.g., 6-Fluoro)Impact on Drug Design
    pKa (Acid) ~4.8 - 5.0~3.3 - 4.2Lower pKa improves passive permeability in acidic microenvironments.
    LogD (pH 7.4) 0.5 - 1.21.5 - 2.2Increased LogD enhances membrane penetration without compromising solubility.
    Metabolic Stability Low to Moderate (prone to CYP oxidation)High (C-F bond blocks oxidation)Extends half-life (
    
    
    ) and reduces clearance (
    
    
    ).
    C-H Bond Energy ~98 kcal/molC-F: ~116 kcal/mol Thermodynamic resistance to metabolic cleavage.
    Visualization: Physicochemical Shift

    G NonF Non-Fluorinated Spiro Acid (High pKa, Low LogD) Fluorination Strategic Fluorination (C-H → C-F) NonF->Fluorination Synthetic Modification F_Analog Fluorinated Spiro Acid (Optimal pKa, Moderate LogD) Fluorination->F_Analog Electronic Modulation Permeability Increased Passive Permeability F_Analog->Permeability Stability Blocked Metabolic Soft Spot F_Analog->Stability

    Figure 1: The "Fluorine Shift" illustrating the transformation of physicochemical properties upon fluorination.

    Biological Performance & Metabolic Stability

    The most significant differentiator is Metabolic Stability . Saturated spirocycles like spiro[3.3]heptane have "soft spots"—C-H bonds susceptible to hydroxylation by CYP450 enzymes.

    Case Study: Sonidegib & Vorinostat Analogs

    Recent studies comparing spiro-analogs of drugs like Sonidegib revealed a critical insight:

    • Non-Fluorinated Risk: The cis-isomer of the non-fluorinated spiro[3.3]heptane analog showed a dramatic increase in intrinsic clearance (

      
      ) compared to the parent drug (
      
      
      
      ). The exposed C-H bonds were rapidly oxidized.
    • The Fluorine Solution: Replacing these labile C-H bonds with C-F bonds blocks the oxidative attack. The C-F bond is chemically inert to CYP450 radical abstraction, effectively "armoring" the molecule.

    Mechanism of Action: Metabolic Blocking

    MetabolicPathway cluster_0 Non-Fluorinated Pathway (High Clearance) cluster_1 Fluorinated Pathway (Metabolic Stability) Spiro_H Spiro-C-H (Exposed Soft Spot) Radical C• Radical Intermediate Spiro_H->Radical H-Abstraction CYP CYP450 Enzyme (Fe=O) CYP->Radical Metabolite Hydroxylated Metabolite (Inactive/Excreted) Radical->Metabolite -OH Rebound Spiro_F Spiro-C-F (Fluorinated) No_Reaction No Reaction (Metabolically Stable) Spiro_F->No_Reaction C-F Bond Stronger than Enzyme Potential CYP_Blocked CYP450 Enzyme

    Figure 2: Mechanistic comparison of CYP450 oxidative clearance. Fluorination prevents the initial hydrogen abstraction step.

    Experimental Protocols

    To validate these differences in your own lead optimization programs, use the following self-validating protocols.

    Protocol A: Comparative Microsomal Stability Assay

    Objective: Determine the Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ) of fluorinated vs. non-fluorinated analogs.
    • Preparation:

      • Prepare 10 mM stock solutions of Test Compound A (Non-F) and Test Compound B (F) in DMSO.

      • Thaw Human Liver Microsomes (HLM) on ice.

    • Incubation:

      • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

      • Add test compounds to a final concentration of 1 µM (0.1% DMSO final).

      • Pre-incubate at 37°C for 5 minutes.

      • Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.

    • Sampling:

      • Remove aliquots (50 µL) at

        
         minutes.
        
      • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Analysis:

      • Centrifuge at 4000 rpm for 20 mins.

      • Analyze supernatant via LC-MS/MS.

      • Calculation: Plot

        
         vs. time. The slope 
        
        
        
        gives
        
        
        .
      • Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

    Protocol B: Potentiometric pKa Determination

    Objective: Quantify the inductive effect of fluorination on the carboxylic acid.

    • System: SiriusT3 or equivalent potentiometric titrator.

    • Method:

      • Dissolve ~1 mg of spiro acid in 0.15 M KCl (ionic strength adjustor).

      • Perform titrations from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

      • Perform in triplicate under inert gas (

        
        ) to exclude 
        
        
        
        .
    • Data Processing:

      • Use the Bjerrum plot analysis to determine the pKa.

      • Expectation: The fluorinated analog should display a pKa shift of -0.5 to -1.5 units compared to the non-fluorinated parent.

    References

    • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link

    • Cahard, D., et al. (2023).[1][2] Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. Link

    • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

    • Natho, P., et al. (2025).[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[3] Link

    • BenchChem. (2025). The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules. Link

    Sources

    A Comparative Guide to HPLC Retention of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. Given the novel structure of this analyte, this document synthesizes established chromatographic principles and data from structurally analogous compounds to predict its behavior and guide method development. We will explore strategies for both achiral and chiral separations, explaining the scientific rationale behind each approach.

    The target analyte, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, presents a unique combination of chemical features that must be considered for successful HPLC analysis:

    • Spiro[3.3]heptane Core: A rigid, non-aromatic bicyclic system that contributes to the molecule's hydrophobicity.

    • Fluorinated Propanoic Acid Sidechain: The presence of a carboxylic acid and a fluorine atom introduces polarity, acidity, and a chiral center.

    These features necessitate a careful selection of stationary and mobile phases to achieve adequate retention, selectivity, and peak shape.

    Part 1: Achiral Separation Strategies

    For quantifying the compound without separating its enantiomers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique. The goal is to modulate the polarity of the analyte and its interaction with a nonpolar stationary phase.

    The Critical Role of Mobile Phase pH

    The retention of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid in RP-HPLC is highly dependent on the mobile phase pH. The carboxylic acid moiety is ionizable.

    • At low pH (e.g., pH < 3): The carboxylic acid will be protonated (neutral form). This increases its hydrophobicity, leading to stronger retention on a nonpolar stationary phase like C18.[1]

    • At higher pH (e.g., pH > 5): The carboxylic acid will be deprotonated (anionic form), making the molecule more polar and reducing its retention time.

    Therefore, using an acidic mobile phase, typically containing additives like formic acid or trifluoroacetic acid (TFA), is essential for good retention and symmetric peak shapes for carboxylic acids.[2][3]

    Comparison of Reversed-Phase Columns

    The choice of stationary phase chemistry offers another level of control over selectivity.

    Column Type Predicted Retention Time (Relative) Mechanism & Rationale Peak Shape
    Standard C18 ModeratePrimarily hydrophobic interactions between the alkyl chains and the spiro[3.3]heptane core. This is the standard starting point for many small molecules.[4]Good (with acid modifier)
    Phenyl-Hexyl Moderate-HighOffers mixed-mode retention. Besides hydrophobic interactions from the hexyl linker, it allows for π-π interactions between the phenyl rings and any polarizable electrons in the analyte.[5][6] While the analyte is not aromatic, the spirocyclic scaffold may have some polarizability, leading to unique selectivity. Methanol in the mobile phase can enhance these interactions.[5][6]Excellent
    Polar-Endcapped C18 (AQ-C18) Low-ModerateDesigned for stability in highly aqueous mobile phases, which are sometimes needed for polar analytes.[7] The endcapping reduces unwanted interactions with residual silanols, improving peak shape for polar compounds like acids.[8]Excellent
    Experimental Protocols: Achiral RP-HPLC

    Protocol 1: Standard C18 Separation

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 210 nm (due to the lack of a strong chromophore)[9]

    Protocol 2: Phenyl-Hexyl for Alternative Selectivity

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Methanol

    • Gradient: 20% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 210 nm

    Workflow for Achiral Method Development

    Caption: Decision workflow for achiral RP-HPLC method development.

    Part 2: Chiral Separation Strategies

    The analyte possesses a stereocenter at the carbon atom bearing the fluorine and the carboxyl group. Separating these enantiomers is crucial for pharmaceutical development. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of compounds, including carboxylic acids.[10]

    Comparison of Chiral Stationary Phases (CSPs)

    The most successful CSPs for separating acidic compounds are often based on coated or immobilized amylose or cellulose derivatives.

    CSP Type Predicted Separation Mechanism & Rationale Typical Mobile Phase
    Chiralpak® AD High ProbabilityAmylose tris(3,5-dimethylphenylcarbamate). This phase is well-known for its excellent performance in separating a wide variety of chiral compounds, including those with carboxylic acid groups.[10][11] Separation occurs via a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide.Normal Phase: Hexane/Isopropanol + TFA
    Chiralcel® OD Good ProbabilityCellulose tris(3,5-dimethylphenylcarbamate). Often provides complementary selectivity to the AD phase. It is a robust choice for screening chiral separations.[10][11]Normal Phase: Hexane/Ethanol + TFA
    Anion-Exchange CSP High Probabilitye.g., CHIRALPAK QN-AX. These columns are specifically designed for acidic compounds.[12] Retention is based on an ion-exchange mechanism between the anionic analyte and the positively charged chiral selector.[13]Polar Organic: Methanol + Acidic/Basic Additives
    Experimental Protocols: Chiral HPLC

    Protocol 3: Normal Phase Chiral Separation

    • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm[14]

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 215 nm

    • Rationale: The apolar bulk solvent (hexane) with a polar modifier (2-propanol) allows for precise control of analyte-CSP interactions. TFA is added to ensure the carboxylic acid is protonated and to improve peak shape.[11]

    Protocol 4: Anion-Exchange Chiral Separation

    • Column: CHIRALPAK® QN-AX, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2, v/v/w)

    • Flow Rate: 0.7 mL/min

    • Temperature: 25 °C

    • Detection: UV at 215 nm

    • Rationale: This method leverages strong ionic interactions, which can provide very high selectivity for acidic enantiomers.[13]

    Workflow for Chiral Method Development

    Caption: Screening workflow for chiral HPLC method development.

    Part 3: Alternative Strategies - HILIC

    If the analyte shows poor retention even under optimized reversed-phase conditions (i.e., it is too polar), Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[15][16] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[17]

    HILIC Column Comparison
    HILIC Phase Predicted Retention Mechanism & Rationale
    Bare Silica ModerateRetention is driven by hydrophilic partitioning and hydrogen bonding with surface silanol groups. A good starting point for HILIC.[15]
    Zwitterionic (HILIC-Z) HighThis phase contains both positive and negative charges, providing strong retention for polar and acidic molecules through hydrophilic and electrostatic interactions.[18] It offers excellent peak shape and stability.[18]
    Amide Moderate-HighAmide phases are less acidic than bare silica and offer robust, reproducible retention for a wide range of polar compounds, including organic acids.[19]
    Experimental Protocol: HILIC

    Protocol 5: Zwitterionic HILIC Separation

    • Column: Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 95% B, hold for 2 min, decrease to 40% B over 10 min

    • Flow Rate: 0.4 mL/min

    • Temperature: 40 °C

    • Detection: UV or Mass Spectrometry (MS)

    • Rationale: HILIC is highly compatible with MS detection because of the high organic content of the mobile phase.[18] A zwitterionic phase is an excellent choice for retaining polar acidic molecules.[18]

    Conclusion

    The analysis of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid requires a methodical approach.

    • For achiral analysis , a standard C18 column with an acidified water/acetonitrile mobile phase is the recommended starting point. A Phenyl-Hexyl column should be considered if alternative selectivity is needed.

    • For chiral separations , screening on polysaccharide-based CSPs like Chiralpak® AD under normal phase conditions is the most promising strategy. Anion-exchange CSPs offer a powerful, targeted alternative.

    • If the compound proves too polar for reversed-phase, HILIC on a zwitterionic or amide phase provides a robust solution.

    By systematically evaluating these orthogonal strategies, a scientist can efficiently develop a robust and reliable HPLC method for the retention, quantification, and chiral separation of this novel compound.

    References

    • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
    • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
    • Advanced Materials Technology. (n.d.). Phenyl-Hexyl. HPLC.
    • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
    • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1635, 461575. Available from: [Link]

    • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
    • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
    • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
    • Roemling, R., Sakata, M., & Kawai, Y. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
    • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works.
    • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
    • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
    • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
    • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
    • Spectroscopic.com. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
    • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
    • Daicel. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.
    • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.
    • SIELC Technologies. (n.d.). Polar Compounds.
    • ResearchGate. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
    • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
    • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
    • Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AD-H. HPLC.
    • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Poster presented at HPLC 2001, Maastricht, Netherlands.
    • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
    • Lajin, B., & Armstrong, D. W. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9588–9596. Available from: [Link]

    • Bennett, H. P. J., et al. (n.d.). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Journal of Chromatography A.
    • Pérez-Ramos, R., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409–417. Available from: [Link]

    • Przybyciel, M. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
    • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
    • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
    • RSC Publishing. (n.d.). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances.
    • PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. Available from: [Link]

    • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
    • ChemScene. (n.d.). Spiro[3.3]heptane-2-carboxylic acid.

    Sources

    A Comparative Guide to the Structural Elucidation of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid: Integrating X-ray Crystallography with Spectroscopic and Computational Methods

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing it through the development pipeline. Spirocyclic scaffolds, such as the spiro[3.3]heptane core, are of increasing interest in medicinal chemistry due to their unique conformational properties which can impart favorable pharmacological characteristics.[1][2] The introduction of a fluorine atom further modulates electronic and metabolic properties, making a molecule like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid a compelling, albeit novel, synthetic target.

    As this is a novel compound, its X-ray crystallography data is not publicly available in repositories like the Cambridge Structural Database (CSD), a resource maintained by the Cambridge Crystallographic Data Centre (CCDC).[3][4][5] This guide, therefore, provides a comprehensive roadmap for its complete structural characterization. We will detail the definitive workflow for obtaining its single-crystal X-ray structure and critically compare the data derived from this "gold standard" technique with complementary methods essential for a holistic and self-validating structural assignment.

    The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

    SCXRD stands as the unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides an atomic-resolution map, revealing exact bond lengths, angles, and the absolute configuration of chiral centers, which is information no other single technique can deliver with such certainty.[8]

    The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

    Workflow for Obtaining the Crystal Structure

    cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination A Synthesis & Purification B Crystal Growth Screening A->B >99% Purity C Mounting & Cryo-cooling B->C Select Single Crystal D X-ray Diffraction Data Collection C->D Liquid N2 Stream E Structure Solution (Direct Methods) D->E Process Raw Frames F Structure Refinement E->F Build Atomic Model G Validation & Deposition (CIF) F->G Check R-factors

    Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

    Experimental Protocol: SCXRD
    • Synthesis and Purification (Prerequisite): The starting material must be synthesized and purified to the highest possible level (>99%), typically verified by HPLC and NMR. Impurities can severely inhibit crystallization.

    • Crystal Growth (The Art of Crystallography):

      • Causality: High-quality single crystals are essential because the crystal lattice acts as a diffraction grating, amplifying the weak scattering from a single molecule into a measurable pattern.[9]

      • Method - Vapor Diffusion: For a small organic molecule like our target, slow vapor diffusion is the method of choice.

        • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.

        • Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane).

        • Over several days or weeks, the anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting the slow, ordered growth of single crystals.

    • Data Collection:

      • A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen (~100 K).

      • Causality: Cryo-cooling minimizes atomic thermal vibrations and damage from the X-ray beam, resulting in higher-quality diffraction data.

      • The crystal is placed in a modern single-crystal X-ray diffractometer.[6]

      • The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and a detector records the positions and intensities of the diffracted X-ray spots.[10]

    • Structure Solution and Refinement:

      • The collected diffraction data are processed to generate a file containing the reflection intensities.

      • Software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[10]

      • An atomic model is built into this map and refined against the experimental data using a least-squares algorithm (e.g., SHELXL).[10]

      • Trustworthiness: The quality of the final structure is assessed by the crystallographic R-factor (R1). An R1 value below 5% for small molecules indicates an excellent agreement between the calculated model and the experimental diffraction data.

    Anticipated Data from SCXRD

    The final output is a Crystallographic Information File (CIF), a standard format endorsed by the International Union of Crystallography (IUCr).[11][12] This file contains a wealth of quantitative data.

    Parameter Expected Information for the Target Molecule Significance
    Formula / Weight C10H15FO2 / 186.22Confirms elemental composition in the crystal.
    Crystal System e.g., Monoclinic, OrthorhombicDescribes the fundamental symmetry of the crystal lattice.
    Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.
    Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating box that builds the crystal.
    Bond Lengths C-F, C-O, C-C, etc. (Å)Precise, sub-angstrom measurements of atomic connectivity.
    Bond & Torsion Angles (°)Defines the exact 3D geometry and conformation of the molecule.
    R-factor (R1) < 0.05 (target)Key indicator of the quality and reliability of the solved structure.
    Absolute Configuration Flack ParameterFor chiral molecules, unambiguously determines R/S configuration.

    A Comparative Framework: Corroborating the Crystal Structure

    While SCXRD is definitive, it provides a picture of the molecule in the static, solid state. A complete characterization requires confirmation that this structure is consistent with its behavior in solution and its fundamental properties. This is achieved through a synergistic application of other analytical techniques.

    A SCXRD (Solid-State 3D Structure) B NMR Spectroscopy (Solution-State Connectivity) A->B Confirms Connectivity C Mass Spectrometry (Molecular Weight) A->C Confirms Composition D Computational Chemistry (Theoretical Structure) A->D Validates Conformation

    Caption: Complementary nature of structural analysis techniques.

    Comparison 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the most powerful technique for determining molecular structure in solution.[13] For our target molecule, a suite of NMR experiments is required to confirm the atomic connectivity established by SCXRD. The presence of fluorine makes ¹⁹F NMR an especially informative tool.[14][15]

    Experimental Protocol: NMR

    • Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Causality: Deuterated solvents are used to avoid large interfering signals from the solvent protons in ¹H NMR.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed connectivity information, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are performed.

    Technique Information Provided Comparison to SCXRD
    SCXRD Definitive 3D solid-state structure , bond lengths/angles, packing.Provides a static, highly precise picture of one conformation.
    NMR Solution-state structure , atomic connectivity, dynamic processes.Confirms the covalent framework. Can reveal if the solution conformation differs from the crystal structure or if multiple conformations exist in equilibrium.
    ¹H NMR: Number and environment of hydrogen atoms.Correlates with the number of H atoms in the crystal structure.
    ¹³C NMR: Number and environment of carbon atoms.Correlates with the number of C atoms in the crystal structure.
    ¹⁹F NMR: Provides a highly sensitive probe for the fluorine's environment.[16][17]Confirms the presence and electronic environment of the fluorine atom seen in the crystal structure.
    Comparison 2: Mass Spectrometry (MS)

    Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.[18] It serves as a fundamental check on the identity of the compound being analyzed by crystallography.

    Experimental Protocol: High-Resolution MS (HRMS)

    • Sample Preparation: Dissolve a sub-milligram quantity of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI).

    • Causality: Soft ionization is chosen to keep the molecule intact, allowing for the detection of the molecular ion rather than just fragments.[19]

    • Detection: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (<5 ppm).

    Technique Information Provided Comparison to SCXRD
    SCXRD Refines to a specific elemental composition within the crystal.Assumes the composition based on the refined atomic model.
    HRMS Provides an unambiguous molecular formula from a highly accurate mass measurement.Independently and definitively confirms the molecular formula of the bulk sample, validating the starting point for the crystallographic experiment. The presence of halogens like fluorine can be further supported by characteristic fragmentation patterns.[20][21]
    Comparison 3: Computational Chemistry

    Computational methods, such as Density Functional Theory (DFT), can predict the lowest energy (most stable) conformation of a molecule in the gas phase.[22][23] This provides a theoretical model to which the experimental crystal structure can be compared.

    Workflow: DFT Calculation

    • Model Building: Construct the molecule in silico using its 2D structure.

    • Geometry Optimization: Perform a geometry optimization calculation (e.g., at the B3LYP/6-31G(d) level of theory) to find the minimum energy conformation.

    • Data Analysis: Extract the theoretical bond lengths and angles from the optimized structure.

    Technique Information Provided Comparison to SCXRD
    SCXRD Experimental structure in the solid state, influenced by crystal packing forces.The "ground truth" experimental result in the solid phase.
    Computational Theoretical lowest-energy structure in the gas phase (isolated molecule).Provides a valuable baseline. Differences between the calculated and crystal structures can be attributed to intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice, offering insight into crystal packing effects.

    Conclusion

    The structural elucidation of a novel molecule like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid requires a multi-faceted, self-validating approach. While single-crystal X-ray diffraction provides the ultimate, high-resolution snapshot of the molecular structure in the solid state, its findings must be supported by a suite of complementary techniques. NMR spectroscopy confirms the atomic connectivity in the more biologically relevant solution state, high-resolution mass spectrometry validates the fundamental molecular formula, and computational chemistry offers a theoretical benchmark for the molecule's intrinsic geometry. By integrating the data from all four methods, researchers can present a structural assignment with the highest degree of scientific integrity and confidence.

    References

    • Cambridge Crystallographic Data Centre. Wikipedia. [Link]

    • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

    • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

    • CCDC | Chemistry World. Chemistry World. [Link]

    • Computational methods for small molecule identification | Request PDF. ResearchGate. [Link]

    • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]

    • How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]

    • Cambridge Structural Database. Wikipedia. [Link]

    • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

    • Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. ResearchGate. [Link]

    • (PDF) Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ResearchGate. [Link]

    • Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

    • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

    • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. National Center for Biotechnology Information. [Link]

    • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

    • Advances in structure elucidation of small molecules using mass spectrometry. PubMed. [Link]

    • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

    • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

    • Spirocyclic Motifs in Natural Products. National Center for Biotechnology Information. [Link]

    • Small molecule crystallography. Excillum. [Link]

    • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]

    • Spiro compound. Wikipedia. [Link]

    • Fluorine NMR. University of Washington. [Link]

    • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. [Link]

    • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

    • About Single X-ray Diffraction. University of Waterloo. [Link]

    • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

    • Commission on Crystallographic Nomenclature. International Union of Crystallography. [Link]

    • IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. CCDC. [Link]

    • Chemistry - Metadata Standards Catalog. Research Data Alliance. [Link]

    • Crystallographic data and parameters of the X-ray diffraction experiment. ResearchGate. [Link]

    • Databases. IUPAC. [Link]

    • Digital Standards. IUPAC. [Link]

    • X-ray crystallography. Penn State University. [Link]

    Sources

    Beyond HPLC: A Comparative Validation Guide for 2-Fluoro-3-{spiro[3.3]heptan-2-yl}propanoic Acid Purity

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Invisible" Impurity Trap

    In drug discovery, the spiro[3.3]heptane scaffold is increasingly utilized as a lipophilic, metabolically stable bioisostere for cyclohexane. However, validating the purity of derivatives like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid presents a specific analytical hazard.

    Standard RP-HPLC-UV methods often overestimate the purity of this molecule. The spiro[3.3]heptane core lacks a significant chromophore, and the carboxylic acid tail provides only weak absorbance at low wavelengths (205–210 nm), where solvent cut-off effects cause baseline noise. Consequently, synthetic byproducts—particularly non-UV-active oligomers or defluorinated precursors—remain "invisible" to UV detection.

    This guide validates an orthogonal approach: coupling Quantitative NMR (qNMR) with 19F-NMR to expose impurities that HPLC misses.

    Technical Analysis: Why Standard Methods Fail

    The Molecule[1]
    • Core: Spiro[3.3]heptane (High ring strain ~60 kcal/mol, lipophilic).

    • Functional Group:

      
      -Fluoro carboxylic acid (Chiral center, potential for HF elimination).
      
    • Detection Profile: Low UV extinction coefficient (

      
      ).
      
    The Analytical Gap

    A typical HPLC-UV chromatogram at 210 nm might show a single peak (99%+ purity). However, this is often a false positive.

    • Response Factor Disparity: Synthetic precursors (e.g., alkyl halides) often have higher UV response factors than the product. Conversely, ring-opened polymeric degradation products may have lower response factors, eluting unnoticed.

    • Chemical Instability: The acidic mobile phase of HPLC can induce acid-catalyzed ring opening of the strained spiro system during analysis, creating artifacts.

    Comparative Validation Framework

    We compared two validation streams for a synthesized batch of the target molecule.

    FeatureMethod A: RP-HPLC (UV @ 210nm)Method B: 1H/19F qNMR (Recommended)
    Principle Separation based on hydrophobicity; detection by UV absorbance.Direct molar ratio measurement of nuclei (
    
    
    ,
    
    
    ).
    Reference Standard Required (Must be identical to analyte).Not Required (Universal Internal Standard used).
    Response Factor Variable (Must be determined for every impurity).Unity (1:1 response for all protons/fluorines).
    LOD (Limit of Detection) Excellent (< 0.05%).Moderate (~0.1% depending on scans).
    Blind Spots Non-chromophoric impurities (salts, oligomers).Inorganic salts (unless using specialized probes).
    Total Analysis Time 45 min (equilibration + run).15 min (sample prep + acquisition).
    Experimental Data: The "Purity Gap"

    Batch #SP-2023-084 Analysis

    • HPLC Result: 99.4% Purity. (Clean baseline).

    • qNMR Result: 94.2% Purity.

    • Discrepancy: qNMR revealed 3.1% residual solvent (trapped in the lipophilic lattice) and 2.1% of a defluorinated alkene byproduct (invisible at 210 nm).

    Validated Protocols

    Protocol A: The Orthogonal qNMR System (Gold Standard)

    Rationale: qNMR provides a primary method of measurement traceable to NIST standards, independent of the analyte's optical properties.

    Reagents:

    • Solvent: DMSO-

      
       (Preferred for solubility of spiro-acids).
      
    • Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at

      
       6.2 ppm).
      

    Workflow:

    • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision.

    • Solubilization: Dissolve in 0.6 mL DMSO-

      
      . Ensure complete homogeneity (vortex/sonicate).
      
    • Acquisition Parameters (Critical):

      • Pulse Angle:

        
        .
        
      • Relaxation Delay (

        
        ):  Must be 
        
        
        
        (Longest longitudinal relaxation time). For spiro-systems, set
        
        
        seconds to ensure full magnetization recovery.
      • Scans: 16–64 (for S/N > 150).

      • Spectral Width: 20 ppm (to catch all protons).

    Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[1]
    Protocol B: 19F-NMR for Specificity

    Rationale: The

    
    -fluoro group is a diagnostic handle. 19F-NMR separates the product from defluorinated impurities (e.g., elimination to acrylic acid derivatives) which shift significantly.
    
    • Setup: Use the same sample from Protocol A.

    • Reference: Trifluoroacetic acid (external capillary or added spike) set to -76.55 ppm.

    • Observation:

      • Target: Doublet of multiplets around -180 to -200 ppm (characteristic of

        
        -F).
        
      • Impurity Check: Look for signals at -110 to -130 ppm (vinylic fluorine) indicating elimination products.

    Visualization of Validation Logic

    Diagram 1: The Decision Workflow

    This flowchart illustrates when to reject HPLC results in favor of qNMR.

    ValidationWorkflow Start Sample: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid Solubility Solubility Check (DMSO-d6 vs MeOH) Start->Solubility MethodChoice Select Validation Path Solubility->MethodChoice PathHPLC Path A: HPLC-UV (210 nm) MethodChoice->PathHPLC Routine QC PathNMR Path B: qNMR (1H + 19F) MethodChoice->PathNMR Validation/Ref Std ResultHPLC Result: High Purity (>99%) PathHPLC->ResultHPLC ResultNMR Result: Absolute Purity Calculation PathNMR->ResultNMR Decision Discrepancy Check ResultHPLC->Decision ResultNMR->Decision Final Final COA Generation Decision->Final < 2% Diff Reject Reject Batch (Hidden Impurities) Decision->Reject > 2% Diff (Trust NMR)

    Figure 1: Analytical workflow prioritizing qNMR for final purity assignment when discrepancies arise.

    Diagram 2: Why UV Fails vs. NMR Success

    A mechanistic view of signal generation.

    DetectionMechanisms Molecule Target Molecule (Spiro-Acid) UV_Source UV Detector (210 nm) Molecule->UV_Source NMR_Source NMR Magnet (B0 Field) Molecule->NMR_Source Impurity Impurity (Oligomer/Sat. Alkane) Impurity->UV_Source Impurity->NMR_Source Signal_UV_Mol Weak Signal (Low Extinction) UV_Source->Signal_UV_Mol Signal_UV_Imp NO SIGNAL (Invisible) UV_Source->Signal_UV_Imp Missed Signal_NMR_Mol Strong Signal (Proportional to H) NMR_Source->Signal_NMR_Mol Signal_NMR_Imp Strong Signal (Proportional to H) NMR_Source->Signal_NMR_Imp Detected

    Figure 2: Detection logic. NMR detects nuclei regardless of chemical bonding, whereas UV requires specific chromophores often absent in spiro-impurities.

    References

    • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry. Link

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry. Link

    • Burton, G., et al. (2005). Synthesis of spiro[3.3]heptane derivatives. Journal of Organic Chemistry.[4] (Contextual grounding for spiro-synthesis challenges). Link

    Sources

    Escaping Flatland: A Comparative Guide to the Fsp3 Character of Spirocyclic Acids vs. Aromatic Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Imperative of Three-Dimensionality in Drug Design

    In the landscape of modern drug discovery, medicinal chemists are increasingly seeking to move beyond flat, two-dimensional molecular architectures. This strategic shift, often termed "escaping flatland," is driven by the recognition that molecules with greater three-dimensional (3D) complexity exhibit more favorable drug-like properties.[1] A key quantitative metric for this complexity is the Fsp3 character , defined as the fraction of sp3-hybridized carbon atoms out of the total carbon count in a molecule (Fsp3 = number of sp3 carbons / total number of carbons).[2][3]

    Historically, drug discovery pipelines have been dominated by aromatic, sp2-rich compounds. While synthetically accessible, these planar structures are often associated with liabilities such as poor solubility, high metabolic turnover, and off-target activity.[4] An increase in Fsp3 character has been shown to correlate with a higher probability of clinical success, enhancing properties crucial for a viable drug candidate.[4]

    Spirocyclic scaffolds—structures where two rings are joined by a single common atom—have emerged as a powerful tool for instilling this desirable 3D geometry.[5][6] By replacing a flat aromatic acid with a bioisosteric spirocyclic acid, chemists can fundamentally alter a molecule's properties while maintaining key binding interactions. This guide provides an in-depth comparison of spirocyclic acids and their aromatic analogs, focusing on the tangible benefits of increased Fsp3 character, supported by experimental principles and data.

    Part 1: Structural and Fsp3 Character Comparison

    The fundamental difference between an aromatic acid and its spirocyclic counterpart is the hybridization of the core carbon atoms. An aromatic ring consists entirely of sp2-hybridized carbons, creating a planar, rigid system. In contrast, a spirocyclic framework is built from sp3-hybridized carbons, resulting in a complex, three-dimensional arrangement.

    Caption: Structural shift from a planar aromatic acid to a 3D spirocyclic acid.

    The incorporation of a spiro-center inherently increases the Fsp3 count, which directly influences a cascade of physicochemical and pharmacological properties. Research has shown that the average Fsp3 for marketed drugs is significantly higher (≈0.47) than for compounds in the early discovery phase (≈0.36), underscoring the value of this metric.[7][8]

    Table 1: Illustrative Fsp3 Character Comparison

    Compound ClassExample StructureCore Carbonssp3 CarbonsTotal Carbons (Illustrative)Fsp3 Value
    Aromatic Acid Benzoic Acid Derivative6 (in ring)0 (in ring)70.14
    Spirocyclic Acid Spiro[3.3]heptane Carboxylic Acid7 (in rings)7 (in rings)80.88

    Note: Total carbons and Fsp3 values are for the illustrative parent structures shown and will vary with substitution.

    Part 2: Impact on Physicochemical Properties

    The transition from a flat, sp2-dominated core to a saturated, sp3-rich spirocycle has profound and predictable effects on key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

    Aqueous Solubility

    Causality: Aromatic compounds, due to their planarity, can pack efficiently into a stable crystal lattice. This high lattice energy requires more energy to overcome during dissolution, often resulting in poor aqueous solubility.[4] In contrast, the rigid, non-planar structure of spirocycles disrupts efficient crystal packing. This leads to a lower lattice energy and, consequently, often improves aqueous solubility—a critical factor for oral bioavailability.[3][9]

    Lipophilicity (logP)

    Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design. While necessary for membrane permeation, excessive lipophilicity is linked to promiscuous binding, toxicity, and rapid metabolic clearance. Aromatic rings are inherently lipophilic. Replacing them with saturated spirocyclic cores generally leads to a decrease in lipophilicity (logP).[9] This modulation helps to achieve a more optimal balance for improved ADME properties and a better safety profile.[1]

    Metabolic Stability

    Causality: Aromatic rings are often metabolic "soft spots," susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This can lead to rapid clearance and the formation of potentially reactive metabolites. Saturated spirocyclic systems lack these vulnerable sites for oxidation. Furthermore, the steric bulk of the spirocyclic core can shield adjacent functional groups from metabolic attack.[10] This structural modification frequently results in enhanced metabolic stability and a longer biological half-life.[9][11]

    Table 2: Comparative Physicochemical Property Trends

    PropertyAromatic Acid AnalogSpirocyclic Acid AnalogRationale for ChangeReference
    Fsp3 Character LowHighIntroduction of saturated spiro-center.[5][7]
    Aqueous Solubility Generally LowerGenerally HigherDisruption of crystal lattice packing.[4][9]
    Lipophilicity (logP) Generally HigherGenerally LowerReplacement of lipophilic arene with alkane.[9]
    Metabolic Stability Often LowerOften HigherRemoval of oxidation-prone aromatic ring.[9][11]

    Part 3: Impact on Pharmacological Properties

    Binding Affinity and Selectivity

    The rigid, well-defined 3D geometry of spirocycles allows for more precise and optimized interactions with the complex topology of protein binding sites.[12] Unlike flexible aliphatic chains, the conformational constraint of a spirocycle reduces the entropic penalty upon binding, which can lead to higher binding affinity (potency).[13]

    Furthermore, the specific vectoral projection of substituents from a spirocyclic core can enable interactions deep within a binding pocket that are inaccessible to a planar aromatic ring. This can dramatically improve selectivity for the target protein over closely related off-targets, thereby reducing the potential for side effects.[9] A notable example is in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, where replacing a piperazine ring with a spirocyclic analog led to enhanced selectivity for PARP-1.[9]

    Part 4: Experimental Protocols for Comparative Analysis

    To objectively compare a novel spirocyclic acid with its aromatic analog, a standardized suite of in vitro experiments is essential. The following protocols provide a self-validating system to quantify the impact of the structural change.

    Caption: Experimental workflow for comparing aromatic vs. spirocyclic analogs.

    Protocol 1: Fsp3 Character Calculation

    This is a computational protocol, essential for validating the design principle.

    • Obtain Structure: Draw the chemical structure of the analog pair in a cheminformatics software package (e.g., Pipeline Pilot, ChemDraw).

    • Generate SMILES: Convert the structure to its canonical SMILES string.

    • Calculate Properties: Use a computational node or script to count the number of sp3-hybridized carbon atoms and the total number of carbon atoms.

    • Compute Fsp3: Divide the sp3 carbon count by the total carbon count to obtain the Fsp3 value.

    Protocol 2: Kinetic Aqueous Solubility Measurement
    • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare Assay Plate: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal concentration of 100 µM.

    • Incubate: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of excess compound.

    • Separate: Centrifuge the plate to pellet the precipitated solid.

    • Analyze Supernatant: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS analysis against a standard curve. The resulting concentration is the kinetic solubility.

    Protocol 3: Lipophilicity (logD) Determination
    • Prepare Phases: Use n-octanol (pre-saturated with PBS, pH 7.4) and PBS (pH 7.4, pre-saturated with n-octanol).

    • Add Compound: Add a known amount of the test compound to a vial containing equal volumes (e.g., 1 mL each) of the prepared n-octanol and PBS.

    • Equilibrate: Cap the vial and shake vigorously for 1 hour to allow for partitioning between the two phases.

    • Separate Phases: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

    • Quantify: Sample each layer and measure the compound concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate logD: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

    Protocol 4: In Vitro Metabolic Stability Assay
    • Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

    • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the mixture, vortex, and immediately take a time-zero (t=0) sample. Transfer the sample to a quench solution (e.g., ice-cold acetonitrile with an internal standard).

    • Incubate: Place the reaction mixture in a 37°C water bath.

    • Time Points: Take additional samples at various time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

    • Analyze: Centrifuge all quenched samples to precipitate protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to t=0.

    • Calculate Half-Life: Plot the natural log of the percent remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t1/2).

    Conclusion

    The strategic replacement of aromatic acids with spirocyclic analogs is a proven and powerful approach in modern medicinal chemistry. This "escape from flatland" is guided by the Fsp3 principle, leading to molecules with enhanced three-dimensionality.[1][5] The resulting improvements in critical drug-like properties—namely increased solubility, modulated lipophilicity, and superior metabolic stability—collectively contribute to more favorable ADME profiles and a higher likelihood of creating a successful clinical candidate.[4][9] By leveraging the unique structural and conformational advantages of spirocycles, researchers can overcome common liabilities associated with planar aromatic systems and unlock new potential in their drug discovery programs.

    References

    • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Source not specified.14

    • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.9

    • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (PMC).5

    • Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog.15

    • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.12

    • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Scribd.

    • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.

    • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.

    • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate.

    • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.

    • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.

    • Advantages of 3D-shape of ligands in drug discovery. Life Chemicals Blog.

    • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.

    • Application of fSP3 towards Non-Systemic Drug Discovery (Version 2). Preprints.org.

    • Fsp³-enriched Screening Compound Library. Life Chemicals.

    • Fsp3: A new parameter for drug-likeness. PubMed.

    • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications.

    • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed.

    • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI.

    • A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness. BenchChem.

    • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.

    • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.

    • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

    • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.

    • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace.

    • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. OUCI.

    Sources

    A Senior Application Scientist's Comparative Guide to Metabolic Stability Assays for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of preclinical drug development, an early and accurate assessment of a compound's metabolic stability is paramount. This property dictates a drug's half-life and oral bioavailability, directly influencing its dosing regimen and potential for toxicity.[1] This guide provides an in-depth comparison of key in vitro assays to evaluate the metabolic stability of the novel compound, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. We will delve into the mechanistic nuances of each assay, provide detailed experimental protocols, and present a framework for data interpretation, empowering you to make informed decisions in your drug discovery pipeline.

    The subject of our investigation, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, presents a unique structural motif. The spiro[3.3]heptane core is a rigid, three-dimensional scaffold increasingly utilized as a bioisosteric replacement for phenyl rings to improve physicochemical properties.[2][3][4][5] The presence of a fluorine atom and a carboxylic acid group further influences its metabolic profile. Fluorination can block sites of metabolism, while the carboxylic acid moiety may be susceptible to Phase II conjugation reactions, such as glucuronidation.[6][7][8] Understanding the interplay of these structural features is critical to predicting the compound's fate in vivo.

    Choosing the Right In Vitro System: A Comparative Overview

    The selection of an appropriate in vitro metabolic stability assay is a critical first step. The primary systems employed are liver microsomes, S9 fractions, and hepatocytes. Each system offers a different level of complexity and provides distinct insights into a compound's metabolic liabilities.

    Assay System Enzymes Present Metabolic Pathways Assessed Advantages Disadvantages
    Liver Microsomes Phase I (e.g., CYPs, FMOs)Primarily oxidative metabolismHigh-throughput, cost-effective, good for initial screening of Phase I metabolism.[9][10][11]Lacks Phase II enzymes and cytosolic enzymes.[12][13]
    S9 Fraction Phase I and most Phase II (cytosolic) enzymesBroad assessment of Phase I and Phase II metabolismMore comprehensive than microsomes, includes both microsomal and cytosolic enzymes.[1][12][14][15][16]Can have high cytotoxicity in cell-based assays, cofactors for Phase II enzymes often need to be supplemented.[17]
    Hepatocytes Complete set of Phase I and II enzymes in an intact cell systemComprehensive assessment of overall hepatic metabolism, including uptake and effluxMost physiologically relevant in vitro model, contains all metabolic enzymes and cofactors.[13][18][19]Lower throughput, more expensive, limited availability of fresh primary cells.[12]

    For a comprehensive evaluation of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, a tiered approach is recommended. Initial screening in liver microsomes can quickly identify major Phase I metabolic pathways. Subsequent studies in S9 fractions and hepatocytes will then provide a more complete picture, including the contribution of Phase II conjugation.

    Experimental Protocols: A Step-by-Step Guide

    Here, we provide detailed protocols for conducting metabolic stability assays using human liver microsomes and hepatocytes. These protocols are designed to be self-validating through the inclusion of appropriate controls.

    Protocol 1: Human Liver Microsomal Stability Assay

    This assay will determine the intrinsic clearance of the test compound due to Phase I metabolism.

    Workflow for Microsomal Stability Assay

    workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_mics Thaw & Dilute Human Liver Microsomes pre_inc Pre-incubate Microsomes & Compound prep_mics->pre_inc prep_cpd Prepare Test Compound Working Solution (1 µM) prep_cpd->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_hep Thaw & Resuspend Cryopreserved Hepatocytes cell_count Determine Cell Viability & Density prep_hep->cell_count add_cells Add Hepatocyte Suspension to Plate cell_count->add_cells prep_cpd Prepare Test Compound Working Solution (1 µM) add_cpd Add Test Compound prep_cpd->add_cpd add_cells->add_cpd time_points Sample at Time Points (0, 15, 30, 60, 120 min) add_cpd->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms

    Caption: Workflow for the hepatocyte stability assay.

    Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture medium

    • Test compound: 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

    • Control compounds: Testosterone (Phase I), 7-hydroxycoumarin (Phase II)

    • Acetonitrile with an appropriate internal standard

    • Collagen-coated 96-well plates

    • Incubator (37°C, 5% CO2)

    • Centrifuge

    • LC-MS/MS system

    Procedure:

    • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. [20]Determine cell viability and adjust the cell density to 0.5 x 10^6 viable cells/mL in culture medium. [21]

    • Incubation: Add the hepatocyte suspension to collagen-coated 96-well plates and allow the cells to attach. Replace the medium with fresh medium containing the 1 µM test compound or control compounds.

    • Time Points: Incubate the plates at 37°C. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard. [18]

    • Sample Preparation: Scrape the wells to detach the cells and then centrifuge the plate to pellet cell debris.

    • Analysis: Transfer the supernatant for analysis by LC-MS/MS to monitor the disappearance of the parent compound. [19]

    Data Analysis and Interpretation

    The primary output of these assays is the rate of disappearance of the parent compound over time. From this data, key parameters such as half-life (t½) and intrinsic clearance (CLint) can be calculated.

    Calculations:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint):

      • Microsomes (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) [22]

      • Hepatocytes (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes) [18]

    Hypothetical Data for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid:

    Assay System Compound t½ (min) CLint
    Human Liver Microsomes Verapamil (Control)1546.2 µL/min/mg
    Diazepam (Control)1205.8 µL/min/mg
    Test Compound >120 <5.8 µL/min/mg
    Human Hepatocytes Testosterone (Control)2527.7 µL/min/10^6 cells
    7-Hydroxycoumarin (Control)4515.4 µL/min/10^6 cells
    Test Compound 95 7.3 µL/min/10^6 cells

    Interpretation of Hypothetical Results:

    The hypothetical data suggests that 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid exhibits high stability in human liver microsomes, indicating that it is not extensively metabolized by Phase I enzymes. This is a favorable characteristic, suggesting a potentially longer half-life in vivo.

    In hepatocytes, the compound shows moderate clearance. Given its stability in microsomes, this clearance is likely attributable to Phase II metabolism, possibly glucuronidation of the carboxylic acid group, or the involvement of cytosolic enzymes not present in microsomes.

    Conclusion and Future Directions

    The metabolic stability assays outlined in this guide provide a robust framework for evaluating the metabolic fate of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid. The tiered approach, starting with microsomes and progressing to hepatocytes, allows for a comprehensive understanding of both Phase I and Phase II metabolic pathways.

    Based on our hypothetical data, the next logical step would be metabolite identification studies using high-resolution mass spectrometry to confirm the formation of a glucuronide conjugate and to identify any other potential metabolites. [23]Furthermore, conducting these assays in liver fractions from different species (e.g., rat, dog) would be crucial for understanding interspecies differences and for selecting the most appropriate animal models for further preclinical development. [1]

    By systematically applying these well-established in vitro tools, researchers can gain critical insights into the metabolic profile of novel drug candidates, enabling data-driven decisions and accelerating the journey from bench to bedside.

    References

    • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

    • Di, L., & Kerns, E. H. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 8(1), 45–51.
    • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

    • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

    • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

    • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

    • Creative Bioarray. (n.d.). S9 Metabolic Stability. Retrieved from [Link]

    • Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

    • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

    • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

    • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

    • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

    • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

    • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

    • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

    • Strynar, M. J., & Lindstrom, A. B. (2008). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 42(15), 5588–5595.
    • Moody, T. S., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
    • PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

    • PubMed. (2017). [The application of UPLC-MS/MS to detect precursors of perfluorooctanoic acid and perfluoroalkyl carboxylatesin serum]. Retrieved from [Link]

    • PubMed Central. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. Retrieved from [Link]

    • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

    • ResearchGate. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. Retrieved from [Link]

    • Agilent. (2018). LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. Retrieved from [Link]

    • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

    • ResearchGate. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

    • Creative Bioarray. (n.d.). In Vitro Metabolism Assay Kits & Reagents. Retrieved from [Link]

    • PubMed. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Retrieved from [Link]

    • PubMed. (2008). Metabolic activation of carboxylic acids. Retrieved from [Link]

    • MDPI. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

    • An-Najah Staff. (2021). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Retrieved from [Link]

    • PubMed. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Retrieved from [Link]

    • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

    Sources

    spectroscopic identification of alpha-fluoro spirocyclic intermediates

    Author: BenchChem Technical Support Team. Date: February 2026

    Initiating Search Protocols

    I'm starting with focused Google searches to get data on identifying alpha-fluoro spirocyclic intermediates through spectroscopy. I'm prioritizing techniques like NMR (both 19F and 1H) for detailed analysis. I need to compile literature on spectroscopic methods to pinpoint structural features. My plan is to narrow the search based on specific intermediate structures.

    Expanding Search Parameters

    I've widened my Google search to include mass spec and vibrational spectroscopy alongside NMR, seeking established protocols and data on alpha-fluoro spirocyclic intermediates. I'm focusing on the fluorine atom's spectral influence and the spirocyclic scaffold complexities to pinpoint best practices and challenges. I'm preparing a guide with sections for each technique, including step-by-step protocols and comparative data tables. I plan to use Graphviz diagrams to visualize my findings.

    Refining Data Acquisition

    I'm now deep-diving into the Google results to extract established best practices and challenges related to identifying alpha-fluoro spirocyclic intermediates through NMR (19F, 1H, 13C), mass spectrometry, and vibrational techniques. I'm focusing on spectral signatures and scaffold complexities. A guide is taking shape, with sections dedicated to each technique, which will be supported by protocols, tables, and Graphviz diagrams. The introduction will highlight the drug discovery significance.

    Gathering Initial Data

    I've laid the groundwork for this exploration. I found several articles focusing on synthesizing and analyzing fluorinated cyclic and spirocyclic compounds. Right now, I'm examining their spectroscopic data and specific synthetic methodologies. This foundation is promising, and it seems this might be a promising avenue to pursue!

    Refining Spectroscopic Analysis

    I'm now focusing on spectroscopic techniques for fluorinated cyclic and spirocyclic compounds. The initial search gave me chemical shifts and coupling constants, particularly for alpha-fluoro ketones. However, I need more direct comparisons of the same spirocyclic intermediates across techniques like 19F NMR. I also need to find more on vibrational spectroscopy and practical aspects like sample preparation. Therefore, I will perform more targeted searches.

    Refining the Research

    I've been gathering details to improve the guide's accuracy. I've found more focused resources that compare spectroscopic methods. While not all are about alpha-fluoro spirocyclic intermediates, they are valuable.

    Focusing on Direct Comparisons

    I've significantly expanded the resources with materials comparing spectroscopic methods and their use with fluorinated compounds. I have found data discussing NMR challenges with fluorine, and how it impacts protein structures. Advanced MS techniques are also in focus, alongside spectral signatures of C-F bonds in FTIR and Raman. Case studies showing structure elucidation for fluorinated spirocycles have been reviewed. However, I still seek a direct comparison of the same intermediate across methods, plus detailed experimental protocols. The plan now centers on finding studies with comprehensive direct comparisons.

    Prioritizing Comparative Data

    I have located more focused materials that will strengthen the guide, but I have a new priority: concrete experimental data, like tabulated spectra, that directly compares alpha-fluoro spirocyclic intermediates across techniques. It will greatly boost the guides' usefulness. I'm also now actively seeking detailed experimental protocols for each technique applied to these specific intermediates. My focus is now on obtaining a case study showing a direct comparison.

    Analyzing Spectroscopic Data

    I've been immersed in spectroscopic techniques, specifically NMR, MS, FTIR, and Raman, and their uses with fluorinated and spirocyclic compounds. I've uncovered some targeted examples related to alpha positions, which are relevant to my current goals.

    Refining Guide Framework

    I'm now focusing on synthesizing the collected spectroscopic data into the requested comparative guide. I am creating detailed protocols based on my gathered general procedures, and utilizing specific examples to build a comparative narrative highlighting the strengths and weaknesses of each technique for this compound class. The goal is to generate diagrams and tables based on the collected data to present the information clearly. I am designing a structural organization to better facilitate this.

    Generating Guide Content

    I am now focusing on generating the guide content. I've decided to proceed with a comprehensive guide that compares NMR, Mass Spectrometry, and Vibrational (IR and Raman) Spectroscopy for alpha-fluoro spirocyclic intermediates. The plan is to create detailed experimental protocols and data tables, incorporating visualizations as required. I will synthesize information from multiple sources to create a coherent guide. My primary focus will be creating an impactful guide for the target audience.

    Safety Operating Guide

    Definitive Guide to the Safe Disposal of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals engaged in cutting-edge discovery, the introduction of novel chemical entities like 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid is a routine yet critical aspect of their work. The absence of a comprehensive Safety Data Sheet (SDS) for such compounds necessitates a disposal protocol grounded in first principles of chemical safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this novel fluorinated carboxylic acid.

    The fundamental principle when handling a new chemical with unknown hazardous properties is to assume it is hazardous.[1] This approach ensures the highest level of protection for personnel and the environment. This guide is structured to provide a clear, logical workflow for the proper disposal of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, from initial hazard assessment to final disposition.

    Hazard Assessment and Waste Characterization

    Given the structure of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, a preliminary hazard assessment can be inferred from its functional groups:

    • Fluorinated Compound: The presence of a carbon-fluorine bond suggests high stability and potential for environmental persistence.[2][3] Such compounds often require specialized disposal methods, such as high-temperature incineration, to ensure complete destruction.[2]

    • Carboxylic Acid: This functional group imparts acidic properties. While dilute solutions of some simple acids and bases may be suitable for drain disposal after neutralization, this is not recommended for a novel compound, especially one containing fluorine.[4][5]

    • Spiro[3.3]heptane Moiety: This aliphatic spirocyclic group is unlikely to present unusual hazards on its own but contributes to the overall chemical properties of the molecule.

    Based on this analysis, 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid and its associated waste must be treated as hazardous chemical waste.

    Immediate Safety and Handling Precautions

    Prior to any disposal procedure, ensure that all personnel handling the material are equipped with the appropriate Personal Protective Equipment (PPE).

    Table 1: Recommended Personal Protective Equipment (PPE)

    PPE ItemSpecificationRationale
    Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[6]Protects against splashes of the chemical or its solutions, which, as a carboxylic acid, could be corrosive or irritating to the eyes.[7]
    Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact. Given the unknown dermal toxicity, minimizing exposure is crucial.
    Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
    Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[6][8]Prevents inhalation of any dust, aerosols, or vapors.[8] The respiratory toxicity of this compound is unknown.

    In the event of a spill, treat it as a major spill.[6] Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office.[9]

    Operational Disposal Plan: A Step-by-Step Protocol

    The disposal of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid must follow a carefully planned and executed protocol. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[4][9]

    Step 1: Waste Segregation

    At the point of generation, all waste streams containing 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid must be segregated.[10]

    • Solid Waste: This includes the pure compound, contaminated spatulas, weigh boats, and filter paper.

    • Liquid Waste: This includes any solutions containing the compound, as well as the first rinse of any contaminated glassware.[9]

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound should be collected in a puncture-proof container.[11]

    • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected as solid waste.

    Step 2: Waste Container Selection and Labeling

    Proper containment and labeling are critical for safe storage and disposal.

    • Container Compatibility: Use containers that are in good condition and compatible with the waste.[12] For acidic and potentially halogenated waste, high-density polyethylene (HDPE) or glass containers are generally suitable.[13] Do not use metal containers.

    • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[11][12] The label must include:

      • The full chemical name: "2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid" (no abbreviations or formulas).[12]

      • The words "Hazardous Waste".[12]

      • An accurate estimation of the concentration of each component in the waste mixture.

      • The date the container was started.

      • The associated hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard"). Since the specific hazards are unknown, it is prudent to list potential hazards based on its chemical class.

    Step 3: Waste Storage
    • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12][13]

    • Containment: All liquid waste containers must be stored in secondary containment to prevent spills.[9][13]

    • Segregation: Store containers of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid waste away from incompatible materials, particularly bases.[13]

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[9][12]

    Step 4: Disposal of Empty Containers

    Empty containers that held the pure compound must be managed as hazardous waste.

    • Thoroughly empty the container of all contents.[9]

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[5]

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinsates should also be collected as hazardous waste.

    • After triple rinsing and air drying, deface or remove the original label.[9] The container can then be disposed of as non-hazardous waste, in accordance with institutional policy.

    Step 5: Arranging for Final Disposal

    Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste containers.[9][11][12] Do not hold onto full waste containers for an extended period.[11] The EHS office will ensure that the waste is transported to a licensed hazardous waste disposal facility. The most probable disposal method for this compound will be high-temperature incineration, which is effective for the destruction of persistent fluorinated organic compounds.[2]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

    DisposalWorkflow start Generation of Waste (2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid) characterize Characterize Waste Stream start->characterize solid Solid Waste (e.g., powder, contaminated items) characterize->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) characterize->liquid Liquid sharps Contaminated Sharps characterize->sharps Sharps collect_solid Collect in Labeled, Compatible Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container with Secondary Containment liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store pickup Contact EHS for Hazardous Waste Pickup store->pickup disposal Final Disposal via Licensed Facility (Likely High-Temperature Incineration) pickup->disposal

    Caption: Disposal workflow for 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid.

    Conclusion

    The responsible management of novel chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid, the lack of specific hazard data mandates a conservative approach, treating it as a hazardous substance. By adhering to the principles of waste minimization, segregation, proper containment, and regulatory compliance through your institution's EHS office, you can ensure the safe and effective disposal of this and other novel compounds.

    References

    • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

    • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

    • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

    • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

    • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

    • How a new method could help get rid of toxic 'forever chemicals'. (2022, October 19). Folio. Retrieved from [Link]

    • Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. (2025, September 4). ResearchGate. Retrieved from [Link]

    • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

    • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]

    • Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. (2025, August 23). ACS Publications. Retrieved from [Link]

    • Hazard Communication for Newly Synthesized Chemicals. (n.d.). Duke University. Retrieved from [Link]

    • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

    • Working with Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Safety Data Sheet. (2017, November 14). Greenbook.net. Retrieved from [Link]

    • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

    • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

    • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. (n.d.). PubChem. Retrieved from [Link]

    • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University. Retrieved from [Link]

    • Safety Data Sheet. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

    • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

    Sources

    Personal protective equipment for handling 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Unknown Hazard" Protocol

    You are handling 2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid , a specialized fluorinated building block likely used in medicinal chemistry as a bioisostere for lipophilic acids.

    CRITICAL WARNING: As with many spirocyclic research intermediates, specific toxicological data (LD50, OEL) is likely non-existent. However, the structural combination of an

    
    -fluorinated carboxylic acid  and a lipophilic spiro-hydrocarbon tail  necessitates treating this compound as a High-Hazard NCE (New Chemical Entity) .
    

    The specific risks are:

    • Metabolic Toxicity:

      
      -Fluorinated acids can mimic biological substrates (e.g., fluoroacetate mechanism), potentially inhibiting the Krebs cycle.
      
    • Enhanced Permeation: The fluorine atom and spiro-ring increase lipophilicity, facilitating rapid skin absorption compared to non-fluorinated analogues.

    • Corrosivity: The free acid functionality presents a direct contact hazard to mucous membranes.

    Immediate Directive: Handle only within a certified fume hood. Do not handle on an open bench.

    Structural Hazard Analysis (SAR)

    To understand the safety requirements, we must deconstruct the molecule's reactivity profile.

    Structural MotifHazard ImplicationOperational Control
    Carboxylic Acid (-COOH) Corrosive to eyes/skin; respiratory irritant.[1]Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
    
    
    -Fluorine Atom
    Electron-withdrawing; increases acidity (lower pKa) and metabolic stability. Potential for metabolic toxicity.Skin Protection: Double-gloving (Nitrile) to prevent permeation.
    Spiro[3.3]heptane Strained bicyclic system. High lipophilicity (LogP > 2).Solubility: Will dissolve readily in lipids/fats, making skin decontamination difficult if not immediate.

    Personal Protective Equipment (PPE) Matrix

    Do not rely on standard "lab basics." This matrix is calibrated for High Potency/Unknown Toxicity handling.

    Core PPE Requirements[1][2][3][4][5][6][7][8]
    Protection ZoneEquipment StandardTechnical Justification
    Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 only if outside hood (Emergency).The compound is likely a solid. Dust inhalation is the primary vector for systemic toxicity.
    Ocular Chemical Splash Goggles (Indirect Vent).Prohibited: Safety glasses with side shields.[2]Acidic dusts cause immediate corneal opacity. Goggles provide a seal against airborne particulates.
    Dermal (Hands) Double Nitrile Protocol: 1. Inner: 4 mil Nitrile (Inspection White).2. Outer: 5-8 mil Nitrile (Extended Cuff).Fluorinated organics permeate standard nitrile faster than hydrocarbons. The air gap between gloves provides breakthrough indication.
    Dermal (Body) Lab Coat (Buttoned, Knee-length) + Chemical Apron (if handling >1g).Cotton/Poly blends are porous. An apron prevents saturation of clothing during accidental spills.
    Glove Integrity Check (Self-Validation)

    Before donning the outer glove, inflate the inner glove with air and submerge in water or hold near cheek to detect pinhole leaks. This is mandatory for handling fluorinated acids.

    Operational Protocols

    A. Weighing & Transfer (Highest Risk Step)

    The transition from solid to solution is where 90% of exposure incidents occur due to static-induced dust dispersal.

    • Static Neutralization: Use an anti-static gun or ionizing bar inside the balance enclosure. The spiro-hydrocarbon tail makes this powder prone to static charge, causing it to "jump" or cling to spatulas.

    • Containment: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.

    • The "Wet Transfer" Method:

      • Tare the receiving vial with solvent (if possible) or tare an empty vial.

      • Transfer solid.

      • Immediately add solvent to the solid in the hood to suppress dust.

      • Cap the vial before removing it from the hood.

    B. Solubilization
    • Recommended Solvents: DMSO, Methanol, Dichloromethane (DCM).

    • Warning: Avoid heating this compound in open vessels. The strained spiro-ring may be thermally sensitive, and the volatility of the free acid is unknown.

    Emergency Response Logic

    In the event of exposure, speed is critical due to the potential for rapid absorption.

    EmergencyResponse Start EXPOSURE INCIDENT Skin SKIN CONTACT (Acid/Fluorine Risk) Start->Skin Eye EYE CONTACT (Corrosive Risk) Start->Eye Inhale INHALATION (Systemic Risk) Start->Inhale Wash 1. Drench 15 mins Safety Shower/Sink Skin->Wash EyeWash 1. Force Eyelids Open 2. Flush 15 mins Eye->EyeWash FreshAir 1. Move to Fresh Air 2. Support Breathing Inhale->FreshAir Neutralize Do NOT Neutralize on Skin (Exothermic Risk) Wash->Neutralize Medical SEEK MEDICAL ATTENTION Bring SDS/Structure EyeWash->Medical FreshAir->Medical Neutralize->Medical

    Figure 1: Immediate response workflow for exposure.[2][3] Note the prohibition on neutralizing skin burns with bases, which can cause thermal injury.

    Waste Disposal & Deactivation[4][12][16]

    Do not pour down the drain. The fluorinated nature of the compound requires specific incineration protocols to prevent environmental contamination.

    • Segregation: Collect in "Halogenated Organic" waste streams.

    • Labeling: Explicitly label as "Contains Fluorinated Organic Acid".

    • Deactivation (Spills):

      • Cover spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

      • Wait for bubbling (CO2 release) to cease.

      • Absorb with vermiculite.[1]

      • Dispose of solid waste as hazardous chemical debris.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor. [Link][4]

    • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

    • Gonçalves, Y., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link](Cited for lipophilicity/bioisostere properties).

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid
    Reactant of Route 2
    2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.